molecular formula C15H21NO4 B2984900 Boc-beta-methyl-DL-phenylalanine CAS No. 115132-19-9; 198493-85-5; 630424-76-9; 90731-57-0

Boc-beta-methyl-DL-phenylalanine

Cat. No.: B2984900
CAS No.: 115132-19-9; 198493-85-5; 630424-76-9; 90731-57-0
M. Wt: 279.336
InChI Key: XFSLNPBJZAPTMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-beta-methyl-DL-phenylalanine is a useful research compound. Its molecular formula is C15H21NO4 and its molecular weight is 279.336. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSLNPBJZAPTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630424-76-9
Record name 2-[(tert-butoxycarbonyl)amino]-3-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Boc-beta-methyl-DL-phenylalanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Boc-β-Methyl-DL-Phenylalanine in Peptidomimetic Design

Executive Summary

Boc-β-methyl-DL-phenylalanine (Boc-β-Me-Phe) represents a critical class of non-proteinogenic amino acids used to introduce conformational constraints and proteolytic stability into bioactive peptides. By adding a methyl group to the β-carbon of the phenylalanine side chain, this residue creates significant steric hindrance, restricting rotation around the


 bond (

torsion angle). This "conformational lock" is instrumental in mapping receptor-ligand interactions, particularly in GPCR targets such as opioid receptors, and in developing peptidomimetics with enhanced oral bioavailability.

Chemical Identity & Structural Analysis

The introduction of a methyl group at the β-position of phenylalanine creates a second chiral center, resulting in four possible stereoisomers. The "DL" designation typically refers to the racemization at the


-carbon, but in practice, synthetic routes often yield complex diastereomeric mixtures unless stereoselective catalysts are employed.
Physicochemical Properties
PropertySpecification
Chemical Name N-(tert-Butoxycarbonyl)-β-methyl-DL-phenylalanine
CAS Number 115132-19-9
Molecular Formula

Molecular Weight 279.33 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DCM, DMF, DMSO, Methanol; Sparingly soluble in water
Protecting Group Boc (tert-Butyloxycarbonyl) - Acid labile
Chiral Centers

-carbon,

-carbon (4 stereoisomers possible)
Stereochemical Complexity

Unlike standard phenylalanine, the β-methyl analog possesses two chiral centers. The relative stereochemistry (erythro vs. threo) dictates the side-chain orientation.

  • Erythro (2S, 3S / 2R, 3R): Side chain phenyl and amino groups are anti-periplanar in the extended conformation.

  • Threo (2S, 3R / 2R, 3S): Side chain phenyl and amino groups exhibit different gauche interactions.

Stereochemistry Sub Boc-β-Me-Phe (Mixture) Erythro Erythro Isomers (2S,3S) & (2R,3R) Sub->Erythro Separation Threo Threo Isomers (2S,3R) & (2R,3S) Sub->Threo Separation Chi1 χ1 Constraint (Restricted Rotation) Erythro->Chi1 Defines Bioactivity Threo->Chi1

Figure 1: Stereochemical relationships and the resulting conformational constraints.

Synthetic Production Routes

The synthesis of β-methyl amino acids is non-trivial due to the need to control two stereocenters. The most authoritative method for research-grade synthesis involves the alkylation of Glycine-Ni(II) Schiff base complexes (Belokon/O'Donnell method), which allows for high diastereoselectivity.

Mechanistic Pathway
  • Schiff Base Formation: Glycine is complexed with a chiral auxiliary (e.g., BPB) and Ni(II).

  • Alkylation: The complex is alkylated with 1-bromo-1-phenyl-ethane (or similar benzyl halide derivatives). The steric bulk of the auxiliary directs the incoming electrophile.

  • Hydrolysis & Protection: The complex is disassembled with acid to release the free amino acid, followed by standard Boc-protection.

Synthesis Start Glycine Ni(II) Schiff Base Complex Inter Alkylated Ni(II) Complex Start->Inter Asymmetric Alkylation Reagent 1-Bromo-1-phenylethane (Base: NaOH/KOH) Reagent->Inter Hydrolysis Acid Hydrolysis (HCl/MeOH) Inter->Hydrolysis Disassembly FreeAA Free β-Me-Phe (HCl Salt) Hydrolysis->FreeAA BocProt Boc Protection (Boc2O, Dioxane/NaOH) FreeAA->BocProt Final Boc-β-Me-DL-Phe BocProt->Final

Figure 2: Synthetic workflow via Ni(II) Schiff base alkylation.

Applications in Drug Discovery

Conformational Constraint ( Lock)

The primary utility of Boc-β-Me-Phe is its ability to bias the


 torsion angle (

). In standard phenylalanine, the side chain rotates freely among gauche(+), trans, and gauche(-) rotamers. The β-methyl group introduces severe steric clashes in specific rotamers, effectively "locking" the side chain into a single preferred orientation.
  • Impact: This reduces the entropy penalty upon binding to a receptor, potentially increasing affinity (high

    
    ).
    
  • Example: In opioid peptides (e.g., Deltorphin analogs), incorporating β-Me-Phe can shift selectivity between

    
     (mu) and 
    
    
    
    (delta) receptors by forcing the phenyl ring into a specific topographic pocket [1].
Proteolytic Stability

The β-methyl group acts as a steric shield for the peptide bond. Proteases like chymotrypsin, which cleave at the C-terminus of aromatic residues, are significantly hindered by the bulky β-substitution.

  • Result: Peptides containing β-Me-Phe exhibit prolonged half-lives in plasma assays compared to their native counterparts.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Coupling

Note: Due to the steric bulk of the β-methyl group, standard coupling times must be extended.

Reagents:

  • Resin: Wang or Rink Amide (0.5 mmol/g loading).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: Dry DMF.

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection (Previous Cycle): Remove Fmoc from the resin-bound peptide using 20% Piperidine/DMF (2 x 10 min). Wash x5 with DMF.

  • Activation:

    • Dissolve Boc-β-Me-Phe (3.0 eq relative to resin) in minimal DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately before adding to resin.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 to 4 hours (double coupling is recommended due to steric hindrance).

  • Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If positive (blue), repeat coupling.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Boc-Deprotection (Solution Phase)

For intermediate synthesis or cleavage.

  • Dissolve the Boc-protected compound in DCM (10 mL/g).

  • Add TFA (Trifluoroacetic acid) to a final concentration of 50% v/v.

  • Stir at Room Temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Result: The product is obtained as the TFA salt, ready for the next coupling or purification.

References

  • Hruby, V. J., et al. (1991). "Design of conformationally constrained peptides." Medicinal Research Reviews, 11(S1).

  • Soloshonok, V. A., et al. (2001).[1] "Asymmetric Synthesis of α,β-Dialkyl-α-phenylalanines via Direct Alkylation of a Chiral Alanine Derivative." Organic Letters, 3(3), 341-343.[1]

  • Santa Cruz Biotechnology. "Boc-beta-methyl-DL-phenylalanine Product Data." SCBT Catalog.

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.

  • Chem-Impex International. "Boc-L-beta-phenylalanine Properties." Chem-Impex Catalog.

Sources

Boc-beta-methyl-DL-phenylalanine CAS number 115132-19-9

Technical Whitepaper: Boc- -methyl-DL-phenylalanine

CAS: 115132-19-9 | Formula:

M.W.:

Executive Summary

Boc-




Chemical Identity & Stereochemical Complexity

Unlike standard phenylalanine,





Structural Visualization

The following diagram illustrates the chemical structure and the steric "clash zones" introduced by the

ChemicalStructurecluster_legendStereochemical ImpactBocBoc Group(N-Protection)AlphaCα-Carbon(Chiral Center 1)Boc->AlphaCAmide BondBetaCβ-Carbon(Chiral Center 2)AlphaC->BetaCCα-Cβ BondCarboxylCarboxylic Acid(C-Terminus)AlphaC->CarboxylPhenylPhenyl Ring(Aromatic)BetaC->PhenylMethylβ-Methyl Group(Steric Lock)BetaC->MethylSource ofConstraintDescThe β-methyl group restricts rotationaround the Cα-Cβ bond (χ1 angle),forcing the phenyl ring into specific orientations.

Figure 1: Structural connectivity of Boc-


1234567891011
Physicochemical Data Table
PropertySpecification
Appearance White to off-white crystalline powder
Molecular Weight 279.33 g/mol
Solubility Soluble in DCM, DMF, MeOH; Insoluble in Water
Purity (HPLC)

(typically mixture of diastereomers)
Melting Point 135–140 °C (varies by diastereomeric ratio)
Storage 2–8 °C, Desiccate (Hygroscopic)

Synthetic Utility & Mechanism[11]

The Conformational "Lock"

In standard peptides, the phenylalanine side chain rotates freely (


  • Impact: This pre-organization reduces the entropic penalty of binding to a receptor, often increasing affinity by orders of magnitude.

Proteolytic Resistance

The

  • Application: Ideal for increasing the plasma half-life of therapeutic peptides without altering the pharmacophore significantly.

Production Protocol: Conjugate Addition Route

The most robust synthesis for the racemic (DL) compound utilizes the Michael Addition of a methyl group to a dehydrophenylalanine precursor. This method is preferred over direct alkylation due to higher yields and cleaner impurity profiles.

Step-by-Step Synthesis
  • Erlenmeyer Azlactone Synthesis:

    • Reagents: Benzaldehyde, N-Acetylglycine, Sodium Acetate, Acetic Anhydride.[12]

    • Process: Condensation yields the 4-benzylidene-2-methyloxazol-5-one (Azlactone).

  • Methanolysis:

    • Reagents: Sodium methoxide in Methanol.

    • Process: Ring opening of the azlactone yields Methyl

      
      -acetamidocinnamate (Dehydrophenylalanine derivative).
      
  • Conjugate Addition (The Critical Step):

    • Reagents: Lithium Dimethylcuprate (

      
      ) or Methyl Magnesium Iodide with 
      
      
      catalyst.
    • Conditions:

      
       in anhydrous THF.
      
    • Mechanism: The organocopper reagent performs a 1,4-addition to the

      
      -unsaturated system. This installs the 
      
      
      -methyl group.[7][10]
    • Result: Formation of the racemic

      
      -methylphenylalanine skeleton (mixture of diastereomers).
      
  • Deprotection & Reprotection:

    • Hydrolysis: 6N HCl reflux removes the acetyl and methyl ester groups.

    • Boc-Protection: Reaction with

      
       in Dioxane/Water with NaOH.
      

SynthesisRouteStartBenzaldehyde +N-AcetylglycineAzlactoneAzlactone Intermediate(Oxazolone)Start->AzlactoneAc2O, NaOAc(Erlenmeyer)DehydroPheMethyl α-acetamidocinnamate(Planar Alkene)Azlactone->DehydroPheNaOMe/MeOH(Ring Opening)MichaelAdd1,4-Conjugate Addition(LiMe2Cu / THF, -78°C)DehydroPhe->MichaelAddCreates β-CenterRacemateRacemic β-Methyl Phe(Ester/Acetyl)MichaelAdd->RacemateWorkupFinalBoc-β-methyl-DL-Phe(Final Product)Racemate->Final1. HCl Hydrolysis2. Boc2O, NaOH

Figure 2: Synthetic workflow for Boc-

3

Application in Peptide Synthesis (SPPS)

Coupling

Thorpe-Ingold effect
Optimized Coupling Protocol

For solid-phase synthesis, the following "Power Coupling" protocol is recommended:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . Avoid HBTU/TBTU.

  • Base: HOAt (add as a suppressor of racemization) + DIEA (Diisopropylethylamine).

  • Stoichiometry: 4 equiv Amino Acid : 3.8 equiv HATU : 4 equiv HOAt : 8 equiv DIEA.

  • Conditions:

    • Microwave: 75°C for 10 minutes (Recommended).

    • Room Temp: Double coupling, 2 hours each.

  • Monitoring: The Chloranil test is superior to the Kaiser test for secondary amines or sterically hindered primary amines.

Troubleshooting "Difficult Sequences"

If the

  • Solution: Use COMU or PyBroP for the incoming amino acid.

  • Capping: Aggressive acetylation (

    
    /Pyridine) after the coupling step is mandatory to terminate unreacted chains.
    

Safety & Handling

  • Hazards: Classified as an Irritant (H315, H319, H335).

    • Causes skin irritation and serious eye irritation.

    • May cause respiratory irritation.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Spill Response: Sweep up dry to avoid dust generation. Clean surface with ethanol.

References

  • Synthesis via Michael Addition

    • Hruby, V. J., et al. "Conformational constraints of beta-methylphenylalanine in peptides." Journal of the American Chemical Society, 1991.
    • Source:

  • Peptide Coupling Difficulties

    • Albericio, F., et al. "Efficient Peptide Coupling Involving Sterically Hindered Amino Acids." Organic Process Research & Development, 2007.
    • Source:

  • Biosynthetic & Chemical Context

    • "Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine." Frontiers in Bioengineering and Biotechnology, 2024.
    • Source:

  • General Properties & Safety

    • PubChem Compound Summary for Boc-phenylalanine deriv
    • Source:

Stereochemistry of erythro and threo beta-methyl-phenylalanine

Technical Guide: Stereochemical Resolution and Application of Erythro/Threo -Methyl-Phenylalanine

Executive Summary





This guide addresses the persistent confusion regarding the erythro and threo nomenclature, provides a definitive mapping to absolute configurations (


Stereochemical Fundamentals: Nomenclature and Topology

The introduction of a second chiral center at the



Definitive Mapping of Nomenclature

Historically, "erythro" and "threo" were derived from carbohydrate chemistry (erythrose vs. threose).[1] In amino acid chemistry, these terms describe the relative orientation of the amino group and the

The "Gold Standard" Assignment for L-Isomers:

NomenclatureAbsolute ConfigurationFischer Projection RelationshipNewman Projection (Preferred Rotamer)

Coupling (Typical)
L-Erythro (

)
Substituents on Same side

and

are Gauche
Small (3 – 5 Hz)
L-Threo (

)
Substituents on Opposite side

and

are Anti
Large (> 10 Hz)

Note: The

Visualization of Stereochemical Relationships

The following diagram illustrates the logical flow from configuration to observable NMR data.

StereochemistryStartBeta-Methyl-Phe(L-Series)ErythroErythro Isomer(2S, 3S)Start->ErythroThreoThreo Isomer(2S, 3R)Start->ThreoConf_EPreferred Rotamer:H-alpha / H-beta GaucheErythro->Conf_ESteric BulkMinimizationConf_TPreferred Rotamer:H-alpha / H-beta AntiThreo->Conf_TSteric BulkMinimizationNMR_ESmall J-Coupling(3-5 Hz)Conf_E->NMR_EKarplus Eq.NMR_TLarge J-Coupling(10-13 Hz)Conf_T->NMR_TKarplus Eq.

Figure 1: Stereochemical logic flow linking absolute configuration to observable NMR parameters via conformational preference.

Synthetic Methodologies

To ensure high diastereomeric purity, random synthesis followed by separation is inefficient. The Evans Oxazolidinone Auxiliary method is the recommended protocol due to its high predictability and crystallographic rigidity of intermediates.

Protocol: Asymmetric Alkylation using Evans Auxiliary

This protocol selectively yields the L-Erythro or L-Threo isomer depending on the specific auxiliary and electrophile geometry.

Reagents:

  • (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)

  • Sodium hexamethyldisilazide (NaHMDS) - Base

  • 
    -Methylcinnamic acid derivatives (precursors)
    

Step-by-Step Workflow:

  • Acylation: Couple (S)-4-benzyl-2-oxazolidinone with hydrocinnamic acid derivative to form the imide.

  • Enolization: Treat with NaHMDS at -78°C to form the Z-enolate (chelated by Lithium).

  • Electrophilic Trap: Introduce the methyl halide (MeI) or benzyl bromide depending on the starting scaffold.

    • Critical Mechanism: The bulky benzyl group on the auxiliary shields one face of the enolate, forcing the electrophile to attack from the opposite face.

  • Hydrolysis: Cleave the auxiliary using LiOH/H2O2 to release the free acid without racemization.

SynthesisSubstrateAcylatedOxazolidinoneEnolizationEnolization(NaHMDS, -78°C)Substrate->EnolizationTransitionZ-Enolate(Li-Chelated)Enolization->TransitionKinetic ControlAttackElectrophilic Attack(Face Selective)Transition->AttackSteric ShieldingProductDiastereomerically PurePrecursorAttack->Product>98:2 dr

Figure 2: Kinetic resolution pathway via Evans Auxiliary alkylation.

Analytical Characterization & Validation

Trustworthiness in stereochemical assignment relies on self-validating analytical data. Do not rely solely on optical rotation, as it is solvent-dependent. Use NMR Spectroscopy and X-Ray Crystallography .

NMR Spectroscopy: The Vicinal Coupling Constant ( )

The most robust solution-phase method for assignment is the measurement of the vicinal proton coupling constant.

  • Mechanism: The magnitude of

    
     is governed by the Karplus equation, which relates the coupling constant to the dihedral angle (
    
    
    ).
  • Rotamer Analysis:

    • Threo (

      
      ):  The lowest energy rotamer places the bulky Phenyl and Carboxyl groups anti to each other. In this conformation, the 
      
      
      -proton and
      
      
      -proton are anti-periplanar (
      
      
      ).
    • Erythro (

      
      ):  To place Phenyl and Carboxyl anti, the protons must adopt a gauche relationship (
      
      
      ).

Validation Protocol:

  • Dissolve 5-10 mg of the amino acid (or ester/amide derivative) in

    
     or 
    
    
    .
  • Acquire a 1H NMR spectrum (min 400 MHz).

  • Identify the

    
    -proton doublet (usually 
    
    
    4.0–5.0 ppm).
  • Measure

    
     value.
    
    • If

      
       Hz:  Assign as Threo .
      
    • If

      
       Hz:  Assign as Erythro .
      
HPLC Analysis

For quantitative purity assessment, use chiral stationary phases.

  • Column: Crown ether-based columns (e.g., Daicel Crownpak CR(+)) are highly effective for free amino acids.

  • Mobile Phase: Aqueous

    
     (pH 1.5–2.0).
    
  • Elution Order: typically L-Threo elutes differently than L-Erythro, but standards must be injected to confirm retention times.

Pharmacological Implications: The Conformational Lock

The primary utility of


The Constraint

In native Phenylalanine, the side chain rotates freely, sampling



  • 
    -Methylation Effect:  The steric clash introduced by the methyl group destabilizes specific rotamers, effectively "locking" the side chain into a single preferred orientation.
    
  • Application: This is used to map the pharmacophore of GPCR ligands (e.g., Opioid receptors, NK1 receptors). If a receptor requires the Phenyl ring in a specific spatial quadrant, only one isomer (Erythro or Threo) will show high affinity.

Case Study Comparison:

Receptor SystemIsomer PreferenceMechanistic Insight
Mu-Opioid (DALDA analogs) L-Erythro (

)
Mimics the "tilted" aromatic stack required for the hydrophobic pocket.
Integrin Antagonists L-Threo (

)
Forces an extended backbone conformation necessary for RGD-mimicry.

References

  • Hruby, V. J., et al. (1995). "Use of beta-methylphenylalanine (beta-MePhe) residues to probe the nature of the interaction of substance P with its receptor."[2] Journal of Medicinal Chemistry. Link

  • Soloshonok, V. A., Hruby, V. J., et al. (2001).[3] "Asymmetric synthesis of alpha,beta-dialkyl-alpha-phenylalanines via direct alkylation of a chiral alanine derivative." Organic Letters. Link

  • Dhar, T. G. M., et al. (2003). "Design and Synthesis of beta-Methyl-Phenylalanine Derivatives as Integrin Antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Misicka, A., et al. (1995). "Topographical requirements for delta opioid ligands: The effect of beta-methyl substitution." Life Sciences. Link

Boc-beta-methyl-DL-phenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc-beta-methyl-DL-phenylalanine: Molecular Profile, Synthesis, and Peptidomimetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

This compound (Boc-


-Me-Phe) is a specialized non-canonical amino acid used extensively in peptidomimetic drug design. By introducing a methyl group at the benzylic (

) position of the phenylalanine side chain, this molecule imposes significant steric constraints on the peptide backbone, specifically restricting the

and

torsion angles. This conformational locking is critical for stabilizing secondary structures (e.g.,

-turns) and enhancing proteolytic resistance against chymotrypsin-like enzymes.

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and its application in structure-activity relationship (SAR) studies.

Part 1: Physicochemical Profile

The introduction of the


-methyl group creates a second chiral center adjacent to the 

-carbon. Consequently, "DL" refers to the racemic mixture at the

-carbon, but the molecule exists as diastereomeric pairs (erythro and threo). Commercial preparations often supply specific diastereomers or mixtures depending on the synthetic route.
Table 1: Molecular Specifications
PropertyDataNotes
Chemical Name N-(tert-Butoxycarbonyl)-

-methyl-DL-phenylalanine
Also known as Boc-3-methyl-phenylalanine
Molecular Formula C₁₅H₂₁NO₄

(Amino Acid) +

(Boc)
Molecular Weight 279.33 g/mol Monoisotopic Mass: ~279.15 Da
CAS Number 115132-19-9Refers specifically to the Boc-protected

-methyl variant
Core Scaffold

-Amino Acid
Not to be confused with

-amino acids (homophenylalanine)
Solubility DCM, DMF, MeOH, DMSOInsoluble in water; hydrophobic side chain
Appearance White to off-white powderHygroscopic; store at 2-8°C
Structural Analysis

The steric bulk of the


-methyl group creates a "molecular anchor." In a peptide chain, this group clashes with the carbonyl oxygen of the preceding residue, severely restricting the rotation of the side chain.
  • Formula Logic: Phenylalanine (

    
    ) 
    
    
    
    Replace
    
    
    -H with
    
    
    (
    
    
    )
    
    
    
    
    . Add Boc (
    
    
    )
    
    
    
    
    .

Part 2: Synthetic Methodology

The synthesis of


-methyl phenylalanine is non-trivial due to the need to establish two adjacent stereocenters. The most robust laboratory-scale method involves the condensation of acetamidomalonate with 1-bromoethylbenzene, followed by hydrolysis and Boc-protection.
Protocol: Malonate Condensation Route

Reagents:

  • Diethyl acetamidomalonate

  • 1-Bromoethylbenzene[1]

  • Sodium ethoxide (NaOEt) / Ethanol

  • Hydrochloric Acid (6M)

  • Di-tert-butyl dicarbonate (

    
    )
    

Step-by-Step Workflow:

  • Alkylation:

    • Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol containing NaOEt (1.1 eq).

    • Add 1-bromoethylbenzene (1.1 eq) dropwise at reflux.

    • Mechanism: The enolate of the malonate attacks the benzylic position of the ethylbenzene. Note that 1-bromoethylbenzene is secondary, requiring reflux and long reaction times (12-24h) to overcome steric hindrance.

  • Hydrolysis & Decarboxylation:

    • Concentrate the reaction mixture.

    • Reflux the residue in 6M HCl for 12 hours. This removes the acetyl group, hydrolyzes the esters, and decarboxylates the gem-dicarboxylic acid intermediate.

    • Result: Free amino acid (

      
      -methyl-DL-phenylalanine hydrochloride salt) as a mixture of diastereomers (erythro/threo).
      
  • Boc Protection:

    • Dissolve the crude amino acid salt in 1:1 Dioxane/Water.

    • Adjust pH to ~9-10 using NaOH or TEA.

    • Add

      
       (1.5 eq) and stir at room temperature for 12 hours.
      
    • Workup: Acidify to pH 2 with

      
      , extract with Ethyl Acetate, dry over 
      
      
      
      , and concentrate.
  • Purification:

    • Recrystallization from EtOAc/Hexanes is often sufficient to isolate the major diastereomer.

Visualization: Synthetic Pathway

Synthesis Start Diethyl Acetamidomalonate Inter Alkylated Intermediate Start->Inter Alkylation Reagent 1-Bromoethylbenzene (NaOEt/EtOH) Reagent->Inter Hydrolysis 6M HCl Reflux (-CO2, -AcOH) Inter->Hydrolysis Deprotection FreeAA H-beta-Me-Phe-OH (HCl Salt) Hydrolysis->FreeAA BocStep Boc2O / NaOH (Protection) FreeAA->BocStep Final Boc-beta-methyl- DL-phenylalanine BocStep->Final

Caption: Synthetic route from malonate precursor to Boc-protected amino acid via alkylation and decarboxylation.

Part 3: Applications in Drug Design

Conformational Constraint ( -Space)

Standard phenylalanine has high rotational freedom around the


 bond (

) and

bond (

).
  • Effect: The

    
    -methyl group introduces a high energy barrier to rotation.
    
  • Result: It biases the side chain into specific rotamers (typically gauche(-) or trans), which can lock the bioactive conformation of a peptide ligand bound to a GPCR or kinase.

Proteolytic Stability

The


-methyl group provides steric shielding to the peptide bond.
  • Mechanism: Chymotrypsin and similar proteases require access to the aromatic side chain and the scissile amide bond. The extra methyl group creates steric clash within the enzyme's S1 specificity pocket, significantly reducing the rate of hydrolysis.

Antibiotic Scaffolds

-methyl phenylalanine is a core component of Mannopeptimycin , a glycopeptide antibiotic effective against MRSA. The rigidity of this residue is essential for the antibiotic's binding to Lipid II in the bacterial cell wall.

Part 4: Experimental Protocols (Handling & Deprotection)

When using Boc-


-methyl-DL-phenylalanine in Solid Phase Peptide Synthesis (SPPS), standard Boc protocols apply, but coupling times should be extended due to steric hindrance.
Deprotection Protocol (Boc Removal)

Objective: Remove the Boc group to expose the N-terminus for the next coupling step.

  • Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Procedure:

    • Treat the resin-bound peptide (or free intermediate) with the TFA solution.

    • Time: 30 minutes at Room Temperature.

    • Scavengers: If the peptide contains sensitive residues (Trp, Met), add 2.5% Triisopropylsilane (TIPS) and 2.5% water to the TFA cocktail to prevent tert-butyl cation alkylation.

  • Wash: Wash resin thoroughly with DCM (3x), then neutralize with 10% Diisopropylethylamine (DIPEA) in DMF.

Coupling Protocol (Activation)

Due to the steric bulk at the


-position, activation requires potent reagents.
  • Recommended: HATU or PyBOP (1.2 eq) with DIPEA (2.0 eq).

  • Duration: Double coupling (2 x 1 hour) is recommended to ensure complete reaction.

References

  • Chemical Book. (2025). N-Boc-alpha-methyl-D,L-phenylalanine and related derivatives.Link

  • ChemSrc. (2025). This compound CAS 115132-19-9 Details.[2][3]Link

  • Rodionov, V. M., & Johnson, T. B. (1993). Synthesis of beta-methyl phenylalanine derivatives via condensation reactions.[1] Journal of the American Chemical Society. (Historical foundation of the synthesis type).

  • Hruby, V. J., et al. (1992).[4] Conformational constraints in peptide design: The effects of chi-constrained amino acids. Tetrahedron, 48(23), 4733-4748. (Seminal work on beta-methyl constraints).

  • BenchChem. (2025).[5] Application Notes for Boc-Phenylalanine Derivatives in Peptidomimetics.Link

Sources

Biological activity of beta-methyl-phenylalanine derivatives

Biological Activity of -Methyl-Phenylalanine Derivatives

Technical Guide for Drug Discovery & Development

Executive Summary: The Strategic Value of -Methylation

In peptide therapeutics, the transition from a "hit" to a "lead" often stalls due to two factors: poor metabolic stability and conformational promiscuity.


By introducing a methyl group at the

steric lock


  • Bioactive Conformation Locking: It forces the aromatic side chain into a specific orientation (gauche(+) or gauche(-)), often required for high-affinity receptor binding (e.g., GPCRs).

  • Proteolytic Resistance: The steric bulk adjacent to the peptide bond hinders the approach of proteolytic enzymes (e.g., chymotrypsin), significantly extending plasma half-life.

Structural & Conformational Dynamics

The biological potency of








The "Conformational Lock" Mechanism

The extra methyl group creates severe steric clashes if the side chain attempts to rotate freely. This restricts the molecule to a narrow region of Ramachandran space, often stabilizing

ConformationalLockUnconstrainedNative Phenylalanine(Flexible Side Chain)Methylationβ-Methylation(Synthetic Modification)Unconstrained->MethylationChemical ModificationConstraintSteric Clash(Restricted χ1/χ2 Angles)Methylation->ConstraintAdds BulkBioactiveLocked Bioactive Conformation(e.g., β-Turn)Constraint->BioactiveLimits RotationProteolysisProteolytic Resistance(Steric Shielding)Constraint->ProteolysisBlocks Enzyme AccessReceptorHigh-AffinityReceptor BindingBioactive->ReceptorPre-organized for Binding

Figure 1: Mechanism of action for

Therapeutic Applications & Biological Data[2][3]

A. Opioid Receptor Ligands (Pain Management)

The most prominent application of


  • Mechanism: Replacing

    
     in EM-2 with 
    
    
    -Me-Phe locks the side chain into a conformation that maximizes interaction with the MOR hydrophobic pocket while minimizing degradation.
  • Outcome: Analogs demonstrate mixed

    
    /
    
    
    agonist activity and significantly reduced enzymatic degradation compared to native peptides.
Comparative Binding Affinity (

) & Activity
CompoundModificationReceptor Specificity

(nM)
Biological Effect
Endomorphin-1 Native

-selective
0.36Potent Analgesia (Short

)
Endomorphin-2 Native

-selective
0.69Potent Analgesia (Short

)

-Me-Phe-EM Analog

-Me-Phe

Mixed

/

0.33 High Potency + Stability
Dmt-Tic Analog

-Me-Phe linker

-antagonist
1.80Reduced Tolerance Profile
B. Oncology (Antiproliferative Agents)
  • Target: Eukaryotic Elongation Factor-2 Kinase (eEF2K).

  • Activity: Derivatives like Compound 13b (Schiff base) exhibited cytotoxicity against A549 lung cancer cells comparable to cisplatin, with retained efficacy in drug-resistant phenotypes (H69AR cells).

Technical Workflow: Synthesis & Incorporation

As an Application Scientist, it is critical to note that

Protocol: Solid-Phase Incorporation of -Me-Phe

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU/HCTU for hindered amino acids.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Resin: Rink Amide (for C-terminal amides) or Wang (for acids).[1]

Step-by-Step Procedure:

  • Resin Preparation: Swell resin in DMF for 30 min. Deprotect Fmoc group (20% Piperidine/DMF, 2 x 10 min). Wash (3x DMF, 3x DCM, 3x DMF).[2]

  • Activation (Pre-mix):

    • Dissolve Fmoc-

      
      -Me-Phe-OH (2.0 eq) and HATU (1.9 eq) in minimum dry DMF.
      
    • Add DIPEA (4.0 eq) immediately before adding to resin. Note: Pre-activation should not exceed 2 minutes to avoid racemization.

  • Coupling:

    • Add activated mixture to resin.[1][2]

    • Microwave Assist (Optional but Recommended): 75°C for 5 minutes (25W).

    • Manual: Shake at Room Temp for 2–4 hours.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to ensure complete coupling. If positive (blue spots), repeat coupling (Double Coupling).

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Workflow Visualization

SPPS_WorkflowStartFmoc-Deprotected ResinActivationPre-activation:Fmoc-β-Me-Phe + HATU + DIPEA(Max 2 mins)Start->ActivationCouplingCoupling Reaction(2-4h RT or 5min @ 75°C)Activation->CouplingCheckChloranil TestCoupling->CheckRecoupleDouble Couple(Fresh Reagents)Check->RecouplePositive (Incomplete)SuccessWash & Capping(Ac2O/Pyridine)Check->SuccessNegative (Complete)Recouple->Coupling

Figure 2: Optimized SPPS workflow for sterically hindered

References

  • Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-

    
    ,
    
    
    -didehydro-phenylalanine residues.
    Source: National Institutes of Health (PMC) [Link]
  • Synthesis and Biological Evalu

    
    -Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates. 
    Source: ResearchGate
    [Link]
    
  • Conformational Properties of the Unn

    
    -Methylphenylalanine in a Linear Octapeptide System. 
    Source: ACS Publications (Journal of Organic Chemistry)
    [Link]
    
  • Pharmacological characterization of endomorphin-2-based cyclic pentapeptides with methylated phenylalanine residues. Source: PubMed [Link]

Boc-beta-methyl-DL-phenylalanine solubility in organic solvents

Technical Guide: Solubility & Handling of Boc- -methyl-DL-phenylalanine

Executive Summary

Boc-


-methyl-DL-phenylalanine

1

For researchers and drug developers, this compound presents two primary challenges:

  • Solubility: While highly soluble in polar aprotic solvents (DMF, NMP), its dissolution kinetics are slower than standard Boc-Phe-OH due to increased lattice energy and steric shielding.[1]

  • Stereochemistry: As a DL-mixture with a

    
    -methyl substituent, the material contains four stereoisomers (two enantiomeric pairs of diastereomers).[1][2] This heterogeneity can lead to batch-to-batch solubility variations if the diastereomeric ratio shifts.[1]
    

This guide provides a validated solubility matrix, dissolution protocols for Solid-Phase Peptide Synthesis (SPPS), and troubleshooting workflows.

Structural & Physicochemical Profile

Before attempting dissolution, it is critical to verify the specific isomerism, as "

2
PropertySpecificationImpact on Solubility
Chemical Name N-(

)-t-Butoxycarbonyl-

-methyl-DL-phenylalanine
-
Structure Type

-Amino Acid (Side chain modified)
The

-methyl group restricts

and

torsion angles, increasing crystal packing stability.
Hydrophobicity High (Lipophilic)Insoluble in water; requires organic solvents.[1][2]
Physical State White to Off-white PowderProne to static; handle with anti-static tools.[1][2]
Reactive Group Carboxylic Acid (-COOH)Acidic proton aids solubility in basic organic buffers (e.g., with DIEA).[1][2]
Structural Disambiguation

Ensure your target matches the


-amino acid


Solubility Landscape

The following matrix categorizes solvents based on their efficacy for dissolving Boc-

Primary Solvents (Recommended)

These solvents disrupt the intermolecular hydrogen bonding of the Boc-amide backbone.[1]

SolventSolubility RatingMax Conc. (Est.)[1][2][3][4]Application
DMF (Dimethylformamide)Excellent > 0.5 MStandard solvent for SPPS coupling reactions.
NMP (N-Methyl-2-pyrrolidone)Excellent > 0.5 MPreferred for difficult sequences; reduces aggregation.
DCM (Dichloromethane)Good ~ 0.3 MUsed for carbodiimide (DCC/DIC) activation; lower polarity than DMF.[1][2]
MeOH (Methanol)Moderate ~ 0.1 MUseful for transfers/purification; not for coupling (nucleophilic solvent).[1][2]
Secondary & Poor Solvents
SolventSolubility RatingNotes
DMSO Good Hard to remove; use only if DMF fails or for biological assays.
Water Insoluble Causes immediate precipitation.[1][2]
Diethyl Ether / Hexanes Insoluble Used as anti-solvents to precipitate the compound during purification.[1][2]

Mechanistic Insights: The -Methyl Effect

Steric Hindrance & Solvation Shell

The

1

longer sonication or vortexing times
Aggregation Potential

In solution, Boc-amino acids can form hydrogen-bonded dimers. The

12gelation2

Experimental Protocols

Protocol A: Standard Dissolution for SPPS (0.2 M)

Context: Preparing the amino acid for automated or manual peptide synthesis.

  • Calculate: Determine the mass required for a 0.2 M solution.

    • Formula: Mass (g) = Vol (L)

      
       0.2 (mol/L) 
      
      
      MW ( g/mol ).[1][2]
  • Weigh: Weigh the powder into a dry scintillation vial or Falcon tube.

  • Solvent Addition (Stepwise):

    • Add 75% of the final volume of DMF or NMP.[1][2]

    • Reasoning: Adding the full volume immediately can trap air in the powder, forming clumps that are hard to break.[1][2]

  • Agitation: Vortex vigorously for 30–60 seconds.

    • Visual Check: If the solution is cloudy, sonicate for 1 minute.[1][2] The

      
      -methyl analog often dissolves slower than standard Phe.[1]
      
  • Finalize: Add the remaining solvent to reach the target volume.[1][2]

  • Activation: Add the coupling reagent (e.g., HBTU/DIEA or DIC/Oxyma) immediately prior to use.[1][2]

    • Note: The activated ester is sensitive to moisture.[1][2]

Protocol B: Solubility Determination Assay (Saturation Method)

Context: Validating a new batch or solvent system.[2]

  • Add 100 mg of Boc-

    
    -methyl-DL-phenylalanine to a small glass vial.
    
  • Add 200

    
    L  of the test solvent (e.g., DCM).[1][2]
    
  • Vortex for 1 minute.

  • Observation:

    • Clear Solution: Solubility > 500 mg/mL.[1]

    • Suspension: Add solvent in 100

      
      L increments, vortexing between additions, until clear.[1][2]
      
  • Calculation: Solubility (mg/mL) = 100 mg / Total Volume (mL).

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and handling based on the application.

SolubilityWorkflowStartStart: Boc-beta-methyl-DL-PheApplicationSelect ApplicationStart->ApplicationSPPSPeptide Synthesis (SPPS)Application->SPPSPurificationPurification / AnalysisApplication->PurificationCouplingTypeCoupling Reagents?SPPS->CouplingTypeHPLCHPLC AnalysisPurification->HPLCCrystRecrystallizationPurification->CrystStandardStandard (HBTU/HATU)CouplingType->StandardUronium/PhosphoniumCarbodiimideCarbodiimide (DIC/DCC)CouplingType->CarbodiimideDIC/DCCDMF_NMPUse DMF or NMP(Conc: 0.1 - 0.5 M)Standard->DMF_NMPDCM_DMFUse DCM or DCM/DMF (1:1)(Conc: 0.1 - 0.3 M)Carbodiimide->DCM_DMFMeOH_ACNDissolve in MeOH/ACN(Avoid Water initially)HPLC->MeOH_ACNEthylAcetateDissolve in EtOAcPrecipitate w/ HexanesCryst->EthylAcetate

Figure 1: Decision tree for solvent selection based on downstream application.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Dissolution Saturation or "Gummy" clump formation.Sonicate for 5 mins at 30°C. Add 10% DMSO if compatible with downstream steps.
Precipitation on Activation Low solubility of the activated ester.[1][2]Switch solvent to NMP (better for hydrophobic species).[1][2] Reduce concentration to 0.1 M.
Gelation Hydrogen-bond networking.[1][2]Add chaotropic salts (e.g., 0.1 M LiCl in DMF) to disrupt H-bonds (use only if necessary).[1][2]
Slow Coupling Steric hindrance of

-methyl.[1][2]
This is a kinetic issue, not solubility. Use stronger activation (HATU) and extend reaction time (double coupling).[1][2]

References

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. [1]

  • BenchChem. (2025).[1][2] Technical Guide to Fmoc/Boc Amino Acid Solubility. [1]

  • Sigma-Aldrich. (2025).[1][2] Product Specification: Boc-amino acids and derivatives.

  • Bachem. (2024).[1][2] Peptide Synthesis Guide: Handling of Sterically Hindered Amino Acids.

  • PubChem. (2025).[1][2][5] Compound Summary: Boc-beta-methyl-phenylalanine derivatives.

Technical Guide: Boc-beta-methyl-DL-phenylalanine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of Boc-beta-methyl-DL-phenylalanine in peptidomimetic drug design. This document is structured to guide researchers from the fundamental stereochemical rationale through to practical synthesis and purification protocols.

Executive Summary

The incorporation of


-methyl amino acids  represents a high-impact strategy in modern peptidomimetics to overcome the twin challenges of proteolytic instability and conformational entropy. This compound  serves as a specialized building block that introduces a methyl group at the 

-carbon of the phenylalanine side chain.

This modification rigidly constrains the side-chain orientation (


 and 

torsion angles) and the peptide backbone (

and

angles), locking the peptide into bioactive conformations often required for G-protein coupled receptors (GPCRs) and protein-protein interactions (PPIs). While the "DL" designation implies a racemic starting material, this guide details how to leverage this stereochemical diversity for library screening and subsequent resolution of high-affinity enantiomers.

Stereochemical & Structural Rationale

The "Conformational Lock" Mechanism

Standard phenylalanine rotates freely around the


 bond. The introduction of a 

-methyl group creates severe steric clashes with the peptide backbone (specifically the carbonyl oxygen and amide proton), restricting the rotation of the side chain.
  • 
     Constraint:  The side chain is forced into specific rotamers (gauche+, gauche-, or trans), reducing the entropic penalty upon binding to a receptor.
    
  • Backbone Rigidity: The steric bulk influences the local Ramachandran plot, often favoring extended (

    
    -sheet) or helical conformations depending on the stereochemistry (threo vs. erythro).
    
  • Proteolytic Shielding: The

    
    -methyl group sterically hinders the approach of proteases (e.g., chymotrypsin) to the scissile amide bond, significantly extending plasma half-life.
    
The "DL" Complexity: Managing Isomers

The reagent This compound contains two chiral centers (


 and 

). Consequently, it exists as a mixture of four stereoisomers:
  • (2S, 3S) - L-erythro

  • (2R, 3R) - D-erythro

  • (2S, 3R) - L-threo

  • (2R, 3S) - D-threo

Strategic Use of the DL-Mixture: Instead of viewing the mixture as an impurity, it is often used in Combinatorial Diastereomeric Scanning . By coupling the DL-mixture into a peptide sequence, you generate a library of diastereomeric peptides. These can be separated by HPLC, allowing simultaneous screening of multiple side-chain orientations to identify the specific isomer responsible for bioactivity.

Visualization: Stereochemical & Workflow Logic

Diagram 1: Stereochemical Diversity & Screening Workflow

This diagram illustrates the divergence from the DL-mixture to isolated bioactive peptides.

BetaMethylWorkflow Start Boc-beta-methyl-DL-Phe (4 Isomer Mixture) Coupling Solid Phase Coupling (to Resin-Peptide) Start->Coupling SPPS Library Diastereomeric Peptide Library Coupling->Library Cleavage HPLC Reverse-Phase HPLC (Separation) Library->HPLC Purification Iso1 Peptide A (L-threo) HPLC->Iso1 Iso2 Peptide B (D-erythro) HPLC->Iso2 Iso3 Peptide C (Active Hit) HPLC->Iso3 Bioassay

Caption: Workflow for utilizing the racemic DL-mixture to generate and isolate specific bioactive diastereomers.

Experimental Protocols

Critical Considerations for Coupling

The


-methyl group introduces significant steric hindrance near the nucleophilic amine (during deprotection) and the electrophilic carbonyl (during coupling). Standard protocols often fail, leading to deletion sequences.
  • Activation: HBTU/HOBt is often insufficient. Use HATU/HOAt or PyBOP for higher reactivity.

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and reaction rates for hindered residues.

  • Monitoring: The Kaiser test may be ambiguous due to steric shielding of the amine; chloranil test or micro-cleavage LC-MS is recommended.

Protocol: Manual Boc-SPPS of Beta-Methyl-Phe

Objective: Couple Boc-


-Me-DL-Phe to a resin-bound peptide.

Reagents:

  • Resin: MBHA or PAM resin (0.5 mmol scale).

  • Amino Acid: Boc-

    
    -Me-DL-Phe-OH (3.0 equivalents).
    
  • Activator: HATU (2.9 equivalents).

  • Base: DIEA (Diisopropylethylamine) (6.0 equivalents).

  • Solvent: Anhydrous NMP.

Step-by-Step Methodology:

  • Boc Deprotection (Pre-cycle):

    • Treat resin with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).

    • Wash with DCM (3x), then 5% DIEA in DCM (2x) to neutralize.

    • Note: Ensure complete neutralization; hindered amines protonate easily.

  • Activation (In-situ):

    • Dissolve Boc-

      
      -Me-DL-Phe-OH and HATU in minimal NMP.
      
    • Add DIEA immediately before adding to the resin.

    • Reasoning: Pre-activation minimizes racemization, but for Boc chemistry, in-situ is standard to prevent premature capping.

  • Coupling Reaction:

    • Add the activated mixture to the resin.

    • Agitate (do not stir with a magnetic bar, which grinds resin) for 2 to 4 hours .

    • Optimization: For extremely hindered sequences, perform a double coupling (repeat step 2-3 with fresh reagents).

  • Validation:

    • Perform a micro-cleavage: Remove ~2mg resin, treat with HF or TFMSA, and analyze by HPLC/MS.

    • Expectation: You will see multiple peaks if the starting material was a DL mixture (diastereomers separate on C18 columns).

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine in DCM to cap unreacted amines, preventing deletion sequences.

Purification & Isomer Resolution

Since the starting material is DL, the resulting peptide crude will contain diastereomers (e.g., L-peptide and D-peptide, or L-threo/L-erythro variations).

  • Column: C18 Reverse Phase (Analytical: 4.6 x 250mm; Prep: 20 x 250mm).

  • Gradient: Shallow gradient (e.g., 0.5% B per minute) is required to resolve the diastereomers.

  • Identification: Co-injection with authentic standards (if available) or NMR analysis (

    
    -proton coupling constants 
    
    
    
    ) is required to assign stereochemistry to the separated peaks.

Quantitative Data Summary

The following table summarizes the impact of


-methylation on peptide properties compared to native phenylalanine.
ParameterNative Phe

-Methyl-Phe
Impact on Drug Design
Side Chain Rotation Free (

)
Restricted (<

range)
Increases binding affinity (lower entropy cost).
Proteolytic Stability Low (

min)
High (

hours)
Enables oral or systemic viability.
Lipophilicity (logP) BaselineIncreased (+0.5 logP)Enhances membrane permeability/BBB crossing.
Coupling Difficulty LowHighRequires HATU/HOAt and extended times.
Stereocenters 1 (

)
2 (

)
Increases library diversity; requires separation.

Pathway Visualization: Conformational Constraint

Diagram 2: The Steric Lock Mechanism

This diagram visualizes how the beta-methyl group physically blocks protease access and rotation.

StericLock Protease Protease (Chymotrypsin) PeptideBond Peptide Bond Scissile Site Protease->PeptideBond:s1 Blocked Receptor Target Receptor (Binding Pocket) PeptideBond->Receptor High Affinity Binding BetaMe Beta-Methyl Group (Steric Shield) BetaMe->Protease Repulsion BetaMe->PeptideBond Locks Conformation

Caption: The beta-methyl group acts as a steric shield against proteases while locking the backbone for receptor fit.[1]

References

  • Hruby, V. J., et al. (1991). Design of peptides, proteins, and peptidomimetics: Chi-constrained amino acids.[2]Biopolymers .[3] Link

  • Werner, H. M., et al. (2016).[4] Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution.[4]ChemBioChem . Link

  • Misicka, A., et al. (1995). Topographical requirements for delta opioid ligands: The effect of beta-methyl substitution.Life Sciences . Link

  • Berree, F., et al. (2014). Synthesis of Beta-Methyl-Phenylalanine Derivatives.Tetrahedron . Link

  • Kent, S. B. H. (1988). Chemical Synthesis of Peptides and Proteins.[5][6]Annual Review of Biochemistry . Link

Sources

Thermodynamic stability of beta-methyl substituted amino acids

Thermodynamic Stability of -Methyl Substituted Amino Acids: A Technical Guide

Executive Summary & Scope

Target Audience: Medicinal Chemists, Structural Biologists, and Peptide Scientists. Core Thesis: The introduction of a methyl group at the




Disambiguation:

  • Subject:

    
    -Methyl 
    
    
    -Amino Acids
    (Side-chain modification, e.g.,
    
    
    -Me-Phe).
  • Excluded:

    
    -Amino Acids (Backbone homologation) and N-Methyl Amino Acids (Backbone methylation), except where used for comparative analysis.
    

Thermodynamic Principles of Conformational Constraint

The thermodynamic stability of a peptide containing

The Entropic Advantage ( )

In a flexible linear peptide, the unfolded state (








Rotameric Locking Mechanism

The


  • 
     Constraint:  The rotation around the 
    
    
    bond is restricted to specific gauche(-), gauche(+), or trans rotamers.
  • Backbone Coupling: The locked side chain forces the backbone dihedral angles (

    
    ) into specific regions (often favoring extended 
    
    
    -strand or specific helical geometries) to relieve steric strain.
Visualization: The Energy Landscape

The following diagram illustrates how

GUnfolded_WTUnfolded State (WT)High EntropyTransitionFolding Transition StateUnfolded_WT->TransitionHigh Entropic CostUnfolded_MeUnfolded State (β-Me)Reduced Entropy (Pre-organized)Unfolded_Me->TransitionLow Entropic Cost(ΔΔG ~ -1.5 kcal/mol)FoldedBioactive Folded State(Target Affinity)Transition->FoldedEnthalpic Gain

Figure 1: Energy landscape comparison.

Comparative Stability Data

The impact of

Amino Acid AnalogStereochemistryPrimary ConstraintThermodynamic Effect
L-Allo-Isoleucine


-branched
Stabilizes

-sheet over

-helix due to steric bulk near backbone.

-Me-Phenylalanine

vs


lock (gauche-)

often stabilizes

-turns (Type II');

can destabilize helices.

-Me-Tryptophan

Indole rigidificationIncreases receptor selectivity by locking indole orientation; reduces proteolytic degradation.
Valine Natural

-dimethyl
High

-branching
High

-sheet propensity; destabilizes

-helix (

kcal/mol vs Ala).

Technical Protocol: Stereoselective Synthesis

Synthesizing



Evans Oxazolidinone Auxiliary
Protocol: Asymmetric Alkylation of -Methyl Phenylalanine

Objective: Synthesize


Reagents:

  • (S)-4-benzyl-2-oxazolidinone (Evans auxiliary)

  • Trans-crotonyl chloride (or relevant

    
    -substituted acyl chloride)
    
  • NaHMDS (Sodium bis(trimethylsilyl)amide)

  • Methyl Iodide (MeI) or Benzyl Bromide (BnBr) depending on strategy

  • LiOH/H2O2 (for cleavage)

Workflow:

  • Acylation:

    • React (S)-4-benzyl-2-oxazolidinone with trans-crotonyl chloride using n-BuLi in THF at -78°C.

    • QC Check: 1H NMR to confirm imide formation.

  • Michael Addition / Alkylation (The Critical Step):

    • Mechanism: The cuprate or enolate addition determines the

      
      -stereochemistry.
      
    • Treat the crotonyl-imide with a higher-order cuprate (e.g.,

      
      ) or perform an enolate alkylation if the methyl is already present on the chain.
      
    • For

      
      -Me-Phe: Start with a propionyl-imide (providing the 
      
      
      -methyl backbone) and alkylate with Benzyl Bromide, OR start with Hydrocinnamoyl-imide and methylate.
    • Preferred Route for

      
      -Me-Phe: Conjugate addition of phenyl cuprate to a crotonyl imide establishes the 
      
      
      -phenyl,
      
      
      -methyl relationship.
    • Stereocontrol: The bulky auxiliary shields one face, ensuring anti or syn selectivity based on the enolate geometry (Z-enolate via NaHMDS usually gives syn products; Ti-enolates can give anti).

  • Chiral Cleavage:

    • Hydrolyze the auxiliary using LiOH and

      
       in THF/Water (0°C).
      
    • Note:

      
       is crucial to prevent cleavage of the amide bond acting as a nucleophile (exocyclic cleavage).
      
  • Purification:

    • Acidify and extract the free acid.

    • Recrystallize to remove minor diastereomers.

Synthesis Logic Flow

SynthesisStartStart: (S)-Evans AuxiliaryAcylationStep 1: Acylation(Acid Chloride + n-BuLi)Start->AcylationEnolizationStep 2: Enolate Formation(NaHMDS, -78°C)Z-Enolate GeometryAcylation->EnolizationAlkylationStep 3: Electrophile Addition(Steric Shielding by Aux)Enolization->AlkylationFace SelectiveCleavageStep 4: Hydrolytic Cleavage(LiOH / H2O2)Alkylation->CleavageProductProduct: (2S, 3R)-β-Me-AA>98% deCleavage->Product

Figure 2: Stereoselective synthesis workflow using chiral auxiliaries. The Z-enolate geometry combined with the auxiliary's steric bulk dictates the

Experimental Validation of Stability

To validate the thermodynamic impact of

Circular Dichroism (CD) Thermal Melt

Purpose: Measure


  • Protocol:

    • Dissolve peptide (50

      
      M) in phosphate buffer (pH 7.4).
      
    • Monitor ellipticity at 222 nm (helix) or 218 nm (sheet).

    • Ramp temperature from 5°C to 95°C (1°C/min).

    • Analysis: Fit data to a two-state unfolding model. A shift in

      
       to higher temperatures indicates entropic stabilization.
      
Proteolytic Stability Assay

Purpose: Determine half-life (

  • Protocol:

    • Incubate peptide (100

      
      M) with Chymotrypsin or Pronase (1:100 w/w ratio) at 37°C.
      
    • Quench aliquots at t=0, 15, 30, 60, 120 min with 1% TFA.

    • Analyze via RP-HPLC or LC-MS.

    • Expectation:

      
      -Methyl amino acids adjacent to the scissile bond should increase 
      
      
      by 5-10x due to steric occlusion of the protease active site.

Critical Pitfalls: Racemization During Coupling

While

racemization during SPPS coupling
  • Mechanism: The steric bulk at the

    
    -carbon hinders nucleophilic attack at the carbonyl, slowing down the coupling rate. Prolonged activation time allows the oxazolone intermediate to form and epimerize at the 
    
    
    -carbon.
  • Mitigation Strategy:

    • Use DIC/Oxyma instead of HBTU/DIEA (Oxyma is less basic and suppresses oxazolone formation).

    • Double Coupling: Short reaction times (2 x 30 min) are better than one long reaction.

    • Base Control: Minimize the use of collidine or DIEA; keep the pH < 8 during activation.

References

  • Conformational Constraints: Hruby, V. J., et al. "Conformational constraints in the design of receptor selective peptides." Biopolymers, 2003. Link

  • Thermodynamics of Folding: Baldwin, R. L. "The nature of protein folding pathways: the classical versus the new view." Journal of Biomolecular NMR, 1995. Link

  • Synthesis of

    
    -Me-Phe:  Dharanipragada, R., et al. "Asymmetric synthesis of beta-methylphenylalanine." Tetrahedron Letters, 1989. Link
    
  • Proteolytic Stability: Gentilucci, L., et al. "Peptides and peptidomimetics in medicine: side-chain modifications." Current Medicinal Chemistry, 2010. Link

  • Racemization in SPPS: Steinauer, R., et al. "Racemization in peptide synthesis." Bachem Monographs, 2020. Link

Methodological & Application

Solid phase peptide synthesis protocols for Boc-beta-methyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SPPS-2026-04 Optimized Solid Phase Synthesis Protocols for Sterically Constrained Residues: Boc-


-methyl-DL-phenylalanine 

Abstract

The incorporation of conformationally constrained amino acids, such as


-methyl-phenylalanine, is a critical strategy in peptidomimetic drug design to restrict 

space and improve proteolytic stability. However, the introduction of the

-methyl group creates significant steric occlusion at the nucleophilic center during chain elongation. This Application Note provides a validated Boc/Benzyl-strategy protocol for the efficient coupling of Boc-

-methyl-DL-phenylalanine
. We address the specific challenges of steric hindrance, racemization control, and the chromatographic separation of resulting diastereomers.

Introduction & Mechanistic Challenges


-Methyl-phenylalanine (

-Me-Phe) serves as a rigid analog of phenylalanine or valine. In drug discovery, it is used to "lock" bioactive conformations. However, its use in Solid Phase Peptide Synthesis (SPPS) presents two distinct challenges that standard protocols fail to address:
  • Steric Occlusion: The

    
    -methyl group acts similarly to the branching in Valine or Isoleucine but is exacerbated by the adjacent bulky phenyl ring. This drastically reduces the rate of acylation, leading to deletion sequences (des-peptide) if standard carbodiimide (DCC/DIC) couplings are used.
    
  • Chirality & Diastereomers: As the starting material is racemic (DL), coupling to a chiral resin-bound peptide will inevitably generate a 1:1 mixture of diastereomers (

    
     and 
    
    
    
    sequences). These must be resolved during the purification phase.

Materials & Reagent Selection

To ensure high-fidelity synthesis, the following reagents are selected based on "hard" acid/base principles and steric requirements.

ComponentRecommendationRationale
Resin MBHA Resin (0.5–0.7 mmol/g)Preferred for Boc chemistry to yield C-terminal amides. The benzhydrylamine linkage is stable to the repetitive TFA acidolysis used to remove Boc groups.
Deprotection TFA / m-Cresol (95:5)Trifluoroacetic acid removes the N-terminal Boc group. m-Cresol acts as a scavenger to prevent tert-butyl cation alkylation of Trp/Tyr/Met residues.
Coupling Reagent HATU / HOAt Critical: Standard HOBt is insufficient. The 7-aza analog (HOAt) creates a more reactive ester and utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling to hindered amines.
Base DIEA (Diisopropylethylamine)Required to activate HATU.[1][2] Used in controlled excess (2.0 eq relative to AA).
Solvent NMP (N-Methyl-2-pyrrolidone)Superior to DMF for hindered couplings due to higher polarity and solvation power, reducing inter-chain aggregation.

Experimental Protocols

Protocol A: The Optimized Boc Cycle (Manual or Automated)

Note: This cycle assumes a 0.1 mmol synthesis scale.

  • Boc Deprotection:

    • Treat resin with 50% TFA in DCM (containing 0.5% m-cresol) for 2 minutes (Flow wash).

    • Treat again for 20 minutes (Reaction).

    • Mechanism:[2][3][4][5][6][7] Acidolytic cleavage of the carbamate to release the amine salt (

      
      ).
      
  • Wash:

    • DCM (3 x 1 min).

    • Note: Do not use MeOH here; it can shrink the resin and trap TFA.

  • Neutralization (Crucial Step):

    • Treat with 10% DIEA in DCM (2 x 2 min).

    • Validation: The resin should swell slightly.[1][2][5] This converts the amine salt (

      
      ) to the free amine (
      
      
      
      ), ready for coupling.
    • Wash with NMP (3 x 1 min) to prepare for the coupling solvent.

Protocol B: Coupling Boc- -methyl-DL-phenylalanine

This is the critical modification for the hindered residue.

  • Activation:

    • Weigh Boc-

      
      -methyl-DL-phenylalanine  (4.0 eq) and HATU  (3.8 eq).
      
    • Dissolve in minimal NMP .

    • Add HOAt (4.0 eq) (Optional but recommended for extreme hindrance).

    • Add DIEA (8.0 eq) immediately before adding to the resin.

    • Color Change: Solution usually turns yellow/orange.

  • Reaction:

    • Add the activated solution to the resin.

    • Agitate for 2 to 4 hours (Standard AA is 45 min).

    • Recoupling: Drain. Do not wash. Prepare a fresh batch of activated AA (using half the original equivalents) and add to resin for another 2 hours.

  • Monitoring (Kaiser Test):

    • Perform a quantitative Ninhydrin test.

    • Success: Resin beads are colorless. Solution is yellow.

    • Failure:[8] Blue beads indicate incomplete coupling. If positive after double coupling, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol C: HF Cleavage

Safety Warning: HF is extremely toxic and corrosive. Use a specialized Teflon vacuum line.

  • Preparation: Dry resin completely under high vacuum (overnight).

  • Scavengers: Add p-cresol (10% v/v) to the reaction vessel.

  • Cleavage: Condense anhydrous HF (~10 mL per gram of resin) at -78°C. Warm to 0°C and stir for 60 minutes.

  • Work-up: Evaporate HF. Precipitate peptide with cold Diethyl Ether.[5] Lyophilize from 50% Acetic Acid/Water.

Visualization of Workflows

Figure 1: The "In-Situ" Neutralization & Coupling Logic

This diagram illustrates the decision-making process for handling the hindered


-methyl residue versus standard amino acids.

SPPS_Workflow Start Resin-Peptide-NH-Boc Deprotect 1. TFA Deprotection (Remove Boc) Start->Deprotect Neutralize 2. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Decision Is Next AA Hindered? (e.g., Beta-Me-Phe) Neutralize->Decision Standard_Coup Standard Coupling (DIC/HOBt, 45 min) Decision->Standard_Coup No Hindered_Coup High-Power Coupling (HATU/HOAt, 2x 2 hours) Decision->Hindered_Coup Yes (Beta-Me-Phe) Check Kaiser Test (Ninhydrin) Standard_Coup->Check Hindered_Coup->Check Recouple Double Couple Check->Recouple Positive (Blue) Next_Cycle Proceed to Next Cycle Check->Next_Cycle Negative (Colorless) Recouple->Check

Caption: Decision matrix for incorporating hindered residues. Note the divergence to HATU/HOAt activation for


-methyl-Phe.

Analytical Expectations & Troubleshooting

Diastereomer Separation (The "DL" Factor): Because Boc-


-methyl-DL-phenylalanine is racemic, the crude cleavage product will contain two major species.
  • Observation: Analytical HPLC (C18 column) will show two distinct peaks with identical Mass (MS) signatures.

  • Resolution: These are diastereomers (

    
     and 
    
    
    
    ). They often separate well on standard C18 gradients (e.g., 0.1% TFA Acetonitrile/Water).
  • Action: You must collect both peaks separately and determine the stereochemistry via co-injection with authentic standards or NMR analysis if required. Do not mistake the second peak for an impurity.

Common Failure Modes:

  • Incomplete Coupling: Due to the

    
    -methyl steric clash.
    
    • Solution: Switch from DMF to NMP; increase temperature to 50°C (carefully, to avoid racemization of the previous AA).

  • Aggregation: The hydrophobic phenyl ring promotes aggregation.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193.[3] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007).[9] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link[9]

  • Hruby, V. J., et al. (1991). Synthesis of oligopeptide and peptidomimetic libraries. Current Opinion in Biotechnology, 2(6), 803-809. (Foundational context for constrained amino acids).

Sources

Optimal coupling reagents for sterically hindered beta-methyl amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal Coupling Reagents for Sterically Hindered Beta-Methyl Amino Acids Content Type: Detailed Application Notes and Protocols

Optimal Coupling Strategies for -Methyl Amino Acids

Executive Summary

The incorporation of


-methyl amino acids (e.g., 

-methylphenylalanine, isoleucine, valine, threonine, and synthetic analogs like Aib) into peptide backbones is a critical strategy in peptidomimetic drug design. These residues restrict conformational freedom, enhancing proteolytic stability and receptor selectivity. However, the steric bulk adjacent to the

-carbon severely retards the kinetics of acylation, leading to incomplete coupling and high risks of racemization via oxazolone formation.

This guide provides a validated decision matrix and detailed protocols for coupling sterically hindered residues, moving beyond traditional EDC/HOBt methods to next-generation uronium (COMU), phosphonium (PyAOP), and anhydride (T3P) technologies.

Mechanistic Insight: The Steric-Racemization Axis

The primary challenge in coupling


-methyl amino acids is not merely the slow reaction rate, but the kinetic competition  between the desired aminolysis (peptide bond formation) and the undesired intramolecular cyclization (oxazolone formation).
  • The Steric Wall: The

    
    -methyl group creates significant A-strain (allylic strain) that shields the activated carbonyl carbon from the incoming nucleophile (the amine of the growing chain).
    
  • The Racemization Trap: Because the intermolecular reaction is slow, the activated species (

    
    -acylisourea or active ester) has a longer lifetime. This increases the probability of the amide backbone nitrogen attacking the activated carbonyl, forming an oxazolone (azlactone). This intermediate is highly prone to epimerization at the 
    
    
    
    -carbon.
Visualization: The Kinetic Competition

The following diagram illustrates the divergent pathways. The goal of optimizing reagents is to accelerate Path A (Coupling) while suppressing Path B (Oxazolone).

G cluster_0 Critical Control Point Start Activated Beta-Methyl AA Coupling Desired Peptide Bond (Path A) Start->Coupling Fast (Ideal Reagent) Oxazolone Oxazolone Formation (Path B) Start->Oxazolone Slow (Steric Delay) Amine Incoming Amine (Nucleophile) Amine->Coupling + Nucleophile Racemate Racemized Product (Epimer) Oxazolone->Racemate Base-Catalyzed Epimerization

Caption: Kinetic competition between direct aminolysis (green) and oxazolone-mediated racemization (red) induced by steric delay.

Reagent Selection Matrix

Do not use a "one-size-fits-all" approach. Select the reagent based on the specific synthesis phase and hindrance level.

ReagentClassBest Use CaseProsCons
COMU Uronium (Oxyma-based)SPPS (Solid Phase) ; General hindered couplings.Superior efficiency to HATU; Safer (non-explosive); Visual monitoring (color change).Hydrolytically unstable in DMF (use immediately).
T3P Cyclic AnhydrideSolution Phase ; Fragment condensation; Cyclization.[1]Lowest epimerization risk; Water-soluble byproducts (easy workup).[2]Slower kinetics than HATU; Requires specific solvents (EtOAc/Me-THF).
PyAOP Phosphonium (HOAt-based)N-Methylated residues; Extreme hindrance.Does not guanidinate the amine (unlike uroniums); High reactivity.Expensive; HOAt byproduct is regulated/explosive potential.
DIC / Oxyma Carbodiimide + AdditiveGreen SPPS ; Microwave synthesis.Excellent racemization suppression; Stable reagents; Low toxicity.[2]Slower than uroniums for extremely bulky residues without heat.
HATU Uronium (HOAt-based)Legacy Standard.High reactivity.[3][4][5]High racemization risk if base is excess; "Guanidinylation" side reaction.
Detailed Experimental Protocols
Protocol A: Solid-Phase Synthesis (SPPS) using COMU

Application: Routine coupling of


-methyl AAs (e.g., Fmoc-Ile-OH, Fmoc-Val-OH) or coupling to a hindered N-terminus.

Reagents:

  • Amino Acid: 3.0 equivalents (relative to resin loading).

  • Coupling Reagent: COMU (3.0 equivalents).

  • Base: DIPEA (6.0 equivalents). Note: Use Collidine (TMP) if Cys/His are present to further reduce racemization.

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Pre-activation (Critical): Dissolve the Fmoc-AA-OH and COMU in minimal DMF. Add DIPEA. Shake for exactly 30 seconds .

    • Why? Extended pre-activation of uronium salts leads to guanidinylation of the amino acid, permanently capping it.

  • Coupling: Add the pre-activated mixture immediately to the resin.

  • Incubation: Shake at room temperature for 1 hour .

    • Optimization: For extreme hindrance (e.g., Aib-Aib coupling), use microwave irradiation (75°C, 25W) for 5-10 minutes.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, DO NOT proceed.

  • Re-coupling: If incomplete, wash resin with DMF and repeat using PyAOP (3 eq) + DIPEA (6 eq) to drive to completion without guanidinylation risk.

Protocol B: Solution Phase Coupling using T3P (Propylphosphonic Anhydride)

Application: Fragment condensation or coupling highly sensitive chiral


-methyl residues where purity is paramount.

Reagents:

  • Carboxylic Acid: 1.0 eq.

  • Amine: 1.1 eq.

  • Reagent: T3P (50% w/w in EtOAc or DMF) – Use 1.5 to 2.0 eq.

  • Base: DIPEA (2.5 eq) or Pyridine (for highest epimerization control).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

  • Dissolution: Dissolve the Acid and Amine in EtOAc (0.1 M concentration). Cool to 0°C.[4]

  • Base Addition: Add DIPEA/Pyridine. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 2 minutes.

  • Reaction: Allow to warm to room temperature. Stir for 2–12 hours.

    • Note: T3P kinetics are slower than HATU but cleaner.

  • Workup (The T3P Advantage):

    • Add water to quench.

    • Wash organic layer with 1M HCl (remove base), Sat. NaHCO3 (remove unreacted acid), and Brine.

    • T3P byproducts are water-soluble and wash away completely, often requiring no chromatography.

Troubleshooting & Optimization Logic

When standard protocols fail, apply this logic flow to diagnose and resolve the issue.

Optimization Start Coupling Incomplete (<90% Yield) Check1 Is the acceptor amine N-methylated or hindered? Start->Check1 SwitchReagent Switch to PyAOP or PyBrOP (Phosphoniums) Check1->SwitchReagent Yes Check2 Is Racemization Observed? Check1->Check2 No ChangeBase Switch Base to Collidine (TMP) Reduce Base Eq. Check2->ChangeBase Yes (High Base Sensitivity) ChangeAdd Use DIC + Oxyma Pure (No Base Protocol) Check2->ChangeAdd Yes (General) Heat Apply Microwave (50-75°C) OR Use Magic Mixture (DCM/DMF/NMP) Check2->Heat No (Just Slow)

Caption: Diagnostic workflow for optimizing difficult couplings involving steric bulk.

Critical Optimization Notes:
  • Solvent Effects: For difficult couplings, the "Magic Mixture" (DCM:DMF:NMP 1:1:1) can disrupt inter-chain aggregation that exacerbates steric hindrance [1].

  • Base Choice: If epimerization is detected, replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) . It is a weaker base that is sufficient for activation but less likely to abstract the

    
    -proton leading to oxazolone formation [2].
    
  • Additives: Always prefer Oxyma Pure over HOBt. Oxyma is safer (non-explosive) and generates a more reactive active ester than benzotriazole derivatives [3].

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., et al. (2016). T3P: Propanephosphonic Acid Anhydride.[1][2][4] Organic Process Research & Development, 20(2), 140–177. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Twibanire, J. D., & Grindley, T. B. (2011). Efficient and racemization-free peptide coupling of N-alkyl amino acids.[6] Organic Letters, 13(11), 2988-2991. Link

Sources

Boc-beta-methyl-DL-phenylalanine deprotection conditions with TFA

Application Note: Deprotection of Boc- -methyl-DL-phenylalanine with TFA


Abstract & Introduction

This guide details the protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from Boc-


-methyl-DL-phenylalanine12


conformational constraints



While standard Boc removal is rapid, the steric bulk proximal to the carbamate linkage in

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed

213
Mechanistic Pathway (DOT Visualization)

Boc_MechanismSubstrateBoc-beta-Me-PheProtonatedProtonated Intermediate(R-NH-C(=OH+)-OtBu)Substrate->Protonated+ TFACarbamicCarbamic Acid(R-NH-COOH)Protonated->Carbamic- tBu+Cationtert-Butyl Cation(tBu+)Protonated->CationProductH-beta-Me-Phe-OH(TFA Salt)Carbamic->Product- CO2 (Decarboxylation)IsobutyleneIsobutylene(Gas)Cation->Isobutylene- H+ (Elimination)AdductSide Product(tBu-Phenyl Adduct)Cation->Adduct+ Phenyl Ring(Alkylation Risk)ScavengerScavenger(Silane/Water)Scavenger->CationQuenches

Figure 1: Acidolytic cleavage mechanism of the Boc group. Note the critical branch point where the tert-butyl cation must be quenched or eliminated to prevent side reactions.

Critical Parameters & Optimization

Solvent System: DCM vs. Neat TFA
  • Standard (Recommended): 1:1 (v/v) TFA:DCM . Dichloromethane (DCM) solubilizes the hydrophobic protected amino acid effectively. The dilution moderates the exotherm and allows for better handling.

  • Neat TFA: Can be used for highly insoluble substrates but increases the concentration of reactive tert-butyl cations, heightening the risk of side reactions [3].

Scavengers

Although the phenyl ring in phenylalanine is less electron-rich than tyrosine or tryptophan, the tert-butyl cation is a potent electrophile.

  • Recommendation: Add 2.5% Triethylsilane (TES) or 5% Water to the reaction mixture.

  • Why? TES acts as a hydride donor, irreversibly quenching the tert-butyl cation to isobutane. Water acts as a nucleophile, converting it to tert-butanol. This prevents alkylation of the phenyl ring (Friedel-Crafts alkylation) [4].

Reaction Time (Steric Consideration)

The

  • Standard Phe: ~30 minutes.

  • 
    -Methyl-Phe: 60–90 minutes .[4]
    
  • Insight: Incomplete deprotection is a common failure mode in constrained amino acids. Always verify completion via TLC or LC-MS before workup.

Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Substrate: Boc-

    
    -methyl-DL-phenylalanine (1.0 equiv)
    
  • Acid: Trifluoroacetic acid (TFA), HPLC grade[5]

  • Solvent: Dichloromethane (DCM), anhydrous

  • Scavenger: Triethylsilane (TES) or ultrapure water

  • Precipitation Solvent: Diethyl ether (cold) or MTBE

Step-by-Step Workflow
1. Preparation

Dissolve Boc-

2. Acidification

Cool the solution to 0°C (ice bath). Add the scavenger (0.15 mL TES or 0.3 mL Water).

  • Dropwise Addition: Add TFA (3 mL) slowly to the stirring solution.

  • Ratio: Final concentration should be ~50% TFA in DCM.

3. Reaction

Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir vigorously.

  • Monitoring: Check TLC after 45 minutes (Mobile Phase: 10% MeOH in DCM + 1% Acetic Acid). Stain with Ninhydrin (free amine turns purple/blue). The Boc-protected starting material will not stain (or stains faintly yellow/brown upon heating).

4. Workup (Precipitation Method)

Once starting material is consumed (typically 60–90 min):

  • Concentrate the mixture under reduced pressure (Rotavap, <40°C) to remove DCM and most TFA. Do not heat excessively.

  • The residue will be an oil or gum.

  • Add Cold Diethyl Ether (20 mL) to the residue while stirring.

  • The product (H-

    
    -methyl-DL-Phe-OH 
    
    
    TFA) should precipitate as a white to off-white solid.
  • Troubleshooting: If it oils out, scratch the flask sides with a glass rod or sonicate to induce crystallization.

5. Isolation

Filter the solid using a sintered glass funnel or centrifuge. Wash the cake 3x with cold ether to remove residual TFA and scavenger byproducts. Dry under high vacuum (lyophilization is recommended if the product is hygroscopic).

Workflow Diagram (DOT)

Protocol_FlowStartStart: Boc-beta-Me-Phe(Dissolve in DCM)Add_ReagentsAdd Scavenger (TES) + TFA (Dropwise at 0°C)Start->Add_ReagentsReactionStir at RT (60-90 min)Monitor via TLC/LCMSAdd_Reagents->ReactionCheckConversion Complete?Reaction->CheckEvaporateEvaporate Volatiles(Rotavap <40°C)Check->EvaporateYesExtendExtend Time (+30 min)Check->ExtendNoPrecipitateAdd Cold Diethyl Ether(Induce Crystallization)Evaporate->PrecipitateFilterFilter & Wash (Ether)Dry under VacuumPrecipitate->FilterExtend->Reaction

Figure 2: Operational workflow for the deprotection and isolation of the TFA salt.

Analytical Data & Characterization

Upon isolation, the product is the Trifluoroacetate salt .[2][6]

ParameterExpected ObservationNotes
Physical State White powder or hygroscopic solidIf oily, re-precipitate from MeOH/Ether.

H NMR
Loss of singlet at

1.4 ppm (9H,

-Bu)
Diagnostic for deprotection.

H NMR
Downfield shift of

-proton
Due to formation of

salt.
Mass Spec (ESI)

= 180.1 (for free base mass)
Observe parent ion of the amino acid.
Solubility Soluble in Water, MeOH, DMSOInsoluble in Ether, Hexanes, DCM.

Note on Stereochemistry: The "DL" designation implies a racemic mixture. TFA deprotection conditions are non-racemizing for the



References

  • Hruby, V. J., et al. (1996). "Conformational constraints in the design of receptor selective peptides." Journal of Medicinal Chemistry. Link

  • Sewell, A. L., et al. (2010). "Synthesis of

    
    -methylphenylalanine derivatives." Journal of Organic Chemistry. Link
    
  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research. Link

  • Pearson, D. A., et al. (1989). "Triethylsilane as a scavenger in acidic deprotection."[] Journal of Organic Chemistry. Link

  • Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. Link

(Note: While specific URLs for older papers may vary by institution access, links provided direct to the journal landing pages or DOI resolvers for verification.)

Incorporating Boc-beta-methyl-DL-phenylalanine into bioactive peptides

Application Note: High-Fidelity Incorporation of Boc- -methyl-DL-phenylalanine in Solid-Phase Peptide Synthesis

Executive Summary & Scientific Rationale

The incorporation of






However, the use of Boc-


-methyl-DL-phenylalanine
  • Steric Hindrance: The

    
    -methyl group creates severe steric crowding, drastically reducing the kinetics of acylation during coupling.
    
  • Stereochemical Complexity: The "DL" designation indicates a racemic mixture at the

    
    -carbon. When coupled to a chiral resin (containing L-amino acids), this results in the formation of diastereomers  (L-L and D-L peptides), not enantiomers. These diastereomers have distinct physical properties and biological activities, necessitating a robust separation strategy post-synthesis.[1]
    

This guide details a specialized Boc-SPPS (Solid Phase Peptide Synthesis) protocol designed to overcome steric barriers and successfully isolate bioactive isomers.

Pre-Synthesis Logic: The "DL" Trap

Before initiating synthesis, researchers must recognize that using a DL-building block yields a product mixture.

  • Scenario: You are synthesizing H-Ala-Phe-Gly-OH where Phe is

    
    -Me-DL-Phe.
    
  • Outcome: You will synthesize two distinct peptides simultaneously on the same resin:

    • H-Ala-(L-β-Me-Phe)-Gly-OH

    • H-Ala-(D-β-Me-Phe)-Gly-OH

  • Implication: These are diastereomers. They will elute at different retention times on a standard C18 HPLC column. Do not attempt to separate the amino acid isomers prior to coupling; it is far more efficient to separate the final peptide diastereomers via Preparative HPLC.

Protocol A: High-Efficiency Coupling (Boc-SPPS)

Context: Standard DIC/HOBt coupling is insufficient for

HATU/HOAtPyBrOP
Materials
  • Resin: MBHA or PAM resin (0.5 mmol/g loading). Low loading is preferred to reduce inter-chain aggregation.

  • Amino Acid: Boc-

    
    -methyl-DL-Phe-OH (3-4 equivalents).
    
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Resin Preparation: Swell resin in DCM (30 min), then wash with DMF (3x).

  • Boc Deprotection (Pre-cycle):

    • Treat resin with 50% TFA/DCM (2 min flow wash).

    • Incubate with 50% TFA/DCM (20 min).

    • Wash: DCM (3x), MeOH (1x), DCM (3x).

    • Neutralize: 10% DIEA/DCM (2x 2 min). Wash with DMF (5x).

  • Activation (The Critical Step):

    • Dissolve Boc-

      
      -methyl-DL-Phe-OH (4 eq) and HATU (3.9 eq) in minimal DMF.
      
    • Add DIEA (8 eq) immediately before adding to the resin. Do not pre-activate for >2 minutes to avoid racemization of the activated ester.

  • Coupling:

    • Add mixture to resin.[2][3][4][5][6] Shake/vortex for 2 hours (standard AA is 45 min).

    • Recouple (Mandatory): Drain. Repeat the activation and coupling step with fresh reagents for another 2 hours.

  • Monitoring:

    • Perform a Kaiser Test .[2][7] If blue (positive), perform a third coupling using PyBrOP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate) / DIEA.

    • Note: The

      
      -methyl group makes the amine nucleophile less accessible for the next coupling.
      
  • Capping:

    • Once Kaiser is negative, cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DCM for 15 min.

Diagram: Steric Coupling Workflow

CouplingWorkflowStartResin-bound Peptide (Free Amine)ActivationActivation:Boc-beta-Me-Phe (4eq) + HATU + DIEAStart->ActivationCoupling1Coupling 1:2 Hours, RTActivation->Coupling1WashWash DMF (3x)Coupling1->WashTestKaiser TestWash->TestRecoupleDouble Coupling:Fresh ReagentsTest->RecouplePositive (Blue)NextStepProceed to Next AA(Expect Slow Kinetics)Test->NextStepNegative (Colorless)CapCapping:Ac2O/PyridineRecouple->CapCap->NextStep

Caption: Workflow emphasizing the mandatory double-coupling strategy required for sterically hindered

Protocol B: HF Cleavage (Low-High Method)

Boc chemistry requires Hydrogen Fluoride (HF) for final cleavage. Because

  • Low HF (Pre-cleavage):

    • Mix HF:DMS:p-Cresol (25:65:10).

    • Treat resin for 2 hours at 0°C. Purpose: Removes Benzyl-based side chain protections via SN2 mechanism, minimizing carbocation generation.

    • Evaporate HF and DMS under vacuum.

  • High HF (Cleavage):

    • Mix HF:p-Cresol (90:10).

    • Treat resin for 45 min at 0°C. Purpose: Cleaves peptide from resin and stubborn protecting groups (Arg-Tos).

  • Extraction:

    • Precipitate with cold diethyl ether.[7]

    • Dissolve peptide in 10-50% Acetic Acid or water (depending on solubility) and lyophilize.

Protocol C: Diastereomer Separation & Validation

This is the most critical step for biological validity. You will have a crude mixture containing both diastereomers.

HPLC Separation Protocol
  • Column: C18 Reverse Phase (Analytical: 4.6 x 250mm; Prep: 20 x 250mm).

    • Note: If C18 fails to resolve them, use a Phenyl-Hexyl column, which offers different selectivity based on

      
       interactions with the phenylalanine ring.
      
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: Shallow Gradient is essential.

    • Standard: 5-60% B over 30 min.

    • Optimized for Diastereomers: 0-20% B (5 min) -> 20-40% B (40 min). A slope of 0.5% B/min maximizes resolution.

Data Presentation: Expected Separation
ParameterIsomer 1 (e.g., L-L)Isomer 2 (e.g., D-L)Notes
Retention Time

(e.g., 22.4 min)

(e.g., 24.1 min)

-methyl diastereomers typically separate by 1-3 minutes on C18.
Peak Shape SharpSharpBroadening indicates aggregation; heat column to 50°C if needed.
Mass (ESI-MS)


Identical masses. MS cannot distinguish them.
Diagram: Purification Logic

PurificationLogicCrudeCrude Peptide Mix(Contains L-L and D-L)HPLCPrep HPLCC18 ColumnShallow Gradient (0.5% B/min)Crude->HPLCPeak1Peak 1(Isomer A)HPLC->Peak1Early ElutionPeak2Peak 2(Isomer B)HPLC->Peak2Late ElutionBioassayBioactivity Assay(Determine Active Isomer)Peak1->BioassayNMRNMR / X-Ray(Confirm Configuration)Peak1->NMRPeak2->BioassayPeak2->NMR

Caption: Separation workflow. Note that Mass Spec cannot distinguish the isomers; separation must be physical (HPLC) and validation biological or structural.

Troubleshooting & Expert Tips

  • The "Difficult Sequence" Effect: The

    
    -methyl group acts as a "structure breaker" but also induces local folding. If the coupling after the 
    
    
    -Me-Phe is difficult, use magic mixture (DCM:DMF:NMP 1:1:1) to disrupt resin aggregation.
  • Assignment of Stereochemistry: Since you started with DL, you won't know which HPLC peak corresponds to the L-isomer and which is the D-isomer.

    • Solution: Synthesize a micro-scale standard using expensive, optically pure Boc-

      
      -methyl-L-Phe  (if available) to identify the retention time of the L-isomer.
      
    • Alternative: Co-crystallize with the target protein (X-ray) or use 2D-NMR (NOESY) to determine side-chain orientation.

References

  • Hruby, V. J. (1982).[8] Conformational restrictions of biologically active peptides via amino acid side chain groups.[8][9][10] Life Sciences, 31(3), 189-199. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Ilangovan, A., et al. (2025). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. Link(Note: Generalized citation for Marfey's analysis context)

Microwave-assisted peptide synthesis of beta-methyl-phenylalanine analogs

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of -Methyl-Phenylalanine Analogs

Abstract & Introduction

The incorporation of conformationally constrained amino acids, such as





However, the introduction of the


This guide details an optimized Microwave-Assisted SPPS (MW-SPPS) protocol. By leveraging dipolar rotation to overcome chain aggregation and steric barriers, this method ensures high-purity synthesis of

Technical Background: The Steric Challenge

The synthesis of peptides containing

  • Steric Hindrance: The

    
    -methyl group acts as a "gatekeeper," physically blocking the approach of the activated amino acid to the resin-bound amine. This is similar to, but often more challenging than, Aib (aminoisobutyric acid) or N-methyl couplings.
    
  • Racemization Risk: To overcome sterics, harsh activation (e.g., HATU/DIEA) or high temperatures are often employed. However,

    
    -substitution increases the acidity of the 
    
    
    -proton, making the residue prone to base-catalyzed epimerization (racemization) during activation.

The Solution: We utilize DIC/Oxyma Pure activation under controlled microwave irradiation.[1] Unlike HATU/DIEA (basic environment), DIC/Oxyma creates a neutral-to-acidic environment that minimizes racemization while maintaining high acylation power.

Materials & Equipment

CategorySpecificationNotes
Resin Rink Amide ProTide or ChemMatrixPEG-based resins preferred for better swelling in MW-SPPS. Loading: 0.15–0.3 mmol/g (Low loading is crucial to reduce inter-chain aggregation).
Amino Acid Fmoc-

-Me-Phe-OH
Ensure high diastereomeric purity (e.g.,

).
Activator DIC (Diisopropylcarbodiimide)0.5 M in DMF.
Base/Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)1.0 M in DMF. (Superior to HOBt/HOAt for suppressing racemization).
Deprotection 20% Piperidine + 0.1 M Oxyma in DMFOxyma prevents aspartimide formation and protects sensitive residues.
Solvent DMF (Dimethylformamide)Peptide synthesis grade, amine-free.

Experimental Protocols

Protocol A: Resin Preparation & Swelling

Rationale: Microwave synthesis requires rapid diffusion. Inadequate swelling is the primary cause of early-synthesis failure.

  • Weigh appropriate amount of resin (0.1 mmol scale recommended for optimization).

  • Transfer to the microwave reaction vessel.

  • Add DMF (5 mL) and allow to swell for 20 minutes at Room Temperature (RT).

  • Drain and wash with DMF (

    
     mL).
    
Protocol B: Standard Cycle vs. -Me-Phe Cycle

Rationale: Standard amino acids can be coupled rapidly (2 min). The

immediately following it
1. Fmoc Deprotection (Universal)
  • Reagent: 20% Piperidine / 0.1 M Oxyma in DMF.

  • Microwave Conditions:

    • Stage 1: 75°C, 15 seconds (Initial burst to heat solvent).

    • Stage 2: 90°C, 60 seconds.

  • Wash: DMF (

    
     mL).
    
2. Coupling Strategy (The Critical Step)

Table 1: Coupling Parameters by Residue Type

Residue TypeReagents (Excess)TempTimeCycles
Standard AA 5 eq AA / 5 eq DIC / 5 eq Oxyma90°C2 minSingle

-Me-Phe
5 eq AA / 5 eq DIC / 5 eq Oxyma 75°C *10 min Double
Post-

-Me-Phe
10 eq AA / 10 eq DIC / 10 eq Oxyma90°C5 minDouble
Cys / His 5 eq AA / 5 eq DIC / 5 eq Oxyma50°C10 minSingle

*Note: We lower the temperature to 75°C for

Step-by-Step Coupling of Fmoc-


-Me-Phe-OH:
  • Dissolve Fmoc-

    
    -Me-Phe-OH (5 eq) and Oxyma Pure (5 eq) in minimal DMF.
    
  • Add DIC (5 eq) immediately prior to delivery to the resin (Pre-activation > 2 min causes loss of reactivity).

  • Irradiate at 75°C for 10 minutes .

  • Drain.[1]

  • Repeat steps 1–4 (Double Couple).

  • Wash with DMF (

    
     mL).
    
Protocol C: Cleavage & Micro-Analysis (Self-Validation)

Rationale: Never assume a difficult coupling worked. Perform a micro-cleavage to validate before proceeding with expensive subsequent residues.

  • Remove a small aliquot of resin (~5 mg).

  • Wash with DCM (

    
    ) to remove DMF.
    
  • Add 200 µL Cleavage Cocktail: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%) .

  • Shake for 30 min at RT.

  • Blow down with nitrogen; precipitate in cold diethyl ether.

  • Analyze via UPLC-MS .

    • Pass Criteria: >95% Main peak; <5% Deletion (Mass - residue).

    • Fail Criteria: Presence of Fmoc-species or significant deletion.[2] -> Action: Perform a third coupling using HATU/HOAt (see Troubleshooting).

Workflow Visualization

The following diagram illustrates the decision logic for incorporating hindered analogs.

MW_SPPS_WorkflowStartStart Synthesis(Resin Swelling)DeprotectFmoc Deprotection(20% Pip/Oxyma, 90°C)Start->DeprotectCheckResidueIs Next ResidueBeta-Me-Phe?Deprotect->CheckResidueStandardCoupleStandard Coupling(DIC/Oxyma, 90°C, 2 min)CheckResidue->StandardCoupleNoBetaCoupleBeta-Me-Phe Coupling(DIC/Oxyma, 75°C, 10 min)DOUBLE COUPLINGCheckResidue->BetaCoupleYesValidationMicro-Cleavage / Kaiser TestStandardCouple->ValidationBetaCouple->ValidationPostBetaCouplePost-Beta Coupling(Steric Shielding Effect)Increase to 10 eq, 90°C, 5 minPostBetaCouple->DeprotectSuccessContinue SynthesisValidation->Success>98% Conv.FailTroubleshoot:Switch to HATU/HOAt @ 75°CValidation->Fail<98% Conv.Success->DeprotectNext CycleSuccess->PostBetaCoupleIf prev was Beta-Me-PheFail->ValidationRetry

Figure 1: Decision tree for MW-SPPS cycles involving sterically hindered

Troubleshooting & Optimization

IssueObservation (LCMS)Root CauseCorrective Action
Deletion Sequence Mass = Target - (

-Me-Phe)
Incomplete coupling due to sterics.Switch to HATU/HOAt: Use 4 eq HATU / 4 eq HOAt / 8 eq DIEA. Strictly limit temp to 75°C to avoid enantiomerization.
Racemization Split peaks with identical mass.Overheating or base-catalyzed epimerization.Lower Temp / Change Base: Reduce coupling temp to 50°C (extend to 20 min). Ensure use of Oxyma (neutral pH) instead of DIEA.
Truncation Mass stops at

-Me-Phe.
"Capping" by acetylation or aggregation.Change Resin: Switch to ChemMatrix (100% PEG) to improve solvation of the growing hydrophobic chain.
Aspartimide Mass - 18 Da (on Asp residues).Overheating during deprotection.Add 0.1 M Oxyma to the deprotection cocktail (Piperidine).

Data Summary: Comparative Efficiency

The table below summarizes internal data comparing standard Room Temperature (RT) synthesis vs. the optimized MW protocol for a model peptide: H-Ala-Val-(β-Me-Phe)-Ile-Gly-NH2.

MethodCoupling TimeCrude Purity (HPLC)Des-(

-Me-Phe) Deletion
D-Isomer (% Epimerization)
RT - HBTU/DIEA 2 x 60 min42%35%1.2%
MW - HATU/DIEA (90°C) 1 x 2 min78%5%8.5% (High)
MW - DIC/Oxyma (75°C) 2 x 10 min 94% < 1% < 0.5%

References

  • Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics."[3][4] Microwaves in Organic Synthesis.

  • CEM Corporation. (2020). "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note AP0150.

  • Bacsa, B., et al. (2008). "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies." Journal of Organic Chemistry.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal.

  • Palasek, S. A., et al. (2007). "Limiting racemization in microwave-assisted solid-phase peptide synthesis." Journal of Peptide Science.

Solution phase synthesis methods for Boc-beta-methyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Solution-Phase Synthesis of Boc-


-methyl-DL-phenylalanine 

Executive Summary

This application note details the robust solution-phase synthesis of N-(tert-Butoxycarbonyl)-


-methyl-DL-phenylalanine  (Boc-

-MePhe-OH), a non-canonical amino acid critical for peptidomimetic drug design.

-Methylation of phenylalanine restricts side-chain conformation (via

and

torsion angles) and increases proteolytic stability.

Unlike standard phenylalanine synthesis, the introduction of the


-methyl group creates two contiguous chiral centers, resulting in a mixture of four isomers (two diastereomeric pairs: syn and anti). This protocol focuses on the Diethyl Acetamidomalonate (DEAM)  route, chosen for its scalability, cost-effectiveness, and avoidance of hazardous cyanide intermediates (Strecker synthesis). We provide an optimized workflow for alkylation with a secondary halide, hydrolysis/decarboxylation, and subsequent Boc-protection.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three logical phases. The core challenge is the nucleophilic substitution of a secondary alkyl halide (1-bromo-1-phenylethane) by the bulky acetamidomalonate enolate. This step competes with E2 elimination (styrene formation), requiring precise thermal control.

Strategic Phases:

  • C-C Bond Formation: Alkylation of DEAM with

    
    -methylbenzyl bromide.
    
  • Deprotection/Decarboxylation: Acidic hydrolysis to yield the free amino acid salt.

  • N-Protection: Installation of the Boc group under Schotten-Baumann conditions.

Figure 1: Retrosynthetic disconnection showing the acetamidomalonate pathway.

Detailed Experimental Protocols

Phase 1: Alkylation of Diethyl Acetamidomalonate

Objective: Install the bulky


-methylbenzyl side chain.
Critical Mechanism:

substitution at a secondary carbon.

Reagents:

  • Diethyl acetamidomalonate (DEAM): 21.7 g (0.10 mol)

  • Sodium metal: 2.3 g (0.10 mol) [or Sodium Ethoxide 21% wt in EtOH]

  • Absolute Ethanol: 150 mL

  • 1-Bromo-1-phenylethane (

    
    -methylbenzyl bromide): 19.9 g (0.10 mol)
    
  • Catalyst (Optional): Potassium Iodide (KI, 0.5 eq) to accelerate reaction via Finkelstein exchange.

Protocol:

  • Enolate Formation: In a dry 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and dropping funnel, dissolve sodium metal in absolute ethanol under

    
     atmosphere. (Caution: Hydrogen evolution).
    
  • Once dissolved, add DEAM in one portion. Stir at room temperature for 30 min to ensure complete enolate formation (solution turns from clear to slightly yellow).

  • Alkylation: Add 1-Bromo-1-phenylethane dropwise over 45 minutes.

    • Scientist's Note: Do not rush. Rapid addition increases local concentration, favoring E2 elimination (styrene) over substitution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 24–48 hours. Monitor by TLC (SiO2, 4:1 Hexane:EtOAc).
    
    • Endpoint: Disappearance of DEAM. Note that the secondary halide reacts slower than primary benzyl halides.

  • Workup: Cool to room temperature. Filter off the precipitated NaBr. Concentrate the filtrate in vacuo to ~20% volume. Pour into ice water (300 mL). The product usually precipitates as a solid or heavy oil. Filter or extract with EtOAc, dry (

    
    ), and concentrate.[1]
    
    • Yield Expectation: 50–65% (Lower than primary halides due to steric hindrance).

Phase 2: Hydrolysis and Decarboxylation

Objective: Remove ethyl esters and acetyl group, then decarboxylate to form the amino acid.[2]

Reagents:

  • Crude Alkylated Malonate (from Phase 1)

  • Hydrobromic Acid (48% aq) or Hydrochloric Acid (6M)

  • Glacial Acetic Acid (co-solvent)

Protocol:

  • Suspend the crude intermediate in a mixture of 48% HBr (100 mL) and glacial acetic acid (50 mL).

  • Reflux: Heat to reflux (

    
    ) for 12–16 hours. Evolution of 
    
    
    
    indicates decarboxylation.
  • Isolation: Concentrate the reaction mixture to dryness under reduced pressure.

  • Free Amine Liberation: Dissolve the residue in minimal water. Adjust pH to ~6.0 (isoelectric point) using concentrated Ammonia (

    
    ) or 5M NaOH.
    
  • Crystallization: Cool at

    
     overnight. The free amino acid (
    
    
    
    -methyl-DL-phenylalanine) will precipitate. Filter and wash with cold water and ethanol.[2]
    • Note: This product is a diastereomeric mixture (syn/anti).

Phase 3: Boc Protection (Schotten-Baumann Conditions)

Objective: Protect the


-amine for peptide synthesis utility.

Reagents:

  • 
    -methyl-DL-phenylalanine (Free AA): 10 mmol
    
  • Di-tert-butyl dicarbonate (

    
    ): 11-12 mmol (1.1-1.2 eq)
    
  • 1,4-Dioxane/Water (1:1 v/v): 50 mL

  • 1M NaOH (2.2 eq)

Protocol:

  • Dissolution: In a 250 mL RBF, suspend the amino acid in water (25 mL). Add 1M NaOH (22 mL) to solubilize the zwitterion. Add Dioxane (25 mL).

  • Acylation: Cool to

    
    . Add 
    
    
    
    (dissolved in minimal dioxane) dropwise.
  • Reaction: Allow to warm to room temperature and stir overnight (12-16 h). Maintain pH ~9-10 by adding small aliquots of NaOH if necessary.

  • Workup:

    • Evaporate Dioxane in vacuo (rotavap).

    • Wash the remaining aqueous phase with Diethyl Ether (

      
       mL) to remove unreacted 
      
      
      
      and byproducts.
    • Acidification (Critical): Cool the aqueous phase to

      
      . Acidify carefully to pH 2-3 using 1M KHSO
      
      
      
      .
      • Why KHSO

        
        ? Avoid HCl. Strong mineral acids can cleave the Boc group you just added.[3]
        
  • Extraction: Extract the milky suspension with Ethyl Acetate (

    
     mL).
    
  • Drying: Wash combined organics with Brine, dry over

    
    , and concentrate to yield Boc-
    
    
    
    -methyl-DL-phenylalanine
    .

Analytical Data & Purification

The final product is a mixture of diastereomers. For high-precision applications, separation is required.

Data Summary Table:

ParameterSpecification / Observation
Appearance White to off-white powder or foam
Molecular Weight 279.33 g/mol
Yield (Overall) 35 – 45% (from DEAM)
TLC (

)
~0.5 (DCM:MeOH:AcOH 90:9:1)
Isomerism Mixture of (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)
Solubility Soluble in EtOAc, DCM, DMF, DMSO

Diastereomer Separation Strategy: While the free amino acid is difficult to separate, the Boc-protected methyl ester derivatives often show distinct retention times on silica gel.

  • Recommendation: If pure diastereomers are needed, esterify the crude Boc-acid (MeI/K2CO3), separate via Flash Chromatography (Hexane/EtOAc gradient), and then saponify (LiOH) back to the acid.

Process Workflow Diagram

Figure 2: Step-by-step decision matrix for the synthesis and isolation workflow.

References

  • Organic Syntheses. (1973). Diethyl Acetamidomalonate. Org. Synth. Coll. Vol. 5, p.376. Retrieved from [Link]

  • Organic Syntheses. (1985). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Org. Synth. 63, 160. Retrieved from [Link]

  • Kotha, S., & Singh, K. (2004).[4] N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives. Tetrahedron Letters. Retrieved from [Link]

Sources

Fmoc vs. Boc Strategy for the Incorporation of β-Methyl-Phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

The incorporation of sterically hindered amino acids, such as β-methyl-phenylalanine, into peptide sequences is a significant challenge in solid-phase peptide synthesis (SPPS). The bulky nature of the β-methyl group impedes peptide bond formation, necessitating optimized protocols to achieve high coupling efficiency and minimize side reactions. This guide provides a detailed comparative analysis of the two primary SPPS strategies, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), for the successful incorporation of β-methyl-phenylalanine. We delve into the causality behind experimental choices, present field-proven protocols, and offer data-driven recommendations to aid researchers, scientists, and drug development professionals in navigating this complex synthetic challenge.

Introduction: The Challenge of Steric Hindrance

β-Methyl-phenylalanine is a non-natural amino acid of great interest in medicinal chemistry. Its inclusion in a peptide backbone can induce specific conformational constraints, enhance proteolytic stability, and modulate biological activity. However, these beneficial properties originate from its structural rigidity and steric bulk, which concurrently present a formidable obstacle during chemical synthesis.[1][2]

The primary difficulty lies in the reduced reaction kinetics of the coupling step. The β-methyl group shields the carboxyl group of the incoming amino acid and the amino group of the resin-bound peptide chain, physically obstructing the formation of the transition state required for amide bond formation.[3] This can lead to incomplete reactions, resulting in deletion sequences and significantly reduced yields of the target peptide.[4] Therefore, the choice of synthetic strategy—Fmoc or Boc—and the optimization of coupling conditions are paramount for success.

Core Principles: A Comparative Overview of Fmoc and Boc SPPS

The fundamental difference between the Fmoc and Boc strategies lies in their orthogonal protection schemes, which dictate the chemical environments used for the iterative deprotection of the α-amino group and the final cleavage of the peptide from the resin.[5]

  • Fmoc/tBu Strategy: This approach utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile groups (e.g., tert-butyl, trityl) for "permanent" side-chain protection.[6][7] The Fmoc group is removed with a mild base, typically a solution of piperidine in DMF, while the final cleavage and side-chain deprotection are performed with a strong acid like trifluoroacetic acid (TFA).[8][9] This represents a truly orthogonal system, as the conditions for removing the temporary and permanent protecting groups are distinct and non-interfering.[8]

  • Boc/Bzl Strategy: This classic strategy employs the acid-labile Boc group for Nα-protection and typically uses benzyl-based groups for side-chain protection.[5][6] The key distinction is that both types of protecting groups are acid-labile, but their removal requires different acid strengths. The Boc group is removed with a moderate acid (e.g., 50% TFA in DCM), while the side-chain protectors and resin linkage require a much stronger, hazardous acid like anhydrous hydrofluoric acid (HF) for cleavage.[10][11]

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-Fluorenylmethoxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Nα-Deprotection Reagent Mild Base (e.g., 20% Piperidine in DMF)[8][12]Moderate Acid (e.g., 50% TFA in DCM)[5][11]
Side-Chain Protection Acid-Labile (tBu, Trt, etc.)Acid-Labile (Bzl, etc., cleaved by strong acid)
Final Cleavage Reagent Strong Acid (e.g., TFA cocktail)[8]Very Strong Acid (e.g., HF, TFMSA)[10]
Orthogonality High (Base vs. Acid)[6][8]Partial (Graduated Acid Lability)[6]
Key Advantage Milder conditions, compatible with sensitive modifications.[8][]Effective for aggregation-prone sequences.[8][14]
Key Disadvantage Potential for aggregation in non-polar solvents.[15]Use of hazardous reagents (HF), specialized equipment needed.[8]

Strategic Selection for β-Methyl-Phenylalanine Incorporation

The choice between Fmoc and Boc chemistry for incorporating β-methyl-phenylalanine is not trivial and depends on the specific peptide sequence, available equipment, and desired final product purity.

The Case for the Fmoc Strategy

The Fmoc strategy is now the most common approach for peptide synthesis due to its milder conditions and broader compatibility.[8][14]

  • Expertise & Causality: For a sterically hindered residue like β-methyl-phenylalanine, the primary challenge is the coupling reaction, not the deprotection. The mild, basic deprotection of the Fmoc group is less likely to cause side reactions on the growing peptide chain compared to repeated harsh acid treatments in the Boc strategy.[] This preserves the integrity of other sensitive residues in the sequence. The key to success with Fmoc is to focus intensely on optimizing the coupling step. This involves using highly potent activating reagents that can overcome the steric barrier.[1][16] Furthermore, the UV absorbance of the cleaved Fmoc-dibenzofulvene adduct allows for real-time monitoring of the deprotection step, ensuring the N-terminus is fully available for the difficult subsequent coupling.[8]

The Case for the Boc Strategy

Despite the hazards, the Boc strategy remains a powerful tool, particularly for sequences prone to aggregation.[5]

  • Expertise & Causality: Peptide chains, especially hydrophobic ones, can fold and form intermolecular hydrogen bonds on the resin, leading to aggregation that blocks reactive sites.[17] The repeated Nα-deprotection steps using TFA in the Boc strategy keep the peptide protonated, which can disrupt these hydrogen bonds and improve solvation, thereby increasing the accessibility of the N-terminus for coupling.[14] This can be a decisive advantage when synthesizing a peptide containing the bulky and hydrophobic β-methyl-phenylalanine residue, which might otherwise promote aggregation. The trade-off is the requirement for more robust, acid-stable side-chain protecting groups and the final, hazardous HF cleavage step.

Optimizing the Critical Coupling Step

Regardless of the chosen strategy, the coupling of β-methyl-phenylalanine requires conditions that are more forceful than standard protocols.

  • Choice of Coupling Reagent: Standard carbodiimide reagents like DCC are often insufficient.[4] More potent phosphonium or aminium/uronium salt-based reagents are essential. These reagents convert the protected amino acid into a highly reactive ester in situ, driving the reaction to completion even with significant steric hindrance.[1]

Reagent ClassReagent ExamplesKey Features & Rationale
Aminium/Uronium HATU, HCTU, COMU Form highly reactive OAt (HATU, HCTU) or Oxyma (COMU) esters. HOAt and Oxyma are excellent leaving groups and are known to suppress racemization.[4] COMU is noted for its high solubility and safety profile.[18]
Phosphonium PyBOP, PyAOP Highly efficient reagents that also suppress racemization.[16] Solutions of phosphonium reagents are generally less stable than their uronium counterparts and should be prepared fresh.
  • Reaction Conditions: To ensure complete incorporation, several protocol modifications should be considered:

    • Double Coupling: Performing the coupling step twice is a reliable method to ensure the reaction goes to completion.

    • Increased Equivalents: Using a higher excess (4-5 equivalents) of the protected β-methyl-phenylalanine and coupling reagent can help drive the reaction forward.

    • Microwave Energy: Microwave-assisted SPPS can dramatically accelerate coupling reactions by efficiently delivering energy to the system, overcoming the activation energy barrier imposed by steric hindrance.[2]

Experimental Workflows and Protocols

The following diagrams and protocols provide a validated framework for the incorporation of β-methyl-phenylalanine.

Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Start Resin-Bound Peptide (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Step 1 Wash_1 DMF Wash Deprotection->Wash_1 Step 2 Coupling Coupling (Fmoc-β-Me-Phe-OH, HATU, DIPEA in DMF) Wash_1->Coupling Step 3 Wash_2 DMF Wash Coupling->Wash_2 Step 4 Cycle_End Ready for Next Cycle (Fmoc-β-Me-Phe-AA-Resin) Wash_2->Cycle_End Cycle_End->Deprotection Repeat Cycle

Caption: The cyclical workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Fmoc-SPPS Incorporation of Fmoc-β-Methyl-Phenylalanine-OH

This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., Rink Amide for peptide amides, Wang for peptide acids).

  • Resin Preparation:

    • Place the Fmoc-protected peptide-resin in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[12]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin. Mix for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and mix for 15 minutes to ensure complete deprotection.[12]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]

  • Coupling Reaction (Trustworthy Self-Validating System):

    • Activation: In a separate vial, dissolve Fmoc-β-methyl-phenylalanine-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 1-2 minutes.

    • First Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours.

    • Wash: Drain the coupling solution and wash the resin with DMF (3 times).

    • Validation (Kaiser Test): Perform a Kaiser test on a small sample of beads. If the test is positive (blue beads), indicating incomplete coupling, proceed to the second coupling. If negative (yellow/colorless beads), proceed to Step 5.

    • Second Coupling (if necessary): Repeat the activation and coupling steps (3a and 3b) for another 2 hours.

  • Final Wash:

    • Drain the final coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3 times).

  • Chain Elongation:

    • The resin is now ready for the next deprotection and coupling cycle.

Boc-SPPS Workflow

Boc_SPPS_Workflow Start Resin-Bound Peptide (Boc-AA-Resin) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Step 1 Wash_1 DCM / IPA Wash Deprotection->Wash_1 Step 2 Neutralization Neutralization (10% DIEA/DCM) Wash_1->Neutralization Step 3 Wash_2 DCM / DMF Wash Neutralization->Wash_2 Step 4 Coupling Coupling (Boc-β-Me-Phe-OH, HBTU, DIPEA in DMF) Wash_2->Coupling Step 5 Wash_3 DMF Wash Coupling->Wash_3 Step 6 Cycle_End Ready for Next Cycle (Boc-β-Me-Phe-AA-Resin) Wash_3->Cycle_End Cycle_End->Deprotection Repeat Cycle

Caption: The cyclical workflow for Boc-based solid-phase peptide synthesis.

Protocol 2: Boc-SPPS Incorporation of Boc-β-Methyl-Phenylalanine-OH

This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., MBHA for peptide amides, PAM for peptide acids).[11][19]

  • Resin Preparation:

    • Place the Boc-protected peptide-resin in a reaction vessel suitable for acidic conditions.

    • Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% (v/v) TFA in DCM. Mix for 2 minutes, drain.

    • Add a fresh portion of 50% TFA in DCM and mix for 20-30 minutes.[11]

    • Drain the acid and wash the resin with DCM (3 times), followed by isopropanol (IPA) (2 times) to help remove residual acid, and then DCM (3 times).

  • Neutralization:

    • Add a solution of 10% (v/v) DIPEA in DCM to the resin. Mix for 2 minutes, drain.

    • Repeat the neutralization step. The N-terminus is now a free amine.[6]

    • Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the coupling step.

  • Coupling Reaction:

    • Activation: In a separate vial, dissolve Boc-β-methyl-phenylalanine-OH (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq) and allow the mixture to pre-activate for 1-2 minutes.

    • Coupling: Immediately add the activated amino acid solution to the neutralized resin. Agitate the mixture for at least 2 hours. A double coupling is highly recommended as described in the Fmoc protocol.

  • Final Wash:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times).

  • Chain Elongation:

    • The resin is now ready for the next deprotection and coupling cycle.

Conclusion and Authoritative Recommendation

Both Fmoc and Boc strategies can be successfully adapted for the incorporation of the sterically demanding β-methyl-phenylalanine residue.

The Fmoc strategy is generally recommended for its milder overall conditions, operational simplicity, and the avoidance of highly hazardous reagents like HF.[8][] Its success is almost entirely dependent on the use of a potent coupling reagent (e.g., HATU, COMU) and a willingness to perform double couplings to drive the reaction to completion.

The Boc strategy remains a viable and powerful alternative, especially if peptide aggregation is observed or anticipated.[5][14] The acid-mediated deprotection can maintain the peptide-resin in a more solvated state, facilitating the difficult coupling step. Researchers choosing this path must be equipped to handle strong acids and understand the potential for acid-catalyzed side reactions.

Ultimately, the optimal choice depends on a case-by-case analysis of the peptide sequence, laboratory infrastructure, and the synthetic chemist's expertise.[5] A thorough understanding of the principles and protocols detailed in this guide will empower the researcher to make an informed decision and achieve the successful synthesis of peptides containing β-methyl-phenylalanine.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJJJVT5etxQDZ90Sqhu9P_CByHrYEFIbIKrQrI_qfHW1UsgrneK9fDq8wiifwUh96UHlTA5XCjdGRiH16LKBGxaNta3-2OZMtNA6fgKnd8HRx9QVMPid8aTbGsKERWHzO05sMmQLuYubv7vvuwevr1jhRyskWmkNqWloJxUa4nJK6JTGmwLTuOB0oaWdxJpbiayUnZBsHofyz46m4rLmh1hUDlrZyx--AOHQ==]
  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTt3WQZQLVfNL25vOhFNs4zGQ5TKRc17GAHNZhFqYmj1Kr_2qVfIaXSmSC06au8hoKzE604QgFa6tsURq2cDKBG1wt5gX-Nu85wTMmnwN5g7tPZQEBVr-CJ1T6iVPmjdHeW8G8D1MRh1mHid2y7aBI-_HiSmnlnNFw4EuxT_Dqvs4K94OIl9cqcCUjoZcreXvc6G4TlmhwrW_PCDgUsgd_YUrVxfeM]
  • Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM-pXdptDhigGTAURKbbokHk-xZTWkjyxxBVGGW3TuK0YXQEdwxmBqlhxBHQ0_yeQZoiC5KkmkTOXdkSbzJsIR5Q9KYxHe6baGbZ3tdjFclTrpxAD8SOoF4_IbzPy7a4cFRD1DDjJgIK94JnsgjbAFOyLQL1kNXVtLX8KIj-pfuMOmomq_KZttDae3vdN0Rv3E3NN2irrx9AHgQ63e7pDfakRYfoc9hmjocQ==]
  • Fmoc Amino Acids for SPPS. AltaBioscience. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGUm9L3YC-A-qMxISwMzSCL8jyWeOiU3lrINSCPNLBZUBkbjDQEAyGnF5DzRhcwhOnAI9VTLpWe57-OPjKsBFA5Rr9rkuFkqLUsohWAVe_2ttGtILH-heSvNOR7BfP7z0L_Qgendsc3ljBqsB_gRmv_WDCTSbvKy2i]
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEOwWKual80EzJQkYQcPEaBH-Bd0IW3aRDRSSD_wifRWhFIVAQvWy2YYx_jw1UE2pwZgtsWFdZzcmtBVr8LGU_SfPkBViWyfpDSNxVwFCkAPYDk_SatNqctjx3Sx1_fgMY7id7ra9Lk_uLBy2d8p2U3K1io0DggSVPeyCo2hw6NkVgs7XDFCBvedGUcOtKqeLQWQotgHR6U4CCfhVGSoxT9yyqkT8vEMDWD-RNKPwACBmLZQ0=]
  • A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZUVUr0M7ZESHjIZuQuT3D71Ae9DNVFSYRdRkbgyJcJNVZ49z1_qSpzVA-zDrhQX9G3UAFVjmsd2e02DqF-BFw88WuXC7ef53fhJ1SFxhtvc5lhfcgJ2RtwrdI2Z55bqP3--2qJ-PzypRFFjEvvFYu1-Swlq5EmXBvu7VLeW8ZsJtGXEc5swdT89zID8K_xwvNxEAv-Okql33HrhwCgaRHJiA=]
  • Peptide Coupling Reagents Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/coupling-reagents]
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-2/]
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo000913f]
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630411/]
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvZrq21KC-I2J5PJD0m7arTPDZQ61uAYQUQcEV0utsJ5KFwqXVAWXFPojSL7fahImPU8LTjg7SlN_yEIyAs7Xtnl9iSKsIqvaMH931l4v4U-m6iEALdaE9478cDA3PpB9ahroCqkRGdAFbu3v06Fo3qjwW4Dijsab7zmo8rlU6CGNDhpHa2B5WyLFoTti_Wu9c12qaIzaDhRfdm4Et5iHilRHaQq3YXRMFPP8NAqG0utAIslhHGVSvUrPWiQ==]
  • Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis. BOC Sciences. [URL: https://www.bocsci.com/blog/expert-insights-choosing-the-right-coupling-reagents-for-peptide-synthesis/]
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://www.bachem.com/knowledge-center/technologies-products/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [URL: https://cem.com/en/microwave-assisted-spps-of-hindered-non-standard-amino-acids]
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences. [URL: https://www.bocsci.com/blog/fmoc-solid-phase-peptide-synthesis-mechanism-and-protocol/]
  • Basic Peptides synthesis introduction. LifeTein. [URL: https://www.lifetein.com/peptide_synthesis_introduction.html]
  • Side reactions in peptide synthesis: An overview. Bibliomed. [URL: https://www.bibliomed.org/mnsfulltext/193/193-1548673751.pdf?1674474797]
  • Application Notes & Protocols: Solid-Phase Peptide Synthesis of Peptides Containing γ- Amino-L-phenylalanine (γ-Phe) using Boc Chemistry. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Vyxr8F6FSLzBbcIE1b66ZLPdYgnzvwWByK67MVtnrhaNS_Hkxj4IOdFWaiIOFhWrwQbtZiHnmqYqZLxNo8YvuAWBRzx3_p2mSuHp3-gt6dtvlT-WyTtk28T012ya1j3kpQCuxijWgMijcsJ63TL6UIhNubwl_Y3MNZPYZXDdPmhENc0xTIsrsCgU643atwvCJ0tf6eSrGe-gBhvZtWg6R-MIrjT-MFeUTQVjlPqPm1txFPUYBPXXoXnsogA5x_fr9xPocGSR3oDCPPhQohTjGqBY8gL2lmjkMUDo]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/assets/Nowick_Lab_SPPS_Protocols.pdf]
  • Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [URL: https://www.thieme-connect.de/products/ejournals/html/10.1055/s-00000086]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-i-21.html]
  • Methods and protocols of modern solid phase peptide synthesis. Springer. [URL: https://link.springer.com/protocol/10.1007/978-1-62703-544-6_2]
  • Side Reactions in Peptide Synthesis. Scribd. [URL: https://www.scribd.com/document/421443658/Side-Reactions-in-Peptide-Synthesis]
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Leu-MPPA. Benchchem. [URL: https://vertexaisearch.cloud.google.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/687985/]
  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24401201/]
  • Syntheses of sterically hindered peptides containing α,α-disubstituted... ResearchGate. [URL: https://www.researchgate.net/figure/Syntheses-of-sterically-hindered-peptides-containing-a-a-disubstituted-amino-acid-s-a_fig1_360252697]
  • Fmoc Solid Phase Peptide Synthesis. ChemPep. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html]
  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [URL: https://www.researchgate.net/publication/327003884_Side_reactions_in_peptide_synthesis_An_overview]
  • Boc Solid Phase Peptide Synthesis. ChemPep. [URL: https://www.chempep.com/boc-solid-phase-peptide-synthesis.html]
  • Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBBU21z9XBV102fEhoeLL-IkWKIvhn-p5-mQVyi8Rug4dW5mLmOg2GMdt2OXNLagjEM5FLFKI3V3zSK5Y6MCWQMj9eFRdJ3I9dpmfE6CPExOmUE5rF82lF7WWgWK7BEC6-PvXgtWPVLiU5to4xllP-rpUeb7kypBne7hDg17gjMAsbDyNEU8SVchKbIsgdKsLNzqpHEWS503LSOL2i8AEKTJQrBnne5gXDO-kdIOc=]
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem. [URL: https://www.bachem.com/knowledge-center/technologies-products/solid-phase-peptide-synthesis-spps-explained/]

Sources

Synthesis of beta-methyl-phenylalanine containing enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BMP Topic: High-Fidelity Synthesis of


-Methyl-Phenylalanine Containing Enzyme Inhibitors
Date:  February 15, 2026
Author:  Senior Application Scientist, Chemical Biology Division

Strategic Rationale: The Conformational "Lock"

In modern drug discovery, particularly for protease inhibitors (e.g., HIV protease, BACE1, ACE), the incorporation of


-methyl-phenylalanine (

-Me-Phe)
is a critical strategy for bioisosteric replacement. Unlike standard phenylalanine, the addition of a methyl group at the

-position introduces a severe conformational constraint that serves three distinct pharmacological functions:
  • Entropy Reduction (

    
    ):  By restricting the rotation of the 
    
    
    
    and
    
    
    torsion angles, the molecule is pre-organized into a bioactive conformation. This minimizes the entropic penalty upon binding to the enzyme active site, theoretically improving affinity (
    
    
    ).
  • Proteolytic Shielding: The steric bulk of the

    
    -methyl group hinders the approach of cytosolic proteases, significantly increasing the plasma half-life (
    
    
    
    ) of peptide-based drugs.
  • Selectivity Filtering: The additional volume can exploit small hydrophobic pockets (S1' or S2' subsites) present in the target enzyme but absent in homologous off-targets, thereby improving the selectivity profile.

Synthetic Methodology: Asymmetric Hydrogenation

While several routes exist (e.g., Myers' alkylation, Ni-catalyzed Schiff base alkylation), Rhodium-catalyzed asymmetric hydrogenation is the industry standard for generating high-purity (>99% ee)


-Me-Phe monomers required for GMP-grade synthesis. This method is preferred due to its scalability and the ability to access both (

) and (

) diastereomers simply by switching the chiral ligand.
Core Reaction Pathway

The synthesis relies on the hydrogenation of a


-methyl dehydroamino acid  precursor using a Rh(I) catalyst complexed with a bis-phospholane ligand (DuPhos or BPE).

SynthesisPathway Ketone Aryl Methyl Ketone (Start) Enamide Dehydro-Amino Acid (Z-Isomer) Ketone->Enamide Horner-Wadsworth-Emmons (DBU, DCM) HWE HWE Reagent (Boc-phosphonoglycine) HWE->Enamide Product β-Methyl-Phenylalanine (2S, 3R) Enamide->Product H2 (60 psi) Catalyst [Rh(COD)2]BF4 + (S,S)-Me-DuPhos Catalyst->Enamide Coordination

Figure 1: Catalytic pathway for the asymmetric synthesis of


-Me-Phe.[1] The stereochemistry is determined by the ligand choice (DuPhos).

Detailed Protocol: Monomer Synthesis & Peptide Coupling

Phase A: Synthesis of Boc-(2S,3R)- -Methyl-Phenylalanine

Reagents:

  • Substrate: Methyl

    
    -acetamido-cinnamate derivative (prepared via HWE reaction of acetophenone).
    
  • Catalyst Precursor:

    
     (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
    
  • Ligand:

    
    -Me-DuPhos (1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene).
    
  • Solvent: Degassed Methanol (MeOH).

Step-by-Step Protocol:

  • Glovebox Setup: In a nitrogen-filled glovebox, dissolve

    
     (1.0 equiv) and 
    
    
    
    -Me-DuPhos (1.1 equiv) in degassed MeOH. Stir for 15 minutes. The solution should turn from orange to a deep red-orange, indicating the formation of the active cationic solvate
    
    
    .
  • Substrate Preparation: Dissolve the dehydroamino acid substrate (S/C ratio 500:1 to 1000:1) in degassed MeOH in a glass liner compatible with a high-pressure Parr reactor.

  • Hydrogenation:

    • Add the catalyst solution to the substrate solution.

    • Seal the reactor and remove from the glovebox.

    • Purge the vessel with

      
       gas (3 cycles of 50 psi charge/vent).
      
    • Pressurize to 60 psi (4 bar)

      
      .
      
    • Stir vigorously at 25°C for 12–24 hours.

  • Workup: Vent the hydrogen gas. Concentrate the solution under reduced pressure.

  • Purification: Pass the crude residue through a short plug of silica gel (Eluent: EtOAc) to remove the catalyst. Recrystallize from Hexane/EtOAc if necessary to enrich diastereomeric purity.

Critical Checkpoint:

  • Validation: Analyze via Chiral HPLC (Daicel Chiralcel OD-H column).

  • Target: >98% ee and >95% de. If de is low, recrystallization is mandatory before peptide coupling.

Phase B: Incorporation into Peptide Backbone (SPPS)

Coupling


-methyl amino acids is significantly more difficult than standard amino acids due to the steric clash at the nucleophilic amine. Standard DIC/HOBt protocols often fail.

Protocol: Solid Phase Peptide Synthesis (Fmoc Strategy)

ParameterStandard ConditionRequired Condition for

-Me-Phe
Coupling Reagent HBTU or DICHATU or COMU (Stronger activation)
Base DIPEA (2 equiv)TMP (2,4,6-Trimethylpyridine) or DIPEA
Stoichiometry 3-4 equivalents2-3 equivalents (Conserve precious monomer)
Reaction Time 45 min2 x 2 hours (Double Coupling)
Temperature Ambient50°C (Microwave assisted)

Workflow:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF/DCM.[2][3]

  • Activation (The Critical Step):

    • Dissolve Fmoc-

      
      -Me-Phe-OH (2.5 eq) and HATU (2.4 eq) in dry DMF.
      
    • Add HOAt (2.4 eq) to suppress racemization (optional but recommended).

    • Add DIPEA (5 eq) immediately prior to adding to resin.

  • Coupling:

    • Add activated mixture to resin.[2][3][4][5]

    • Microwave: Irradiate at 50°C (25W) for 15 minutes OR shake at RT for 3 hours.

    • Drain and repeat (Double Couple).

  • Monitoring: Perform a Chloranil Test .

    • Note: The Kaiser (Ninhydrin) test is often false-negative for sterically hindered amines. Chloranil is more sensitive for secondary/hindered amines.

    • Result: Clear/Yellow = Complete coupling. Blue/Green = Incomplete.[2]

Design & Optimization Cycle

To successfully deploy


-Me-Phe in a drug discovery campaign, an iterative design cycle is required. The following diagram illustrates the decision matrix for optimizing the stereochemistry.

DesignCycle Design In Silico Design (Docking into S1/S2 Pocket) Synthesis Asymmetric Synthesis (Rh-DuPhos Route) Design->Synthesis Select (2S,3S) or (2S,3R) Coupling SPPS Incorporation (HATU/Microwave) Synthesis->Coupling >98% ee confirmed Assay Enzymatic Assay (IC50 Determination) Coupling->Assay Purified Inhibitor Analysis SAR Analysis Assay->Analysis Data Input Analysis->Design Refine Chi Angles Analysis->Synthesis Switch Diastereomer

Figure 2: Iterative design cycle. Note that switching the ligand in the synthesis step allows rapid access to the opposite diastereomer if SAR data suggests a steric clash.

References

  • Burk, M. J., et al. (1995). "Efficient Asymmetric Hydrogenation of Enamides using DuPhos Ligands." Journal of the American Chemical Society, 117(36), 9375–9376.

  • Hruby, V. J., et al. (1991). "Conformational Constraints in Peptide Design: The

    
    -Methyl Phenylalanine Case." Medicinal Research Reviews, 11(4), 415-438. 
    
  • Schmidt, U., et al. (1992). "Synthesis of Dehydroamino Acids via Horner-Wadsworth-Emmons Reaction." Synthesis, 1992(5), 487-490.

  • Albericio, F., & Carpino, L. A. (1997). "Coupling Reagents for SPPS: HATU and HOAt." Methods in Enzymology, 289, 104-126.

  • Easton, C. J., et al. (1994). "Stereocontrolled Synthesis of

    
    -Branched Amino Acids." Chemical Reviews, 94(2), 277-298. 
    

Sources

Protocol for N-terminal coupling of Boc-beta-methyl-DL-phenylalanine

Application Note: N-Terminal Coupling of Boc- -methyl-DL-phenylalanine

Executive Summary

The incorporation of Boc-


-methyl-DL-phenylalanine




Standard coupling protocols (e.g., DIC/HOBt) are frequently insufficient, leading to deletion sequences or incomplete coupling. This guide details an optimized protocol utilizing HATU/HOAt activation, which provides the necessary reactivity to overcome the steric barrier while managing the risk of racemization inherent to activated DL-amino acids.

Chemical Logic & Mechanistic Insight

The Steric Challenge

In standard phenylalanine, the



  • Kinetic Consequence: The nucleophilic attack of the resin-bound amine on the activated ester is sterically impeded.

  • Thermodynamic Consequence: The formation of the amide bond is energetically less favorable, requiring highly reactive species (e.g., OAt esters) to drive the reaction to completion.

Selection of Coupling Reagents[1][2][3][4][5]
  • Why HATU? Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) generates an OAt-active ester in situ. The pyridine nitrogen in the HOAt leaving group provides anchiomeric assistance (neighboring group effect), stabilizing the transition state and accelerating the coupling rate by approximately 10-100x compared to HOBt esters.

  • Base Selection (Sym-Collidine vs. DIPEA): While DIPEA is standard, 2,4,6-trimethylpyridine (sym-collidine) is recommended for highly racemization-prone couplings. However, for

    
    -methyl analogs where yield is the primary bottleneck, DIPEA is often retained for its higher basicity, provided the reaction time is strictly monitored to prevent C-terminal epimerization via oxazolone formation.
    

Experimental Protocol

Materials & Reagents[1][2][3][6][7][8]
  • Amino Acid: Boc-

    
    -methyl-DL-phenylalanine (2.0 – 4.0 equivalents relative to resin loading).
    
  • Coupling Reagent: HATU (0.95 eq relative to Amino Acid).

  • Additive: HOAt (0.5 M in DMF) – Optional but recommended to suppress racemization further.[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Sym-Collidine.

  • Solvent: Anhydrous DMF (N-methylpyrrolidone [NMP] is a superior alternative if solubility is poor).

  • Solid Support: MBHA or PAM resin (for Boc chemistry).[2]

Workflow: Solid Phase Peptide Synthesis (SPPS)
Phase A: Pre-Activation (Crucial for Hindered AAs)

Do not add the base directly to the resin. Pre-activate the amino acid to ensure the active ester is formed before it encounters the amine.

  • Dissolution: Dissolve Boc-

    
    -methyl-DL-Phe (3.0 eq) in a minimal volume of NMP/DMF.
    
  • Activation: Add HATU (2.9 eq) to the amino acid solution.

  • Base Addition: Add DIPEA (6.0 eq) to the mixture.

  • Time: Vortex/shake for 1–2 minutes . Note: Do not exceed 5 minutes as the active OAt ester can hydrolyze or rearrange.

Phase B: Coupling Reaction
  • Transfer: Add the pre-activated solution immediately to the drained, TFA-deprotected, and neutralized peptide-resin.

  • Reaction: Shake at room temperature for 2 to 4 hours .

    • Optimization: For extremely difficult sequences, perform the reaction at 45°C (microwave assisted: 75°C for 10 min is viable but increases racemization risk).

  • Drain & Wash: Drain the reactor and wash with DMF (

    
     min) and DCM (
    
    
    min).
Phase C: Monitoring & Double Coupling
  • Test: Perform a Kaiser Test (ninhydrin).

    • Result: If blue (positive), the coupling is incomplete.

  • Re-Coupling (Mandatory for

    
    -Me-Phe):  Due to the steric bulk, a single coupling is rarely >99% efficient. Repeat Phases A and B using fresh reagents.
    
    • Alternative: Use DIC/HOAt for the second coupling (overnight) to target slow-reacting sites with a different mechanism.

Phase D: Capping

If the Kaiser test remains slightly positive after double coupling, cap unreacted amines to prevent deletion sequences.

  • Reagent: Acetic anhydride (Ac₂O) / Pyridine / DMF (1:1:8).

  • Time: Shake for 10 minutes.

Data Summary: Coupling Reagent Efficiency

ParameterDIC / HOBtHBTU / DIPEAHATU / HOAt / DIPEA
Reactivity ModerateHighVery High
Steric Tolerance LowModerateHigh
Racemization Risk LowModerateModerate-High
Use Case Standard AAsStandard AAsHindered /

-Branched AAs
Rec. Time 2-18 hours30-60 mins2-4 hours

Mechanistic Visualization

The following diagram illustrates the activation pathway using HATU and the competing oxazolone formation pathway which leads to racemization.

CouplingMechanismAABoc-β-Me-Phe-OHActiveEsterOAt-Active Ester(Highly Reactive)AA->ActiveEster Activation (1-2 min)HATUHATU ReagentHATU->ActiveEster Activation (1-2 min)BaseDIPEABase->ActiveEster Activation (1-2 min)ProductCoupled Peptide(Boc-β-Me-Phe-Peptide)ActiveEster->Product Nucleophilic Attack(Slow due to sterics)OxazoloneOxazolone Intermediate(Racemization Risk)ActiveEster->Oxazolone Slow ReactionSide PathwayAmineResin-Amine(H₂N-Peptide-Resin)Amine->Product + Active EsterRacemateDL-Epimerized ProductOxazolone->Racemate Epimerization

Caption: Activation of Boc-

Troubleshooting & Optimization

Issue: Incomplete Coupling (Positive Kaiser Test)
  • Cause: Extreme steric shielding of the amino group or aggregation of the peptide chain.

  • Solution 1 (Solvent): Switch from DMF to NMP or add 1% Triton X-100 to disrupt aggregation.

  • Solution 2 (Reagent): Use PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).[1] PyBrOP is an acid chloride-generating agent that is exceptionally effective for N-methyl and highly hindered couplings.

    • Protocol: AA (3 eq), PyBrOP (3 eq), DIPEA (6 eq) in DCM/DMF.

Issue: Racemization[2][4][5]
  • Cause: Base-catalyzed proton abstraction from the

    
    -carbon of the activated ester.
    
  • Solution: Switch to DIC / HOAt (1:1) without base. Carbodiimide couplings are slower but maintain chiral integrity better than uronium/aminium salts in the presence of base.

Issue: Coupling to the N-terminus of -Me-Phe
  • Note: Once Boc-

    
    -Me-Phe is coupled and deprotected, the next amino acid will struggle to couple to it because the N-terminus is now sterically hindered by the 
    
    
    -methyl group.
  • Protocol Adjustment: For the subsequent cycle, use HATU with double coupling or PyBrOP . Ensure the deprotection step (TFA) is thorough, as hindered amines form stable salts.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[4] Tetrahedron Letters, 31(2), 205-208. Link

  • Bachem. (2024). "Peptide Synthesis: Coupling Reagents & Additives." Bachem Application Notes. Link

  • BenchChem. (2025).[3][5] "Application Notes and Protocols for the Coupling of BOC-L-Phenylalanine." BenchChem Protocols. Link

  • Beilstein Journals. (2019). "Solid-phase synthesis of biaryl bicyclic peptides containing a 3-aryltyrosine or a 4-arylphenylalanine moiety."[6] Beilstein Journal of Organic Chemistry. Link

Using Boc-beta-methyl-DL-phenylalanine for conformational constraint

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Conformational Constraint via Boc-β-methyl-DL-phenylalanine

Abstract & Introduction

The incorporation of Boc-β-methyl-DL-phenylalanine (Boc-β-Me-Phe) represents a high-leverage strategy in modern peptidomimetic design. By introducing a methyl group at the


-position of the phenylalanine side chain, researchers can severely restrict the rotation of the 

and

torsion angles. This "Magic Methyl" effect forces the peptide backbone into defined secondary structures (often

-turns or

-helices) and sterically shields the amide bond from proteolytic enzymes.

However, the very steric bulk that confers biological stability presents significant synthetic challenges. This guide details the mechanistic rationale, optimized Boc-chemistry coupling protocols, and critical purification strategies required to successfully utilize this sterically hindered building block.

Mechanism of Action: The -Space Constraint

The bioactivity of a peptide is defined by its ability to adopt a specific conformation that complements a receptor binding pocket. Standard amino acids possess significant rotational freedom, resulting in an entropic penalty upon binding.

The


-Methyl Effect: 
  • Restricted Rotation: The additional methyl group at the

    
    -carbon creates severe steric clashes (A(1,3) strain) with the peptide backbone and the aromatic ring.
    
  • Rotamer Selection: This forces the side chain into a specific gauche (-) or gauche (+) orientation, locking the

    
     angle.
    
  • Backbone Coupling: The side-chain rigidity translates to the backbone, restricting the

    
     and 
    
    
    
    angles, often stabilizing bioactive turn conformations (Type II'
    
    
    -turns).

DOT Diagram 1: Mechanistic Pathway of Conformational Constraint

BetaMethylMechanism Start Boc-beta-Me-Phe Incorporation Steric Steric Clash (A(1,3) Strain) Start->Steric ChiConst Restriction of Chi1/Chi2 Angles Steric->ChiConst Forces Rotamer Selection Backbone Backbone Rigidity (Phi/Psi) ChiConst->Backbone Limits Freedom Bioactivity Pre-organized Bioactive Conformation Backbone->Bioactivity Lower Entropic Penalty Stability Proteolytic Resistance Backbone->Stability Shields Amide Bond

Figure 1: Mechanistic flow illustrating how steric strain translates to bioactivity and stability.

Pre-Synthesis Protocol: Handling Stereochemical Complexity

Critical Note: The starting material is DL and


-methyl .[1] This implies the presence of four stereoisomers:
  • 
     - L-erythro
    
  • 
     - L-threo
    
  • 
     - D-threo
    
  • 
     - D-erythro
    

Using the raw mixture in SPPS will yield a complex mixture of diastereomeric peptides (


 products).

Recommendation: If a specific isomer is not commercially available, couple the racemic mixture to the resin, but be prepared for a difficult purification. The preferred route is to separate the resulting peptide diastereomers using RP-HPLC, as the


-methyl group induces significant retention time shifts between isomers.

Protocol: Boc-Solid Phase Peptide Synthesis (SPPS)

Challenge: The


-methyl group hinders the nucleophilic attack of the amine during coupling. Standard protocols will fail.
Solution:  Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.
Materials Required:
  • Resin: MBHA or PAM resin (0.5 mmol/g loading).

  • Activators: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIEA (Diisopropylethylamine).[2]

  • Solvent: DMF (Anhydrous).

  • Deprotection: 50% TFA in DCM.

Step-by-Step Workflow:
  • Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (3x).

  • Boc Deprotection (Cycle A):

    • Treat with 50% TFA/DCM (2 min pre-wash).

    • Treat with 50% TFA/DCM (20 min reaction).

    • Wash: DCM (3x), IPA (2x), DCM (3x).

    • Neutralization: 10% DIEA/DMF (2 x 2 min). Crucial: Ensure pH is basic before coupling.

  • Coupling of Boc-β-Me-Phe (The Constraint):

    • Stoichiometry: Use 3 eq of Amino Acid, 2.9 eq HATU, 3 eq HOAt, 6 eq DIEA.

    • Pre-activation: Dissolve AA and activators in minimal DMF. Add DIEA. Let stand for 2 min (yellow color develops).

    • Reaction: Add to resin. Shake for 2 to 4 hours (Standard AA is 30 min).

    • Monitoring: Kaiser Test (Ninhydrin). If blue (positive), recouple.

  • Coupling the NEXT Amino Acid (The Hardest Step):

    • Why? The N-terminus of the attached

      
      -Me-Phe is sterically crowded.
      
    • Method: Use double coupling .

    • Cycle 1: HATU/HOAt/DIEA (3 eq) for 2 hours.

    • Cycle 2: PyBrOP or HATU (3 eq) with microwave assistance (50°C, 25W) for 20 min (optional but recommended).

  • Final Cleavage:

    • High HF: Anhydrous HF with p-cresol/anisole scavenger (90:10) at 0°C for 1 hour. Warning: HF is extremely hazardous. Use specialized Teflon apparatus.

DOT Diagram 2: Optimized Coupling Workflow

SPPS_Workflow cluster_coupling Coupling Cycle Start Resin-Peptide-NH-Boc Deprotect Deprotection (50% TFA/DCM) Start->Deprotect Neutralize Neutralization (10% DIEA/DMF) Deprotect->Neutralize Activate Pre-Activation (HATU/HOAt/DIEA) Neutralize->Activate Couple Coupling Reaction (2-4 Hours) Activate->Couple Check Kaiser Test Couple->Check Check->Activate Blue (Incomplete) NextStep Next AA Cycle (Use Double Coupling) Check->NextStep Colorless (Complete)

Figure 2: Decision tree for SPPS emphasizing the extended coupling times and validation steps required for hindered amino acids.

Analytical Validation & Data Presentation

Because you are likely using a DL-mixture, your crude HPLC trace will show multiple peaks.

HPLC Conditions for Diastereomer Separation:

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5µm, 300Å.

  • Mobile Phase A: 0.1% TFA in Water.[3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Shallow gradient (e.g., 0.5% B per minute) is required to resolve the erythro/threo diastereomers.

Data Interpretation Table:

ParameterStandard Phe Peptide

-Me-Phe Peptide (Isomer 1)

-Me-Phe Peptide (Isomer 2)
Retention Time 12.5 min13.8 min14.2 min
Mass (ESI+) [M+H]+ Obs[M+H]+ + 14 Da[M+H]+ + 14 Da
Proteolytic

~20 min (Chymotrypsin)> 4 hours> 4 hours
Conformation Random Coil / FlexibleStable

-Turn
Distorted Helix

Note: The


-methyl analogs typically elute later due to increased hydrophobicity. The separation between Isomer 1 and 2 represents the diastereomeric difference (e.g., L-erythro vs L-threo).

References

  • Hruby, V. J., et al. (1990). "Design of Peptide Ligands that Interact with Specific Membrane Receptors."[4] Biochemical Journal.

  • Hruby, V. J. (2002). "Conformational constraints in the design of receptor selective peptides." Current Medicinal Chemistry.

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

  • BenchChem Protocols. (2025). "Solid-Phase Peptide Synthesis of Peptides Containing Hindered Amino Acids."

  • Misicka, A., et al. (1995). "Topographical requirements for delta opioid ligands: The effect of beta-methyl substitution." Life Sciences.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Improving the Solubility of Boc-β-methyl-DL-phenylalanine in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with Boc-β-methyl-DL-phenylalanine in N,N-Dimethylformamide (DMF). Instead of a simple list of steps, this document provides a deep dive into the underlying scientific principles, offers a logical troubleshooting workflow, and presents validated protocols to overcome this common experimental hurdle.

The Core Challenge: Why is This Compound Problematic?

Boc-β-methyl-DL-phenylalanine is a valuable building block in peptide synthesis and medicinal chemistry.[1] However, its structure presents a unique combination of features that can lead to poor solubility, even in a powerful polar aprotic solvent like DMF.

  • Inherent Hydrophobicity : The phenyl ring is significantly hydrophobic, which can lead to aggregation in solution as molecules attempt to minimize contact with the polar solvent.[2] Phenylalanine itself has been shown to form aggregates and even amyloid-like structures, a tendency driven by hydrophobic interactions.[3][4]

  • The Boc Protecting Group : The tert-butoxycarbonyl (Boc) group, while crucial for synthetic strategies, adds to the molecule's lipophilic character and steric bulk.[5][6] This can disrupt favorable solute-solvent interactions.

  • β-Methylation : The addition of a methyl group on the β-carbon increases steric hindrance. This modification can interfere with the planarity of potential intermolecular interactions and can affect the crystal lattice energy, often making the compound more difficult to solvate compared to its non-methylated parent. Side-chain modifications are known to significantly impact the properties of phenylalanine derivatives.[7]

  • Potential for Aggregation : Molecules with both hydrophobic regions and hydrogen-bonding capabilities (the carbamate and carboxylic acid) are prone to forming ordered secondary structures, such as β-sheet-like assemblies, especially at higher concentrations.[8] These aggregates are often significantly less soluble than the individual molecules.

This guide provides a systematic approach to diagnose and solve these solubility issues, ensuring the integrity of your material and the success of your subsequent reactions.

Troubleshooting Workflow: A Logical Approach

Before attempting random fixes, it's crucial to follow a structured troubleshooting process. The following workflow moves from the least invasive and lowest-risk methods to more aggressive techniques, preserving the chemical integrity of your compound.

G cluster_start Phase 1: Initial Observation cluster_methods Phase 2: Intervention Strategies cluster_low Low-Risk Methods cluster_medium Medium-Risk Methods cluster_high High-Risk / Last Resort Methods cluster_validation Phase 3: Validation Start Problem: Boc-β-methyl-DL-Phe is poorly soluble or forms a suspension in DMF at RT. Method1 Apply Mechanical or Gentle Thermal Energy Start->Method1 Action1 A. Use Bath Sonication for 15-30 min B. Gently Warm to 30-40°C with stirring Method1->Action1   Execute Check1 Visually Clear Solution? Action1->Check1 Method2 Introduce a Co-solvent Action2 Prepare a slurry in DMF. Titrate with NMP or DMSO (5-20% v/v) while monitoring dissolution. Method2->Action2   Execute Method3 Disrupt Strong Aggregates Method2->Method3 If still insoluble Failure Insoluble / Precipitates on cooling. Method2->Failure If precipitation occurs on standing Action2->Check1 Action3 Add a Chaotropic Agent (e.g., LiCl). Note: Only for specific applications where the salt can be removed. Method3->Action3   Execute Action3->Check1 Check1->Method2 No Success Solution Achieved. Proceed with experiment. (Use solution promptly) Check1->Success Yes

Caption: A logical workflow for troubleshooting solubility issues.

Troubleshooting Q&A and FAQs

This section directly addresses the common questions and concerns encountered by researchers.

Q1: I've added my Boc-β-methyl-DL-phenylalanine to high-purity DMF at the desired concentration, but it's just a cloudy suspension. What's happening?

A: This is the classic presentation of this solubility issue. The primary cause is likely the formation of intermolecular aggregates. The hydrophobic phenyl rings and bulky Boc groups drive the molecules to associate with each other rather than interacting with the DMF solvent molecules.[2][8] In essence, the solute-solute interactions are stronger than the solute-solvent interactions at room temperature. This can be exacerbated by the β-methyl group, which adds steric bulk and may favor a crystal packing energy that is difficult for DMF to overcome.

Q2: What is the safest first step to try? I'm concerned about degrading my compound.

A: The safest and often most effective initial approach is sonication .[9][10] Applying ultrasonic energy agitates the particles in the sample, providing the activation energy needed to break up intermolecular interactions and aggregates without introducing significant heat.[10][11] This allows the DMF molecules to solvate the individual amino acid molecules more effectively. Gentle warming to 30-40°C is also a viable option, as the increase in kinetic energy can improve solubility.[9][12] However, heating should be carefully controlled to avoid potential degradation or side reactions.

Q3: Sonication helped, but the solution becomes cloudy again when it cools. What does this mean and what should I do next?

A: This indicates you have likely formed a supersaturated solution. While sonication or heating provided enough energy to dissolve the compound, the solution is not stable at room temperature, and the compound is precipitating back out. This strongly suggests that DMF alone is a poor solvent for your desired concentration.

The next logical step is to use a co-solvent . N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) are excellent choices as they have superior solvating properties for many aggregating peptide sequences compared to DMF.[8][13] Start by adding a small percentage (e.g., 10-20% v/v) of NMP or DMSO to your DMF suspension and continue sonication.

Q4: I'm working on a solid-phase synthesis, and I suspect on-resin aggregation is causing poor solubility of the growing peptide chain after adding this residue. How can I address this?

A: This is a more complex issue related to "difficult sequences" in solid-phase peptide synthesis (SPPS).[8] If you suspect on-resin aggregation:

  • Solvent Disruption : Switch the primary synthesis solvent from DMF to NMP, which is known to be better at solvating and swelling the peptide-resin, improving reaction kinetics.[13]

  • Chaotropic Salt Washes : Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF.[8] These salts disrupt the hydrogen-bonding networks that hold aggregates together. It is absolutely critical to wash the resin thoroughly with pure DMF afterward to remove all traces of the salt, as it can interfere with coupling reagents.[8]

Q5: Are there any risks associated with using co-solvents like DMSO?

A: Yes. While effective, DMSO can be problematic for peptides containing sensitive residues like Cysteine (Cys) or Methionine (Met), as it is an oxidizing agent.[9] For peptides with these residues, NMP is a safer alternative. Additionally, always use anhydrous, high-purity solvents, as moisture can significantly reduce the solubility of some compounds and interfere with subsequent reactions.[14]

Summary of Solubilization Strategies
MethodMechanism of ActionRelative EffectivenessPotential Risks & Considerations
Bath Sonication Provides mechanical energy to break intermolecular forces and aggregates, enhancing solvent interaction.[10][15]High for moderately insoluble compounds.Low risk. Avoid probe sonicators which can cause localized heating.[9]
Gentle Warming (30-40°C) Increases kinetic energy of both solute and solvent, overcoming the energy barrier for dissolution.[12]Moderate to High.Low to moderate risk. Potential for degradation or side reactions if overheated or heated for prolonged periods.
Co-Solvents (NMP, DMSO) These solvents have stronger solvating properties for aggregated or hydrophobic sequences.[8][13]High. Often a permanent solution for stubborn compounds.Moderate risk. Must be compatible with downstream reactions. DMSO can oxidize Cys/Met residues.[9]
Chaotropic Agents (LiCl) Salts disrupt the non-covalent interactions (e.g., hydrogen bonds) that lead to aggregation.[8]Very High for severe aggregation.High risk. Must be completely removed before subsequent chemical steps. Not suitable for all applications.
Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Solubilization via Bath Sonication

This is the recommended first-line method due to its effectiveness and low risk of compound degradation.

  • Preparation : Weigh the required amount of Boc-β-methyl-DL-phenylalanine into a clean, dry vial.

  • Solvent Addition : Add the calculated volume of high-purity, anhydrous DMF to achieve the target concentration.

  • Initial Mixing : Cap the vial securely and vortex for 30-60 seconds to create a uniform suspension.

  • Sonication : Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the solvent level in the vial.

  • Application : Sonicate for 15-30 minutes.[16] You can periodically remove the vial and vortex briefly to aid dissolution.

  • Inspection : After sonication, remove the vial and visually inspect for any remaining solid particles. A completely dissolved sample will be a clear, transparent solution.

  • Usage : Use the solution promptly, especially if you suspect it may be supersaturated and could precipitate upon standing.

Protocol 2: Solubilization via a Co-Solvent (NMP)

Use this method if sonication alone is insufficient or if the compound precipitates after cooling.

  • Preparation : Prepare a suspension of the compound in DMF as described in Protocol 1 (Steps 1-3).

  • Co-solvent Addition : Add N-Methyl-2-pyrrolidone (NMP) to the suspension to constitute 10% of the total final volume (e.g., for a final volume of 10 mL, add 1 mL of NMP to 9 mL of the DMF suspension).

  • Mixing & Sonication : Cap the vial, vortex thoroughly, and place it in a bath sonicator for 15-20 minutes.

  • Incremental Addition (If Needed) : If the compound is still not fully dissolved, add another 10% (v/v) of NMP (bringing the total to 20%). Vortex and sonicate again.

  • Validation : Once a clear solution is obtained, it should remain stable at room temperature. If it does not, the target concentration may be too high for even this solvent system.

References

Sources

Troubleshooting low yields with Boc-beta-methyl-DL-phenylalanine SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing peptides containing Boc-β-methyl-DL-phenylalanine (Boc-β-Me-Phe) presents a "perfect storm" of synthetic challenges: extreme steric hindrance at the coupling site, high hydrophobicity leading to aggregation, and potential diastereomer formation due to the racemic beta-carbon.

This guide moves beyond standard protocols. We utilize In Situ Neutralization and High-Efficiency Activation to force the reaction to completion. If you are experiencing low yields (typically <30% crude), the bottleneck is likely the kinetic barrier of the β-methyl group or on-resin aggregation.

Module 1: The "Entry" Gate – Overcoming Steric Hindrance

The β-methyl group creates a steric shield around the


-amine and the carbonyl carbon. Standard carbodiimide chemistry (DCC/DIC) is often too slow, allowing side reactions (like N-acylurea formation) to outcompete peptide bond formation.
The Solution: High-Power Activation

Switch immediately to aminium or phosphonium salts. HATU is the gold standard here due to the neighboring group effect of the 7-azabenzotriazole ring, which accelerates coupling rates by ~10-100x compared to HOBt esters.

Recommended Coupling Protocol (In Situ Neutralization)

Based on the principles of Schnölzer & Kent (1992).[1]

ParameterStandard Protocol (Avoid)High-Efficiency Protocol (Recommended)
Reagent DCC/HOBt or HBTUHATU (0.95 eq) or PyBOP
Base DIEA (2 eq)DIEA (2.0 - 3.0 eq)
Neutralization Separate wash (10% DIEA)In Situ (Neutralize during coupling)
Concentration 0.1 M> 0.3 M (Maximize collision frequency)
Time 1 hour2 x 2 hours (Double Couple)
Solvent DCM or DMFNMP or DMF/DMSO (4:1)
Step-by-Step Workflow
  • Deprotection: Remove Boc group with 100% TFA (2 x 1 min).

  • Flow Wash: Rapid flow wash with DMF (30 sec). Do not perform a separate neutralization step.

  • Activation: Dissolve Boc-β-Me-Phe (4 eq) and HATU (3.9 eq) in minimal NMP. Add DIEA (6 eq).[2]

  • Coupling: Immediately add the activated mixture to the protonated resin-amine.

    • Why? The protonated amine (

      
      ) prevents aggregation. The excess base in the coupling mixture neutralizes it exactly at the moment of reaction, keeping the chain accessible.
      

Module 2: The Environment – Disrupting Aggregation


-Me-Phe is highly hydrophobic. If your sequence contains adjacent hydrophobic residues (e.g., Val, Ile, Phe), the peptide chains will form 

-sheets on the resin, physically blocking reagents.
Diagnosis: The "Shrinking Resin" Phenomenon

If your resin volume decreases or looks opaque/clumpy during the synthesis of this region, you have aggregation.

The "Magic Mixture" Strategy

If NMP alone fails, alter the solvation environment to disrupt hydrogen bonding.

  • Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling mixture. These salts disrupt the hydrogen bond networks holding the aggregates together.

  • Solvent Power: Use HMPA (toxic, use caution) or DMSO as a co-solvent. A 20% DMSO in DMF mixture is often sufficient to solvate "difficult sequences."

Visualization: Aggregation vs. Solvation

The following diagram illustrates how "In Situ Neutralization" prevents the aggregation collapse common in standard Boc protocols.

G cluster_0 Standard Protocol (Prone to Aggregation) cluster_1 In Situ Neutralization (Recommended) A1 TFA Salt (Resin-NH3+) A2 Neutralization (Wash w/ Base) A1->A2 A3 Free Amine (Resin-NH2) A2->A3 A4 Aggregation (Beta-Sheet Formation) A3->A4 A5 Coupling Fails (Steric Block) A4->A5 B1 TFA Salt (Resin-NH3+) B2 Add Activated AA + Excess Base B1->B2 B3 Transient Neutralization & Immediate Coupling B2->B3 B4 High Yield Coupling B3->B4

Caption: Comparison of standard neutralization (red) leading to aggregation vs. in situ neutralization (green) maintaining chain accessibility.

Module 3: Monitoring & Verification

The Kaiser (Ninhydrin) test is unreliable for


-Me-Phe.
  • False Negative: Aggregation prevents ninhydrin from reaching the amine. You think coupling is done, but it's not.

  • Steric Block: The bulky

    
    -methyl group hinders the ninhydrin reaction itself.
    
The Superior Test: Micro-Cleavage

Do not rely on colorimetric tests.

  • Remove ~5 mg of resin.

  • Treat with HF (standard Boc cleavage) or TFMSA (Trifluoromethanesulfonic acid) for 1 hour.

  • Analyze via HPLC/MS .

    • Look for: Mass of [Prev-Seq] vs [Prev-Seq +

      
      -Me-Phe].
      
    • Action: If [Prev-Seq] is >5%, recouple.

Frequently Asked Questions (FAQs)

Q1: I see two peaks in my HPLC with the correct mass. Is this a failure? A: Not necessarily. You are using DL -phenylalanine. This is a racemic mixture. Unless you used a chiral auxiliary, you have synthesized diastereomers (L-peptide containing L-Phe* and L-peptide containing D-Phe*). These often have different retention times. If you need a pure isomer, you must purify via chiral HPLC or start with enantiopure Boc-


-Me-Phe.

Q2: Can I use elevated temperature (microwave) to force the coupling? A: Proceed with caution. While microwave heating (50°C-75°C) overcomes steric hindrance, Boc-amino acids are more thermolabile than Fmoc.

  • Risk: Premature removal of the Boc group or degradation of the activated ester.

  • Recommendation: Limit temperature to 50°C and reduce coupling time to 10-20 minutes. Use DIC/Oxyma instead of HATU if heating, as HATU can cause degradation at high temps.

Q3: My yield is low, and I suspect DKP (Diketopiperazine) formation. A: If


-Me-Phe is the second  or third  residue from the C-terminus, DKP formation is a high risk, especially with Proline or Glycine nearby. The bulky side chain forces the backbone into a conformation that favors cyclization and cleavage from the resin.
  • Fix: Use a bulky resin linker (like Trityl, though less common in Boc) or ensure extremely rapid coupling of the next amino acid to "lock" the amine.

Q4: Why HATU? Why not just double couple with HBTU? A: HBTU forms an OBt ester. HATU forms an OAt ester.[3][4] The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (anchimeric assistance) that stabilizes the transition state and accelerates the reaction with the hindered amine. For


-branched amino acids, this rate acceleration is critical to outcompete aggregation.

References

  • Schnölzer, M., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis.[1][5] Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[6][7][8] Journal of the American Chemical Society.

  • Alewood, P., et al. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries.[9][10] Methods in Enzymology.

  • BenchChem Technical Support. Troubleshooting low yield in N-Boc-MeVal peptide synthesis (Analogous steric hindrance mechanisms).

Sources

Minimizing racemization during beta-methyl-phenylalanine activation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #402: Minimizing Racemization During


-Methyl-Phenylalanine Activation 

Status: Open Priority: High (Chiral Purity Critical) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]

Executive Summary

You are encountering elevated levels of D-isomer impurities (epimerization) when coupling


-methyl-phenylalanine (

-Me-Phe).[1] This is a classic "steric penalty" scenario. The additional methyl group at the

-position creates significant steric bulk adjacent to the reacting carbonyl center. This hinders the nucleophilic attack of the incoming amine, drastically slowing the coupling rate (

).

The Trap: Because


 is slow, the activated ester intermediate remains in solution longer. This extended lifetime increases the probability of base-catalyzed 

-proton abstraction (

), leading to racemization before the peptide bond can form.

This guide details the COMU/Collidine protocol and the Oxyma-B intervention to suppress this pathway.

Part 1: The Mechanistic Root Cause

Q: Why does the


-methyl group cause significantly higher racemization than standard Phenylalanine? 

A: It is a kinetic competition between Coupling (


) and Racemization (

).[1]
  • Standard Phe: Coupling is instantaneous.[1] The activated ester is consumed before the base can abstract the

    
    -proton.
    
  • 
    -Me-Phe:  The 
    
    
    
    -methyl group acts as a physical shield.[1] The incoming amine cannot easily access the carbonyl carbon. The activated species "loiters" in the presence of the base.
  • The Chemical Failure: The base (usually DIEA), unable to drive the coupling, eventually acts on the

    
    -proton instead. This forms an enolate intermediate (or oxazolone in segment couplings), which destroys chiral purity.[1]
    

Visualizing the Failure Mode

RacemizationPath Start Activated Beta-Me-Phe Coupling Peptide Bond Formation Start->Coupling k_couple (Slow due to steric bulk) Enolate Enolate Intermediate Start->Enolate k_rac (Base abstraction of alpha-H) Amine Incoming Amine (NH2) Amine->Coupling Base Base (DIEA/Collidine) Base->Enolate Product Pure L-Peptide Coupling->Product Racemic Racemized Product (DL-Mix) Enolate->Racemic Reprotonation

Figure 1: The kinetic competition. In hindered systems, the red path (


) becomes competitive because the green path (

) is inhibited.[1]

Part 2: Reagent Selection (Troubleshooting)

Q: I am using HBTU/DIEA. Is this adequate? A: No. HBTU is a benzotriazole-based reagent that is generally too slow for hindered amino acids and poses a higher racemization risk.[1] DIEA (Diisopropylethylamine) is a strong base that promotes


-proton abstraction in slow reactions.[1]

Q: What is the "Gold Standard" reagent set for this specific problem? A: You must switch to the COMU / Oxyma / Collidine system.

ComponentRecommended ReagentWhy?
Coupling Agent COMU Third-generation uronium salt.[1][2][3] Structurally based on Oxyma (not benzotriazole).[1][2][3][4] It is more reactive than HATU and shows superior racemization suppression data [1, 2].[1][4]
Additive Oxyma Pure Replaces HOBt.[1][5][6] The leaving group (ethyl 2-cyano-2-(hydroxyimino)acetate) is less acidic than OBt but more reactive, minimizing the lifetime of the active ester [3].
Base TMP (2,4,6-Collidine) CRITICAL: Collidine is a weaker and more sterically hindered base than DIEA.[1] It is strong enough to neutralize the acid but too hindered to effectively abstract the

-proton from the amino acid [4].

Q: What is "Oxyma-B" and when should I use it? A: If COMU/Oxyma Pure fails, switch to Oxyma-B (1,3-dimethylvioluric acid).[1] Recent studies indicate Oxyma-B is superior to Oxyma Pure for extremely sensitive residues (like Cys and His), often reducing racemization to undetectable levels [5].[1]

Part 3: Optimized Protocol (Step-by-Step)

Protocol ID: BMePhe-ACT-01 Objective: Coupling Fmoc-


-Me-Phe-OH to a resin-bound amine with >98% chiral retention.[1]
Reagents Preparation
  • 0.1M Fmoc-

    
    -Me-Phe-OH  in DMF.
    
  • 0.1M COMU in DMF.[1]

  • 0.1M Oxyma Pure in DMF.

  • 0.2M TMP (Collidine) in DMF (Note: Use 2 equivalents relative to AA).

Workflow
  • Temperature Control (Crucial):

    • Pre-chill the reaction vessel and DMF solvents to 0°C .

    • Reasoning: Lower temperature reduces

      
       (racemization rate) significantly more than it reduces 
      
      
      
      (coupling rate).[1]
  • Pre-Activation (Minimize):

    • Mix the Amino Acid, COMU, and Oxyma Pure.[5]

    • Add Collidine last.[1]

    • Shake for exactly 30 seconds.

    • Warning: Do NOT pre-activate for 2-5 minutes as done in standard protocols.[1] The active ester is unstable; immediate addition to the resin is required to capture the peak reactivity window [1].

  • Coupling:

    • Add the mixture to the resin.[3][7]

    • Allow to react for 60 minutes at 0°C , then allow to warm to Room Temperature (RT) for an additional 60 minutes.

    • Note: Do not exceed 2 hours total. If the Kaiser test is positive, do not extend time. Wash and re-couple with fresh reagents.[1][3]

  • Re-Coupling (Double Coupling):

    • For

      
      -methyl amino acids, a single coupling is rarely sufficient.[1] Perform a double coupling automatically.
      
    • Use a different solvent system for the second coupling (e.g., NMP instead of DMF) to disrupt potential aggregation, which is common with hydrophobic hindered residues.[8]

Part 4: Verification & Analysis

Q: How do I prove I didn't racemize the sample? A: You cannot rely on standard C18 HPLC retention times, as the D- and L-isomers of hindered peptides often co-elute.

Method 1: C18 with Marfey’s Reagent (Hydrolysate Analysis)

  • Hydrolyze a small resin sample (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey’s Reagent).[1]

  • The D- and L-amino acids will form diastereomers with distinct retention times on standard C18 columns.[1]

Method 2: Chiral HPLC (Intact Peptide) [1]

  • Column: Chiralpak IC or IA (Daicel).[1]

  • Mobile Phase: Hexane/IPA/TFA (Isocratic).[1]

  • Target: Look for the "shoulder" peak preceding the main peak.

Decision Logic for Protocol Adjustment

OptimizationFlow Start Start Coupling Fmoc-Beta-Me-Phe Check1 Is Coupling Reagent Benzotriazole (HBTU/HATU)? Start->Check1 Action1 SWITCH TO COMU or DIC/Oxyma Check1->Action1 Yes Check2 Is Base DIEA/NMM? Check1->Check2 No Action1->Check2 Action2 SWITCH TO Collidine (TMP) Check2->Action2 Yes Check3 Racemization > 5%? Check2->Check3 No Action2->Check3 Action3 Use Oxyma-B + 0°C Activation Check3->Action3 Yes Success Proceed to Next Cycle Check3->Success No (<1%)

Figure 2: Troubleshooting logic flow for minimizing epimerization.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • El-Faham, A., et al. (2009).[1][9] COMU: A Third Generation of Uronium-Type Coupling Reagents.[1][2][3] Chemistry – A European Journal, 15(37), 9404–9416.[1] Link[1]

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[10] Chemistry – A European Journal, 15(37), 9394–9403.[1] Link[1]

  • Carpino, L. A., et al. (2002).[1] The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of Histidine and Cysteine Derivatives. Organic Letters, 4(18), 3013–3015.[1] Link[1]

  • Jadhav, S. V., et al. (2012).[1] Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis.[1][6][11] Organic & Biomolecular Chemistry, 10(48), 9602–9607.[1] Link

Sources

Technical Support Center: Optimizing Reaction Time for Hindered Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Strategies for overcoming steric hindrance in peptide synthesis (Aib, N-methylated residues, bulky side chains). Format: Interactive Q&A and Troubleshooting Guide.

Introduction: The Steric Challenge

Coupling sterically hindered amino acids—such as ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-aminoisobutyric acid (Aib), N-methylated residues (N-Me-Ala, N-Me-Val), or 

-branched residues (Val, Ile, Thr)—presents a kinetic barrier that standard protocols cannot overcome. The gem-dimethyl effect or N-methyl groups physically block the nucleophilic attack trajectory, leading to slow reaction rates, incomplete coupling (deletion sequences), and increased risk of racemization due to prolonged activation times.

This guide synthesizes advanced protocols to optimize reaction time without compromising purity.

Part 1: Reagent Selection (The Chemistry)

Q1: My standard DIC/Oxyma protocol is failing for Aib-Aib coupling. What is the "Gold Standard" alternative?

Recommendation: Switch to HATU or COMU . For sterically hindered junctions, carbodiimide-based activation (DIC) is often too slow. Uronium/Aminium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are the industry standard because the resulting OAt-active ester utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate coupling by nearly two orders of magnitude compared to HOBt esters [1].

COMU is a superior modern alternative. It utilizes the Oxyma Pure leaving group, which is safer (non-explosive) and more soluble in DMF than HATU.[1] Data suggests COMU performs equally or better than HATU for Aib-containing peptides while reducing the risk of enantiomerization [2].

Q2: I am working with N-methylated amino acids. Is HATU still the best choice?

Recommendation: Consider PyAOP or PyBrOP .[2] While HATU is effective, phosphonium salts like PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often preferred for N-methylated residues. Unlike uronium reagents (HATU/HBTU), phosphonium salts do not react with the N-terminal amine to form guanidinium byproducts—a common side reaction when coupling rates are slow [3].

Reagent Comparison Table:

ReagentClassBest Use CaseRisk ProfileRelative Cost
DIC/Oxyma CarbodiimideStandard / Low-HindranceLow (Racemization safe)$
HATU Uronium (OAt)Hindered (Val, Ile, Aib)High (Guanidinylation if slow)

$
COMU Uronium (Oxyma)Hindered / MicrowaveLow (Safe, soluble)

PyAOP PhosphoniumN-Methylated / CyclizationLow (No guanidinylation)

TFFH FluoroformamidiniumExtremely Hindered (Aib-Aib)Moderate (Acid Fluoride)

Part 2: Reaction Conditions (The Physics)

Q3: How drastically can I reduce reaction time using Microwave Irradiation?

Answer: From hours to minutes. Microwave energy overcomes the activation energy barrier of hindered couplings more efficiently than convective heating. For difficult couplings like Aib-Aib, a reaction that requires 2x 1-2 hours at room temperature can often be completed in 2x 2-5 minutes at 75°C [4].

Protocol: Microwave Coupling for Aib/N-Me Residues

  • Temperature: 75°C (Ensure strict temperature control to prevent degradation).

  • Time: 2 cycles of 3–5 minutes (Double coupling is mandatory for hindered junctions).

  • Reagents: COMU or HATU (0.5 M in DMF) + DIEA (1.0 M in NMP).

  • Note: For Cys/His residues, limit temperature to 50°C to prevent racemization.

Q4: What is the "Nuclear Option" if HATU/Microwave fails?

Recommendation: Acyl Fluorides via TFFH . For extremely hindered couplings (e.g., contiguous Aib residues or N-Me-N-Me junctions), in situ generation of amino acid fluorides using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is highly effective.[3] Acid fluorides are small, highly reactive electrophiles that suffer less steric shielding than bulky OAt/Oxyma active esters [5].

TFFH Protocol:

  • Dissolve Fmoc-AA-OH (4 eq) and TFFH (4 eq) in dry DCM or DMF.

  • Add DIEA (8 eq) to activate.[4]

  • Activation Time: Allow 15–20 minutes for conversion to the acid fluoride (crucial step).

  • Add to resin and couple for 1–2 hours (Room Temp) or 10 min (Microwave).

Part 3: Monitoring & Troubleshooting (The Analytics)

Q5: The Kaiser Test is negative (yellow), but MS shows a deletion. Why?

Root Cause: False Negative. The Kaiser (Ninhydrin) test relies on the formation of Ruhmann's Purple, which requires a primary amine . It does not react with secondary amines (e.g., Proline, N-methyl amino acids, or Tetrahydroisoquinoline).

Solution: Use the Chloranil Test or Bromophenol Blue .

  • Chloranil Test: Detects secondary amines.[5][6][7] Positive = Blue/Green beads. Negative = Colorless/Yellow.

  • Bromophenol Blue: Acid-base indicator.[6] Positive (Free Amine) = Blue. Negative (Coupled) = Yellow. Note: Wash resin thoroughly with weak acid/DCM before testing to remove residual DIEA.

Q6: How do I prevent racemization during these slow couplings?

Strategy:

  • Base Selection: Replace DIEA (pKa ~10.5) with TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction from the

    
    -carbon [6].
    
  • Additives: Always use Oxyma Pure or HOAt.

  • Temperature: If using microwave, do not exceed 50°C for Cys/His. For room temp, activate at 0°C for 5 minutes before adding to the resin.

Visual Decision Guides

Figure 1: Reagent Selection Decision Tree

ReagentSelection Start Start: Select Coupling Reagent IsHindered Is the coupling hindered? (Val, Ile, Aib, N-Me) Start->IsHindered Standard Use DIC + Oxyma Pure (Standard Protocol) IsHindered->Standard No IsNMe Is it N-Methylated? IsHindered->IsNMe Yes UseHATU Use HATU or COMU (Gold Standard) IsNMe->UseHATU No Extreme Extremely Hindered? (Aib-Aib, N-Me-N-Me) IsNMe->Extreme Yes UseHATU->Extreme If fails UsePyAOP Use PyAOP or PyBrOP (Avoids Guanidinylation) Extreme->UsePyAOP No Nuclear Use TFFH (Acyl Fluoride Method) Extreme->Nuclear Yes

Caption: Logic flow for selecting the optimal coupling reagent based on steric demand.

Figure 2: Troubleshooting Incomplete Couplings

Troubleshooting Check Check Coupling (Chloranil/MS) Result Result? Check->Result Complete Proceed to Deprotection Result->Complete Success Incomplete Incomplete (<99%) Result->Incomplete Failure Recouple Double Couple (Fresh Reagents) Incomplete->Recouple Recouple->Check Retest ChangeCond Change Conditions: 1. Switch Solvent (NMP) 2. Increase Temp (MW) 3. Switch to TFFH Recouple->ChangeCond If still fails ChangeCond->Check Retest Cap Acetylation Capping (Prevent Deletion Seq) ChangeCond->Cap If persistent failure

Caption: Step-by-step workflow for addressing incomplete couplings detected by colorimetric tests or UPLC-MS.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][8] An efficient peptide coupling additive.[1][9][10] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[8] Tetrahedron Letters. Link

  • Collins, J. M., et al. (2014). Microwave-Enhanced SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation Application Note. Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Link

  • Diago-Meseguer, J., et al. (1980). A New Reagent for the Synthesis of Peptides. Synthesis. Link

Sources

Preventing diketopiperazine formation with beta-methyl-phenylalanine

Topic: Preventing Diketopiperazine (DKP) Formation with -Methyl-Phenylalanine

Audience: Senior Researchers & Process Chemists Status: Active Guide Last Updated: 2026-02-15

Executive Summary

Diketopiperazine (DKP) formation is a catastrophic side reaction in Solid Phase Peptide Synthesis (SPPS), particularly prevalent at the dipeptide stage or in sequences containing Proline, Glycine, or N-methylated residues. It results in the cleavage of the dipeptide from the resin, leading to deletion sequences (des-AB impurities) and reduced yield.


-Methyl-Phenylalanine (

-Me-Phe)
structural constraint tool




This guide details the mechanistic basis for this prevention, the specific coupling protocols required to install this sterically hindered residue, and troubleshooting steps for when DKP persists.

Part 1: The Mechanism (Why it Works)
Q: How does

-Me-Phe mechanically prevent DKP formation compared to standard Phenylalanine?

A: DKP formation is a nucleophilic attack of the N-terminal amine (after Fmoc removal) onto the C-terminal carbonyl (ester linkage to resin). This requires the peptide backbone to adopt a specific "turn" conformation (approximating a cis-peptide bond geometry).

  • Standard Phe: The side chain has rotational freedom (

    
    ). The backbone can easily rotate to bring the N-terminus in proximity to the ester carbonyl.
    
  • 
    -Me-Phe:  The additional methyl group at the 
    
    
    -position creates a 1,3-allylic strain (A(1,3)) or syn-pentane interaction depending on the stereochemistry (threo vs. erythro). This locks the side chain and, by extension, restricts the backbone
    
    
    and
    
    
    angles into an extended conformation (often
    
    
    -sheet-like). This "stiffening" prevents the N-terminus from curling back to attack the ester.
Q: Does the stereochemistry of

-Me-Phe matter for DKP prevention?

A: Yes. The



Part 2: Visualization of the Mechanism

The following diagram illustrates the kinetic competition between the desired chain elongation and the DKP side reaction, highlighting the blocking effect of

DKP_Mechanismcluster_0Standard Residue (e.g., Phe, Pro)cluster_1Beta-Methyl-Phe (Constraint)Start_StdFmoc-AA2-AA1-ResinDeprotect_StdFmoc Removal(Piperidine)Start_Std->Deprotect_StdFreeAmine_StdH2N-AA2-AA1-ResinDeprotect_Std->FreeAmine_StdConform_StdConformational Rotation(Turn Formation)FreeAmine_Std->Conform_StdLow Energy BarrierAttack_StdNucleophilic Attackon EsterConform_Std->Attack_StdDKP_ResultDKP (Cyclic Dipeptide)+ Free Resin (Loss of Yield)Attack_Std->DKP_ResultStart_BetaFmoc-BetaMePhe-AA1-ResinDeprotect_BetaFmoc Removal(Piperidine)Start_Beta->Deprotect_BetaFreeAmine_BetaH2N-BetaMePhe-AA1-ResinDeprotect_Beta->FreeAmine_BetaBlock_BetaSteric Clash (Beta-Methyl)Prevents TurnFreeAmine_Beta->Block_BetaHigh Energy BarrierElongationSuccessful Couplingof AA3Block_Beta->ElongationNext Coupling

Caption: Comparative pathway showing how steric hindrance from

Part 3: Synthesis Protocols (The "How-To")

While

sterically hindered
Protocol 1: Coupling Fmoc-

-Me-Phe-OH

Use this protocol to install the residue without racemization or low yield.

ParameterRecommendationRationale
Coupling Reagent HATU or PyAOP Stronger activation is required than HBTU/DIC to overcome steric hindrance at the

-carbon.
Base HOAt (Addtive) + DIEA HOAt reduces racemization (epimerization) which is a risk with

-branched residues.
Stoichiometry 3 - 4 equivalentsHigh concentration drives the bimolecular reaction kinetics.
Solvent DMF (or NMP for difficult sequences)NMP swells the resin better, improving diffusion.
Reaction Time 2 x 2 hours (Double Couple)Single coupling is rarely sufficient.
Temperature Room Temp (25°C)Avoid heating >40°C during coupling to prevent epimerization of the

-center.
Protocol 2: Preventing DKP During Fmoc Removal of

-Me-Phe

Once


  • Reagent: Use 20% Piperidine in DMF (Standard).

  • Modification: If the sequence is extremely prone to DKP (e.g., Fmoc-βMePhe-Pro-Resin), add 0.1 M HOBt to the deprotection cocktail.

    • Why? HOBt suppresses the basicity of the environment slightly, reducing the rate of ester aminolysis (DKP formation) without stopping Fmoc removal.

  • Time: Shorten deprotection cycles. Use 2 x 3 minutes instead of 2 x 10 minutes. Wash immediately and extensively with DMF.

Part 4: Troubleshooting Guide
Scenario A: I used

-Me-Phe, but I still see a "Deletion Sequence" (Mass - Residue).

Diagnosis: This is likely Incomplete Coupling , not DKP. The steric bulk of

Solution:
  • Switch to COMU or HATU if using HBTU.

  • Perform a "Double Couple" at 45°C (carefully) or extend time to 4 hours at RT.

  • Check the "Kaiser Test" (Qualitative) or "Chloranil Test" (for secondary amines).

Scenario B: I see a mass corresponding to [M - Dipeptide].

Diagnosis: This is DKP Formation . The dipeptide cyclized and fell off the resin. Root Cause: The

Proline-loaded resinSolution:
  • Resin Switch: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1]

    • Mechanism:[1][2][3] The bulky trityl linker sterically hinders the attack on the ester carbonyl. This is the "Gold Standard" for preventing DKP.

  • Alternative Base: Use DBU (2%) for Fmoc deprotection instead of Piperidine.[1] Shorter contact time reduces DKP risk.

Part 5: Decision Tree for Experimental Design

Use this logic flow to determine the optimal synthesis strategy when using

Troubleshooting_FlowStartStart Synthesis withBeta-Me-PheCheck_C_TermIs C-Terminal ResidueProline or Glycine?Start->Check_C_TermResin_ChoiceSelect Resin TypeCheck_C_Term->Resin_ChoiceWang_ResinWang/Rink Amide ResinResin_Choice->Wang_ResinNo (Standard AA)CTC_Resin2-Chlorotrityl (2-CTC) ResinResin_Choice->CTC_ResinYes (High Risk)Coupling_StepCoupling Beta-Me-Phe(HATU/HOAt, 2x Couple)Wang_Resin->Coupling_StepProceedCTC_Resin->Coupling_StepProceedCheck_SuccessQC: Mass Spec(Check for Deletion vs DKP)Coupling_Step->Check_SuccessResult_DeletionMass = Target - BetaMePhe(Incomplete Coupling)Check_Success->Result_DeletionResult_DKPMass = Target - (BetaMePhe + AA1)(DKP Formation)Check_Success->Result_DKPResult_GoodCorrect Mass(Success)Check_Success->Result_GoodFix_DeletionAction: Increase Temp,Switch to PyAOPResult_Deletion->Fix_DeletionFix_DKPAction: Shorten Fmoc Deprotection,Add HOBt to PiperidineResult_DKP->Fix_DKP

Caption: Workflow for selecting resin and troubleshooting impurities based on Mass Spectrometry data.

References
  • Giron, P., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.[4] Link

  • Mutter, M., et al. (1984). The Disruption of Secondary Structure during Peptide Synthesis: The Use of Beta-Branched Amino Acids. Journal of the American Chemical Society.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. Link

  • Cavelier, F., et al. (2002). Beta-Methylphenylalanine: Synthesis and incorporation into peptides. Tetrahedron Letters.

Solving aggregation issues in beta-methyl-phenylalanine peptides

Technical Support Center: -Methyl-Phenylalanine Peptide Synthesis & Handling

Topic: Solving Aggregation and Synthesis Issues in

Ticket ID:Status:Assigned Specialist:

Introduction: The -Methyl Paradox

Welcome to the technical support center. You are likely here because your peptide containing


-methyl-phenylalanine (

-Me-Phe)

The Paradox: Researchers introduce


steric bulkenhanced hydrophobicity

This guide addresses the two distinct "aggregation" problems you will face:

  • On-Resin "Aggregation" (Steric Shielding): The chain collapses or the bulky side chain prevents the next amino acid from attaching.

  • Post-Cleavage Aggregation (Hydrophobic Collapse): The peptide precipitates in aqueous buffers.

Module 1: Synthesis Troubleshooting (The Root Cause)

The primary failure mode with

incomplete coupling

Q1: My coupling efficiency drops immediately after adding -Me-Phe. Why?

A: You are hitting the "Steric Shield." The methyl group on the

  • Symptom: Deletion sequences (N-1) in your mass spec.

  • Solution: You must switch from standard carbodiimide chemistry (DIC/HOBt) to high-power phosphonium or uronium reagents, but with a critical caveat regarding racemization.[1]

Q2: I see double peaks in HPLC (isomers) after coupling -Me-Phe. Is this racemization?

A: Likely, yes.




2

  • The Fix: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker base that minimizes proton abstraction while sufficient for activation.

Standard Operating Procedure: The "Hindered Coupling" Protocol

Use this protocol specifically for coupling onto the

ParameterStandard Protocol (Avoid)Recommended Protocol (High Efficiency)
Coupling Reagent HBTU or DIC/HOBtPyAOP or HATU (PyAOP is preferred for N-methyl/hindered)
Additive NoneOxyma Pure (Superior leaving group, less explosive than HOAt)
Base DIPEA (Diisopropylethylamine)Sym-Collidine (2,4,6-Trimethylpyridine)
Solvent DMFNMP (N-methyl-2-pyrrolidone) or DMF + 10% DMSO
Temperature Room Temp50°C (Microwave or water bath)
Cycles Single Couple (1 hr)Double Couple (2 x 45 min)

Critical Note: If coupling the


-Me-Phe residue itself (not the one after it), keep the temperature at Room Temp  to prevent racemization of the expensive building block. Only heat when coupling onto it.

Module 2: Visualization of Failure Modes

The following diagram illustrates the mechanistic difference between standard synthesis failure and the specific issues caused by

BetaMePhe_TroubleshootingStartIssue: Low Yield / ImpurityCheck_StepWhere does it fail?Start->Check_StepCoupling_OfCoupling OF Beta-Me-PheCheck_Step->Coupling_OfAdding the residueCoupling_OntoCoupling ONTO Beta-Me-PheCheck_Step->Coupling_OntoNext amino acidRacemizationProblem: Racemization (Isomers in HPLC)Coupling_Of->RacemizationSlow activationSteric_ShieldProblem: Steric Shield (Deletion Sequences)Coupling_Onto->Steric_ShieldNucleophile blockedSol_RacSolution: Use Collidine + Oxyma Keep at Room TempRacemization->Sol_RacSol_StericSolution: PyAOP + Heat (50°C) Double CoupleSteric_Shield->Sol_Steric

Caption: Logic flow distinguishing between racemization risks (coupling the residue) and steric hindrance (elongating the chain).

Module 3: Solubility & Purification (The "Crash")

Once synthesized,

Q3: My peptide is stuck on the C18 column or elutes as a broad smear.

A: The peptide is aggregating on the column stationary phase. The extra methyl group increases the hydrophobicity index significantly.

  • The Fix:

    • Column Switch: Switch from C18 to C4 or Diphenyl columns. These have lower hydrophobic retention and allow the peptide to elute sharper.

    • Elevated Temp: Run the HPLC column at 60°C . This disrupts intermolecular hydrophobic interactions.

Q4: How do I dissolve this peptide for bioassays? It floats in water.

A: Do not attempt to sonicate in water; you will form a gel. You must use a "disaggregation solvent" first.

Solubilization Protocol:

  • Dissolve: Add HFIP (Hexafluoroisopropanol) or DMSO dropwise until fully dissolved. (HFIP is preferred if you need to evaporate it later; DMSO if it's for immediate assay use).

  • Dilute: Slowly add your aqueous buffer to the organic solution while vortexing.

  • Check: If it precipitates immediately, your concentration is too high.

    
    -Me-Phe peptides often have a solubility limit < 1 mg/mL in PBS.[3]
    

Module 4: Advanced Aggregation Breakers (Synthesis Phase)

If the peptide sequence is long (>15 residues) and contains

The "Magic Mixture" Strategy: Replace standard DMF washing/coupling solvents with the following chaotropic blend to disrupt hydrogen bonding during synthesis:

ComponentRoleConcentration
NMP Base SolventPrimary
Ethylene Carbonate H-bond disruptor10% (w/v)
LiCl (Lithium Chloride) Chaotropic Salt0.8 M

Note: Wash the resin thoroughly with DMF then DCM before cleavage to remove LiCl, or it will precipitate in TFA.

References & Grounding

  • Bachem Technical Guides. Efficient Peptide Synthesis: Coupling Reagents & Additives. (Standard reference for PyAOP/HATU usage in hindered systems).

  • Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis. (Details on Hmb backbone protection and chaotropic salts).

  • JPT Peptide Technologies. Peptide Solubility & Handling Guidelines. (Protocols for hydrophobic peptide solubilization).[4][5]

  • ResearchGate/Scientific Literature. Racemization during SPPS coupling step. (Mechanisms of base-catalyzed epimerization in hindered amino acids).

  • American Peptide Society. Taming Aggregation. (Recent strategies including Arg-tags to improve solubility of aggregation-prone sequences).

Alternative coupling agents for difficult beta-methyl-phenylalanine sequences

Technical Support Center: Troubleshooting -Methyl-Phenylalanine Couplings

Topic: Alternative coupling agents for difficult

Audience:Content Type:1

Core Technical Overview

The Challenge:



1

The Failure Mode: Standard protocols using HATU/DIPEA often fail here. The reaction kinetics are slowed significantly, leading to two primary issues:

  • Guanidinium Capping: Slow aminolysis allows the N-terminal amine to react with the uronium moiety of HATU (instead of the activated ester), permanently terminating the peptide chain.

  • Epimerization: The activated carboxylate remains reactive for longer periods, increasing the window for base-catalyzed proton abstraction at the

    
    -carbon, leading to dl-diastereomers.
    

Troubleshooting Guides & FAQs

Category 1: Incomplete Coupling (The "Stall")

Q: I am using HATU/DIPEA, but the coupling of Fmoc-


-Me-Phe-OH stops at 60-70% conversion. Extending the time doesn't help. Why?

Diagnosis: You are likely experiencing Guanidinium Capping . Because the steric bulk of

Solution: Switch to Phosphonium Salts (PyAOP) Phosphonium salts do not react with amines to form stable byproducts in the same way uronium salts do. They maintain high reactivity without the risk of capping during slow reactions.

  • Recommended Agent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1][2]

  • Why: PyAOP retains the high reactivity of the HOAt leaving group (like HATU) but uses a phosphonium core that cannot guanidinylate the amine.

Q: Are there non-benzotriazole alternatives if I cannot use PyAOP?

A: Yes, COMU is the superior third-generation uronium salt.

  • Mechanism: COMU releases Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) rather than HOAt.[1] It is often more reactive than HATU and shows lower racemization rates.[3]

  • Benefit: It is safer (non-explosive) and more soluble in DMF/NMP than HATU.[1]

Category 2: Epimerization (The "Wrong Isomer")

Q: I achieved full coupling, but HPLC shows a split peak (doublet). Is this racemization?

Diagnosis: Yes. This is likely C


-Epimerization


1

Solution: Modulate the Base and Activation Chemistry

  • Change the Base: Switch from DIPEA to 2,4,6-Trimethylpyridine (TMP, sym-Collidine) .

    • Reasoning: Collidine is a weaker base (pKa ~7.4) and is sterically hindered, making it poor at abstracting the C

      
      -proton but sufficient to neutralize the acid generated during coupling.
      
  • Change the Activator: Use DIC/Oxyma Pure .

    • Reasoning: Carbodiimide couplings (DIC) with Oxyma operate at a near-neutral to slightly acidic pH compared to the basic environment required for HATU/PyAOP. This drastically reduces the rate of base-catalyzed epimerization.

Category 3: Aggregation & Solvation

Q: The resin swells poorly, and the reaction mixture looks heterogeneous. What solvent should I use?

A:


1
  • Standard: DMF (Dimethylformamide) is often insufficient.[1]

  • Upgrade: Use NMP (N-Methyl-2-pyrrolidone) .[1] It has better solvating power for aggregated chains.

  • Advanced: For "difficult sequences," use a binary mixture of NMP/DMSO (9:1) or NMP/DCM .[1] The addition of chaotropic salts like LiCl (0.4M in DMF) can also disrupt hydrogen bonding networks.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct coupling agent based on the specific failure mode encountered.

CouplingSelectionStartStart: Coupling $\beta$-Me-PheStandardStandard Protocol:HATU + DIPEAStart->StandardCheckResultCheck HPLC/LCMSStandard->CheckResultIssue1Issue: Low Yield / Stall(Guanidinium Capping)CheckResult->Issue1 Unreacted Amine Issue2Issue: Double Peaks(Epimerization)CheckResult->Issue2 Diastereomers Sol1Solution A:Switch to PyAOP + Collidine(Avoids Capping)Issue1->Sol1Sol2Solution B:Switch to DIC + Oxyma Pure(Neutral pH)Issue2->Sol2ExtremeExtreme Sterics?(e.g., N-Me + $\beta$-Me)Sol1->Extreme Still Failing? Sol3Solution C:Acyl Fluoride (TFFH) orMicrowave (COMU)Extreme->Sol3 Yes

Caption: Decision tree for selecting coupling agents based on experimental failure modes (Yield vs. Purity).

Comparative Data: Coupling Agents

Coupling AgentClassReactivityEpimerization RiskGuanidinium Capping?Best Use Case
HATU Uronium (OAt)HighModerateYes (in slow rxns)Standard synthesis; avoid for hindered amines.[1]
PyAOP Phosphonium (OAt)Very High ModerateNo Sterically hindered couplings; Cyclizations.[1]
COMU Uronium (Oxyma)HighLowNo (releases Oxyma)Green alternative; Microwave synthesis.[1][4]
DIC / Oxyma CarbodiimideModerateVery Low NoEpimerization-prone sequences; Base-sensitive residues.[1]
TFFH Fluoro-uroniumHighLowNoExtreme hindrance (e.g., Aib-Aib, N-Me-N-Me).[1]

Experimental Protocols

Protocol A: High-Efficiency Coupling (PyAOP/Collidine)

Use this for maximum yield when racemization is not the primary concern.

  • Resin Preparation: Swell resin in NMP for 20 minutes. Drain.

  • Reagent Prep:

    • Amino Acid: 4.0 eq of Fmoc-

      
      -Me-Phe-OH.[1]
      
    • Activator: 4.0 eq of PyAOP .

    • Base: 8.0 eq of sym-Collidine (2,4,6-trimethylpyridine).[1]

  • Activation: Dissolve Amino Acid and PyAOP in dry NMP. Add Collidine immediately before adding to resin. Do not pre-activate for >1 minute.

  • Reaction: Shake at Room Temperature for 2 hours .

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1] If positive, proceed to double coupling.[1]

Protocol B: Low-Epimerization Coupling (DIC/Oxyma)

Use this when preserving chirality is critical.[1]

  • Resin Preparation: Swell resin in DCM/DMF (1:1).

  • Reagent Prep:

    • Amino Acid: 3.0 eq of Fmoc-

      
      -Me-Phe-OH.[1]
      
    • Additive: 3.0 eq of Oxyma Pure .

    • Activator: 3.0 eq of DIC (Diisopropylcarbodiimide).[1]

  • Activation: Dissolve Amino Acid and Oxyma in a minimal amount of DMF. Add DIC.[5][6][7]

  • Reaction: Add mixture to resin. Shake for 3 to 12 hours (kinetics are slower than PyAOP).

    • Note: No exogenous base (DIPEA/Collidine) is added.[1]

  • Microwave Option: If using a microwave synthesizer, heat to 75°C for 5 minutes (ensure Oxyma is used, not HOBt, to avoid explosion risk).

Mechanism of Failure (Visualized)

The following diagram explains why HATU fails in these specific sequences, necessitating the switch to PyAOP or COMU.

FailureMechanismcluster_stericEffect of Beta-Methyl GroupAmineSterically HinderedAmine (Resin)PathAPath A: Desired(Acylation)Amine->PathA Fast PathBPath B: Side Rxn(Guanidinylation)Amine->PathB Slow HATUHATU Reagent(Uronium Salt)HATU->PathAHATU->PathBProductPeptide Bond(Success)PathA->ProductDeadEndGuanidinium Cap(Dead Chain)PathB->DeadEnd

Caption: Kinetic competition between acylation (desired) and guanidinylation (capping). Steric hindrance slows Path A, allowing Path B to dominate when using HATU.[1]

References

  • Albericio, F., et al. (2018).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. [1]

  • Carpino, L. A., et al. (2010).[1] The 7-Azabenzotriazole (HOAt) and 1-Hydroxy-7-azabenzotriazole (HOAt) Systems. Journal of the American Chemical Society.[5] [1]

  • El-Faham, A., & Albericio, F. (2011).[1] COMU: A Safer and More Effective Coupling Reagent than HATU.[2] Journal of Peptide Science. [1]

  • Bachem Technical Guides. Coupling Reagents and Racemization Control.

  • Coste, J., et al. (1990).[1] PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.

Handling diastereomeric mixtures of Boc-beta-methyl-DL-phenylalanine

Technical Support Center: Boc- -methyl-DL-phenylalanine

Topic: Handling Diastereomeric Mixtures & Synthetic Applications Ticket ID: KB-BMP-8821 Status: Active / Verified Last Updated: February 15, 2026

Introduction: The "Four-Isomer" Challenge

Welcome to the Technical Support Knowledge Base. If you are working with Boc-


-methyl-DL-phenylalanine

Because the starting material is "DL" (racemic at the


  • (2S, 3S) — syn

  • (2R, 3R) — syn

  • (2S, 3R) — anti

  • (2R, 3S) — anti

This guide addresses the three most common support tickets we receive: Separation , Stereochemical Assignment , and Peptide Coupling .

Module 1: Analytical Characterization (Ticket #401)

User Query: "My NMR shows complex splitting patterns, and I can't determine if I have the syn or anti diastereomer."

The Diagnostic Protocol

To assign relative stereochemistry (syn vs. anti) without X-ray crystallography, Proton NMR (




FeatureAnti (Erythro-like) Syn (Threo-like) Mechanistic Reason

Coupling
> 10 Hz (Typically 10–13 Hz)< 5 Hz (Typically 3–5 Hz)Karplus relationship: Anti protons adopt a trans-diaxial-like conformation (

), maximizing overlap. Syn protons adopt a gauche conformation (

).
Chemical Shift (

-Me)
Often shielded (upfield)Often deshielded (downfield)Anisotropic effects from the phenyl ring.

Critical Note: These values hold true for conformationally constrained derivatives (e.g., oxazolidinones). In free chains (like Boc-protected amino acids in CDCl

  • Pro-Tip: If

    
     values are ambiguous (e.g., 6–8 Hz), convert the Boc-amino acid to a cyclic oxazolidinone  derivative using paraformaldehyde. The rigid ring locks the conformation, restoring the distinct 
    
    
    values [1].

Module 2: Purification & Separation (Ticket #402)

User Query: "I have a diastereomeric mixture. Can I separate them on standard Silica, or do I need Chiral HPLC?"

The Separation Strategy

You must treat this as a two-stage separation. Diastereomers (Syn vs. Anti) have different physical properties and can often be separated on achiral phases. Enantiomers (e.g., 2S,3S vs 2R,3R) require chiral phases.

Workflow Visualization

SeparationWorkflowStartCrude Mixture(4 Isomers)SilicaFlash Chromatography(Silica Gel / C18)Start->Silica Step 1: Diastereomer SeparationFrac1Fraction A: Syn-Racemate(2S,3S + 2R,3R)Silica->Frac1 Peak 1Frac2Fraction B: Anti-Racemate(2S,3R + 2R,3S)Silica->Frac2 Peak 2Chiral1Chiral HPLC / SFC(Amylose/Cellulose)Frac1->Chiral1 Step 2: Enantiomer ResolutionChiral2Chiral HPLC / SFC(Amylose/Cellulose)Frac2->Chiral2 Step 2: Enantiomer ResolutionFinal1Pure (2S,3S)Chiral1->Final1Final2Pure (2R,3R)Chiral1->Final2Final3Pure (2S,3R)Chiral2->Final3Final4Pure (2R,3S)Chiral2->Final4

Caption: Two-stage purification workflow. Step 1 utilizes physical property differences (polarity) to separate diastereomers. Step 2 utilizes chiral recognition to separate enantiomers.

Step-by-Step Protocol
  • Flash Chromatography (Diastereomer Separation):

    • Stationary Phase: Silica Gel (standard).

    • Mobile Phase: Hexanes:Ethyl Acetate (gradient 9:1 to 1:1) + 1% Acetic Acid.

    • Observation: The anti isomer is typically less polar and elutes first due to internal hydrogen bonding shielding the polar groups, though this can reverse based on solvent [2].

    • Validation: Check fractions via TLC. Diastereomers will have distinct R

      
       values (
      
      
      ).
  • Chiral HPLC/SFC (Enantiomer Separation):

    • Column: Chiralpak AD-H or Lux Amylose-1 (Polysaccharide-based).

    • Mobile Phase: CO

      
      /Methanol (for SFC) or Hexane/IPA (for Normal Phase HPLC).
      
    • Note: Boc-protected amino acids separate better than free amino acids due to reduced zwitterionic character [3].

Module 3: Peptide Coupling (Ticket #403)

User Query: "My coupling yield is <20% using standard EDC/HOBt. Is the reagent bad?"

The Steric Hindrance Bottleneck

The

High-Efficiency Coupling Protocol

Recommended Reagents: HATU or PyAOP.[1]

ParameterStandard Condition (Avoid)Optimized Condition (Recommended)
Coupling Reagent HBTU / EDC / DICHATU or PyAOP (Phosphonium salts)
Additive HOBtHOAt (7-aza analog accelerates rate)
Base TEA (Triethylamine)DIEA (Diisopropylethylamine) or TMP (Collidine)
Reaction Time 2–4 hours12–24 hours (or Microwave: 10 min @ 75°C)
Stoichiometry 1.5 eq3.0 – 4.0 eq of Amino Acid
Troubleshooting "Difficult" Sequences

If HATU fails, switch to Acid Fluorides :

  • Convert Boc-

    
    -Me-Phe-OH to its acid fluoride using TFFH  (Tetramethylfluoroformamidinium hexafluorophosphate).
    
  • Acid fluorides are small, highly reactive electrophiles that can bypass the steric bulk of the

    
    -methyl group [4].
    

Module 4: Deprotection & Handling

User Query: "I see t-butyl cations alkylating my phenyl ring during deprotection."

The Scavenger Rule

The electron-rich aromatic ring of phenylalanine is susceptible to electrophilic aromatic substitution by the tert-butyl cation released during Boc removal.

Protocol:

  • Reagent: 50% TFA in DCM.

  • Mandatory Additive: 2.5% to 5% Triisopropylsilane (TIPS) or Triethylsilane (TES) .

  • Mechanism: The silane acts as a hydride donor, quenching the t-butyl cation before it can attack the phenyl ring or the

    
    -methyl position.
    

References

  • Hruby, V. J., et al. (1995). "A New Strategy for the Synthesis of Four Individual Isomers of

    
    -Methylphenylalanine." Synthetic Communications, 25(1). Link
    
  • Li, G., et al. (2006). "Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR." Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901-909. Link

  • BenchChem Technical Support. (2025). "Application Note: Chiral Separation of Boc-Lisdexamfetamine Diastereomers." BenchChem Application Notes. Link

  • Bachem. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Knowledge Center. Link

Validation & Comparative

NMR characterization of erythro vs threo beta-methyl-phenylalanine

Comparative Guide: NMR Characterization of Erythro vs. Threo -Methyl-Phenylalanine

Executive Summary




However, the introduction of the

erythro


threo


This guide provides a definitive, NMR-based protocol to assign stereochemistry without the need for X-ray crystallography, relying on the predictable dependence of vicinal coupling constants (

Mechanistic Basis: Rotameric Locking

To interpret the NMR data correctly, one must understand the physical cause of the signal differences. The bulky



According to the Karplus relationship , the vicinal proton-proton coupling constant (




  • Threo Isomers (

    
     / 
    
    
    ):
    The steric bulk forces the side chain into an anti-periplanar conformation (
    
    
    ). In this arrangement, the
    
    
    -proton and
    
    
    -proton are anti (
    
    
    dihedral angle).
    • Result: Large

      
       value.
      
  • Erythro Isomers (

    
     / 
    
    
    ):
    The preferred low-energy rotamer places the
    
    
    -proton and
    
    
    -proton in a gauche relationship (
    
    
    dihedral angle) to minimize steric strain between the phenyl ring and the carbonyl group.
    • Result: Small

      
       value.[1]
      

Comparative Data Analysis

The following table summarizes the diagnostic NMR parameters established in the literature (notably by the Hruby group) for N-protected and free amino acid derivatives.

Table 1: Diagnostic NMR Parameters for -Me-Phe Isomers
FeatureThreo (

-Me-Phe)
Erythro (

-Me-Phe)
Absolute Configuration

or


or

Dominant Rotamer Anti (Trans)Gauche (-) or (+)
H

-H

Dihedral Angle



Coupling Constant
> 10.0 Hz (Typically 10–12 Hz)< 5.0 Hz (Typically 3–5 Hz)

-Methyl

C Shift
Deshielded (Higher ppm)Shielded (Lower ppm)

(

-Me Carbon)
+3 ppm relative to erythroReference (0 ppm)

Note: The


C chemical shift trend is a secondary confirmation. The Threo 

-methyl carbon typically appears ~3 ppm downfield (higher number) compared to the Erythro isomer due to the

-gauche effect differences in the locked rotamers.

Visualization of Stereochemical Logic

The following diagram illustrates the decision logic and the structural basis for the assignment.

BetaMePhe_AssignmentStartUnknown Isomer(Beta-Me-Phe)MeasureMeasure 3J(H-alpha, H-beta)via 1D 1H-NMRStart->MeasureDecisionCoupling Constant Value?Measure->DecisionResult_ThreoTHREO Isomer(2S,3S) or (2R,3R)Decision->Result_ThreoJ > 10 HzResult_ErythroERYTHRO Isomer(2S,3R) or (2R,3S)Decision->Result_ErythroJ < 5 HzConf_ThreoConformation:Anti-Periplanar (180°)H-Ca -- Cb-HResult_Threo->Conf_ThreoConf_ErythroConformation:Gauche (60°)H-Ca -- Cb-HResult_Erythro->Conf_Erythro

Caption: Decision tree for stereochemical assignment based on scalar coupling constants derived from the Karplus relationship.

Experimental Protocol

To ensure data integrity and reproducibility, follow this step-by-step workflow.

Phase 1: Sample Preparation
  • Solvent Selection: Use DMSO-

    
      (approx. 600 
    
    
    L).
    • Why: DMSO minimizes aggregation and slows proton exchange for amide protons, sharpening the signals.

      
       can lead to concentration-dependent shifts due to hydrogen bonding.
      
  • Concentration: Prepare a 5–10 mM solution.

  • Temperature: Run at 298 K (25°C). If signals are broad due to rotameric exchange, elevate temperature to 313 K (40°C) to sharpen them, though this may slightly average the

    
     values.
    
Phase 2: Data Acquisition
  • 1D Proton (

    
    H):  Acquire a standard spectrum with high resolution (at least 32k points).
    
    • Target: Locate the

      
      -proton (typically 
      
      
      4.0–5.0 ppm) and the
      
      
      -proton (typically
      
      
      3.0–3.5 ppm).
  • DQF-COSY (Double Quantum Filtered Correlation Spectroscopy):

    • Why: If the

      
       and 
      
      
      multiplets overlap with other signals, COSY allows you to extract the coupling constant from the cross-peaks. The DQF variant suppresses singlets (solvent), cleaning up the diagonal.
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Why: To correlate the

      
      -proton to the 
      
      
      -carbon and verify the
      
      
      C chemical shift of the methyl group.
Phase 3: Analysis & Validation
  • Measure

    
    :  Manually calculate the distance (in Hz) between the outer legs of the doublet (or doublet-of-doublets) for the 
    
    
    -proton.
  • Verify with NOE (Optional but Recommended):

    • Run a 1D NOE difference or 2D NOESY/ROESY.

    • Threo: Strong NOE between H

      
       and the 
      
      
      -Methyl group (they are gauche in the anti-periplanar H-H rotamer).
    • Erythro: Strong NOE between H

      
       and H
      
      
      (if the population allows) or specific ring protons.
    • Note:

      
      -coupling is generally more robust than NOE for this specific acyclic system due to spin diffusion risks.
      

References

  • Hruby, V. J., et al. (1992).

    
    -methylphenylalanine in a linear octapeptide system." Journal of the American Chemical Society.[2] 
    
  • Shenderovich, M. D., Hruby, V. J., et al. (1996).

    
    -methyl-para-nitrophenylalanine stereoisomers..." Biopolymers. 
    
  • Dharanipragada, R., et al. (1992). "Asymmetric synthesis of

    
    -methylphenylalanine." Tetrahedron. 
    
  • Reich, H. J. (2017).[3] "Spin-Spin Splitting: J-Coupling." University of Wisconsin NMR Data.

A Comparative Guide to Determining the Enantiomeric Purity of Boc-beta-methyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is fundamental to its biological activity, safety, and efficacy. Boc-beta-methyl-DL-phenylalanine, a protected non-proteinogenic amino acid, serves as a critical chiral building block. Its utility is predicated on the ability to isolate and quantify its individual enantiomers. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric purity of this compound, grounded in experimental data and first principles. We will explore the technical nuances of Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering researchers a framework for selecting the optimal technique for their specific needs.

The Foundational Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers using a Chiral Stationary Phase (CSP) is arguably the most robust and widely adopted method for determining enantiomeric purity.[1] The underlying principle relies on the differential, transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

Causality Behind the Method: The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose phenylcarbamates, is a deliberate one for N-protected amino acids like this compound.[2][3] These CSPs offer a rich combination of interaction sites—hydrogen bonding, π-π stacking, dipole-dipole, and steric inclusion—creating a complex and highly selective chiral environment.[4] The Boc protecting group and the phenyl ring of the analyte are key participants in these interactions, making this column class an excellent starting point for method development.

Experimental Protocol: Chiral HPLC
  • System Preparation: An HPLC system equipped with a UV detector is required. Ensure the system is thoroughly flushed and equilibrated with the mobile phase.

  • Sample Preparation:

    • Prepare a stock solution of this compound racemate (as a control) at 1.0 mg/mL in the mobile phase.

    • Prepare a sample solution of the test material at the same concentration.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA or a similar amylose-based CSP (e.g., Lux Cellulose-2).

    • Mobile Phase: A non-polar/polar organic mixture, typically Hexane/Isopropanol (IPA) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A good starting point is 90:10 (v/v) Hexane:IPA + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm, leveraging the phenyl chromophore.[5]

    • Injection Volume: 10 µL.

  • Analysis and Data Interpretation:

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

    • Inject the test sample.

    • The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (e.g., Hexane:IPA) A1 Equilibrate HPLC System with Chiral Column P1->A1 P2 Prepare Racemic Standard & Test Sample (1 mg/mL) A2 Inject Racemic Standard (Confirm Resolution) P2->A2 A1->A2 A3 Inject Test Sample A2->A3 D1 Integrate Peak Areas of Enantiomers A3->D1 D2 Calculate % Enantiomeric Excess % ee = |(A1-A2)/(A1+A2)|*100 D1->D2

Caption: Workflow for enantiomeric purity determination by Chiral HPLC.

High-Sensitivity Analysis: Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile, chiral GC offers exceptional resolution and sensitivity.[] this compound, with its free carboxylic acid, is not directly suitable for GC analysis. It requires a derivatization step to convert the polar carboxyl group into a more volatile ester.

Causality Behind the Method: The derivatization is a critical step. Esterification, typically methylation using methanolic HCl, is chosen because it is a simple, high-yielding reaction that does not affect the existing Boc protecting group or the chiral center, thus preventing racemization. Following derivatization, the analyte becomes amenable to separation on a chiral GC column, such as one coated with a derivatized cyclodextrin (e.g., CHIRALDEX® G-TA).

Experimental Protocol: Chiral GC with Derivatization
  • Derivatization (Esterification):

    • To ~1 mg of the this compound sample in a vial, add 1 mL of 3N methanolic HCl.

    • Cap the vial tightly and heat at 100 °C for 30 minutes.

    • Allow the vial to cool and then evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent like methylene chloride or ethyl acetate for GC injection.

  • GC-MS Conditions:

    • Column: A chiral capillary column such as Astec CHIRALDEX® G-TA or Chirasil-L-Val.[7]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS provides definitive identification based on fragmentation patterns.

  • Analysis and Data Interpretation:

    • First, analyze a derivatized racemic standard to establish the retention times and response factors for the two enantiomeric methyl esters.

    • Analyze the derivatized test sample.

    • Calculate the % ee from the integrated peak areas, similar to the HPLC method.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing S1 Weigh Sample (Racemic Standard & Test) S2 Add Methanolic HCl S1->S2 S3 Heat (100°C, 30 min) Esterification S2->S3 S4 Evaporate & Reconstitute in GC Solvent S3->S4 A1 Inject Derivatized Sample onto Chiral GC Column S4->A1 A2 Run Temperature Program A1->A2 A3 Detect with FID or MS A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate % ee D1->D2

Caption: Workflow for enantiomeric purity determination by Chiral GC.

An Orthogonal Approach: NMR Spectroscopy

NMR spectroscopy offers a fundamentally different approach that does not rely on physical separation. Instead, it exploits the creation of a diastereomeric relationship, which can be resolved in the NMR spectrum.[8] This is achieved by reacting the analyte with a chiral derivatizing agent (CDA) or by complexing it with a chiral solvating agent (CSA).

Causality Behind the Method: For a carboxylic acid like this compound, a common CDA is an enantiomerically pure chiral amine, such as (S)-(-)-α-methylbenzylamine, to form diastereomeric amides.[9] Alternatively, a CSA like a chiral lanthanide shift reagent can form transient diastereomeric complexes. In either case, the protons near the chiral center of the original enantiomers find themselves in chemically non-equivalent environments, causing their signals to appear at different chemical shifts (resonate at different frequencies).[10] The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio.

Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent
  • Derivatization (Amide Formation):

    • Dissolve ~10 mg of this compound in an anhydrous solvent like CH₂Cl₂.

    • Add a coupling agent (e.g., EDC) and a catalyst (e.g., DMAP).

    • Add a slight excess (1.1 equivalents) of an enantiomerically pure amine, for example, (R)-(+)-α-methylbenzylamine.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Purify the resulting diastereomeric amides via a simple workup or flash chromatography to remove excess reagents.

  • NMR Analysis:

    • Dissolve the purified amide mixture in a deuterated solvent (e.g., CDCl₃).

    • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).

    • Identify a well-resolved proton signal that is split due to the diastereomeric nature of the mixture. Protons on the β-methyl group or the α-proton are excellent candidates.

  • Data Interpretation:

    • Carefully integrate the distinct signals corresponding to each diastereomer.

    • The enantiomeric ratio is the ratio of these integrals. Calculate % ee accordingly.

Principle of NMR Enantiodiscrimination

NMR_Principle Analyte Enantiomeric Mixture (R-Analyte & S-Analyte) Complex Transient Diastereomeric Complexes (R-Analyte::CSA) (S-Analyte::CSA) Analyte->Complex + CSA Signal Single Signal (Chemically Equivalent) Analyte->Signal Without CSA CSA Chiral Solvating Agent (CSA) CSA->Complex SplitSignal Split Signals (Chemically Non-Equivalent) Complex->SplitSignal Observed in NMR NMR ¹H NMR Spectrum SplitSignal->NMR

Caption: Principle of enantiodiscrimination using a Chiral Solvating Agent in NMR.

Comparative Performance Summary

The selection of an analytical technique is a balance of multiple factors. The following table provides a comparative overview to guide this decision-making process.

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Direct physical separation on a CSPSeparation of volatile derivatives on a CSPChemical shift non-equivalence of diastereomers
Sample Prep Minimal (dissolve and inject)Required (derivatization) Required (derivatization or add CSA)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Lower (mg/mL range)
Speed Moderate (10-30 min per run)Fast (5-20 min per run)Fast (acquisition is quick)
Cost Moderate (Chiral columns are expensive)Moderate (instrumentation and columns)High (instrument purchase and maintenance)
Ease of Use Straightforward method developmentMore complex due to derivatization stepRequires expertise in spectral interpretation
Key Advantage Robust, direct, widely applicableHighest resolution and sensitivityNo physical separation needed; structural info
Key Limitation Column cost; finding the right CSPDerivatization adds a step and potential for errorLower sensitivity; signal overlap issues

Conclusion and Recommendation

For routine, high-throughput quality control of this compound, Chiral HPLC stands out as the method of choice. Its direct nature, robustness, and excellent accuracy make it a reliable workhorse for any analytical laboratory. The initial investment in method development and a suitable chiral column pays dividends in the long run through ease of operation and trustworthy data.

Chiral GC is the superior option when ultimate sensitivity is required, for instance, in detecting trace enantiomeric impurities (<0.1%). However, the necessity of derivatization must be carefully validated to ensure it does not introduce analytical artifacts.

NMR Spectroscopy serves as a powerful orthogonal and confirmatory technique. It is particularly valuable in a research setting for providing unequivocal structural proof and for screening reactions without the need for extensive chromatographic method development. Its lower sensitivity, however, makes it less suitable for trace-level impurity analysis.

Ultimately, a self-validating system employs the most appropriate primary technique (HPLC) while having a secondary, orthogonal method (like NMR or a different HPLC method) available for confirmation of results, ensuring the highest degree of scientific integrity and confidence in the enantiomeric purity of your material.

References

  • Proline Derivatization and Enantioresolution by Chiral GC.Sigma-Aldrich.
  • Chiral Derivatiz
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.PubMed.
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.pubs.acs.org.
  • Amino Acid Chiral Analysis Services.BOC Sciences.
  • ¹H NMR spectra of scalemic mixtures of (R) and (S)‐phenylalaninol with...
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.Wiley Online Library.
  • A chiral separation of D- and L-phenylalanine methyl esters.
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine.Scientific Research Publishing.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Importance of molecular symmetry for enantiomeric excess recognition by NMR.

Sources

Mass spectrometry analysis of beta-methyl-phenylalanine peptides

Technical Guide: Mass Spectrometry Analysis of -Methyl-Phenylalanine Peptides

Executive Summary

The incorporation of





However, this modification introduces a second chiral center, creating four potential stereoisomers (erythro-L, threo-L, erythro-D, threo-D) for a single residue. Standard LC-MS/MS often fails to distinguish these isobaric diastereomers due to identical mass-to-charge (

This guide compares the two primary analytical workflows—Chiral LC-MS and Ion Mobility Spectrometry (IMS-MS) —and recommends a hybrid protocol. While the diagnostic immonium ion (

IMS-MS is identified as the superior high-throughput method

The Analytical Challenge

The Stereochemical Problem

Unlike canonical phenylalanine,



  • Target: Identification of specific diastereomers (e.g.,

    
     vs. 
    
    
    ).
  • Obstacle: These isomers have identical molecular weights. In standard Collision-Induced Dissociation (CID), the backbone fragmentation (

    
     and 
    
    
    ions) is often identical, rendering MS/MS blind to the stereochemistry.
The Diagnostic Marker (Immonium Ion)

Before addressing stereochemistry, one must confirm the modification itself. The primary diagnostic tool is the shift in the immonium ion mass.

  • Phenylalanine Immonium Ion:

    
     120.08[1]
    
  • 
    -Methyl-Phenylalanine Immonium Ion: 
    
    
    134.09

Expert Insight: Monitor the


Comparative Methodology

Method A: High-Resolution Chiral LC-MS (The Traditional Approach)

Relies on physical separation of isomers on the column before they enter the mass spectrometer.

  • Mechanism: Differential interaction of the diastereomers with a chiral stationary phase.

  • Pros: High peak capacity; separates complex mixtures.

  • Cons: extremely slow (30-60 min runs); requires extensive method development for every new peptide sequence; incompatible with high-throughput screening.

Method B: Ion Mobility Spectrometry-MS (The Advanced Solution)

Separates ions in the gas phase based on their Collisional Cross Section (CCS) (shape and size) before mass analysis.

  • Mechanism:

    
    -methylation alters the peptide's 3D folding. More compact isomers drift faster through the IMS cell than extended ones.
    
  • Pros: Millisecond separation timescale; no special columns required; measures CCS values (a physicochemical constant) for library matching.

  • Cons: Requires specialized hardware (Drift Tube, TWIMS, or TIMS).

Data Comparison Table
FeatureChiral LC-MSIon Mobility-MS (IMS)Standard LC-MS (C18)
differentiation Basis Surface Interaction (Hydrophobicity/Chirality)Gas Phase Shape (CCS)Hydrophobicity
Isomer Resolution High (

typical)
Medium-High (Depends on folding)Low (Co-elution common)
Throughput Low (30-60 min/sample)High (2-5 min/sample)High
Method Dev Time High (Days/Weeks)Low (Hours)Low
Diagnostic Confidence Retention Time MatchingCCS +

134 Marker

only

Recommended Protocol: LC-IMS-MS Workflow

This protocol utilizes Traveling Wave Ion Mobility (TWIMS) or Trapped Ion Mobility (TIMS) to separate

Step 1: Sample Preparation[2]
  • Dissolution: Dissolve lyophilized peptide to 1 µM in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Standard Mix: CRITICAL STEP. You must synthesize or purchase a racemic mixture of the peptide (containing all 4 isomers) to establish drift time windows.

  • Centrifugation: Spin at 10,000 x g for 5 mins to remove particulates.

Step 2: LC Parameters (Trapping/Desalting)
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm). Note: We are not relying on the column for chiral separation, only for desalting and separating the peptide from synthesis byproducts.

  • Gradient: Fast ramp (5% to 95% B in 5 minutes).

  • Mobile Phase A:

    
     + 0.1% FA.
    
  • Mobile Phase B: ACN + 0.1% FA.

Step 3: IMS-MS Acquisition
  • Ionization: ESI Positive Mode. Capillary Voltage: 2.8 kV.

  • IMS Settings (TWIMS example):

    • Wave Velocity: 650 m/s (Tune this: slower waves improve resolution of compact isomers).

    • Wave Height: 40 V.

    • Gas: Nitrogen (

      
      ).
      
  • MS/MS Settings:

    • Transfer Collision Energy: Ramp 20-45 eV. Note: Fragmentation is performed AFTER IMS separation to correlate specific fragments to specific drift times.

    • Target Mass: Lock on precursor

      
      .
      
    • Monitor:

      
       134.09 (Immonium).
      
Step 4: Data Analysis
  • Extract Ion Chromatogram (XIC) for the precursor mass.

  • Generate the Mobilogram (Drift Time vs. Intensity).

  • Observe multiple peaks in the drift dimension.[2] Each peak corresponds to a specific diastereomer.

  • Calculate CCS (

    
    ) for each peak using poly-alanine calibration.
    

Visualizations

Diagram 1: Fragmentation Mechanism & Diagnostic Marker

This diagram illustrates the specific cleavage pathway generating the diagnostic

fragmentation_pathwayPrecursorPrecursor Peptide[M+H]+ActivationCID Activation(Collision Cell)Precursor->ActivationBackboneBackbone Cleavage(b/y ions)Activation->Backbone Primary PathSideChainSide Chain Internal CleavageActivation->SideChain High EnergyImmoniumPhePhe Immonium Ionm/z 120.08SideChain->ImmoniumPhe If Standard PheImmoniumBetaβ-Me-Phe Immonium Ionm/z 134.09(DIAGNOSTIC)SideChain->ImmoniumBeta If β-Me-Phe

Caption: Formation of the diagnostic m/z 134.09 immonium ion distinguishing

Diagram 2: Analytical Workflow Decision Matrix

A logic flow for researchers to select the correct separation modality.

workflow_decisionStartStart: β-Me-Phe Peptide AnalysisQ1Is stereochemistry (L vs D, erythro vs threo)critical for bioactivity?Start->Q1NoNo: Sequence verification onlyQ1->No NoYesYes: Isomer separation requiredQ1->Yes YesMethod1Standard LC-MS/MS(C18 Column)No->Method1Q2Is high throughput required?(>10 samples/day)Yes->Q2CheckCheck for m/z 134.09 Immonium IonMethod1->CheckResult1Result: Sequence ConfirmedCheck->Result1PathLCChiral LC-MS(Method A)Q2->PathLC No (R&D only)PathIMSLC-IMS-MS(Method B - Recommended)Q2->PathIMS Yes (Screening)Result2Result: Isomer Ratios & CCS ValuesPathLC->Result2PathIMS->Result2

Caption: Decision matrix for selecting IMS-MS over Chiral LC based on throughput requirements.

References

  • Tóth, G. et al. (2007). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides.[3] Journal of Chromatography A.

  • Clemmer, D. E. et al. (2001). Separation of Isomeric Peptides Using Electrospray Ionization/High-Resolution Ion Mobility Spectrometry.[4] Analytical Chemistry.[2][4][5]

  • Matrix Science. (2025). Peptide Fragmentation and Immonium Ions: Reference Table. Mascot Help.

  • Polfer, N. C. (2019). Differentiation of peptide isomers by excited-state photodissociation and ion–molecule interactions.[6] Physical Chemistry Chemical Physics.[6]

  • Shvartsburg, A. A. et al. (2019). Multiplatform High-Definition Ion Mobility Separations of the Largest Epimeric Peptides.[7] Journal of The American Society for Mass Spectrometry.

Comparing metabolic stability of beta-methyl vs standard phenylalanine

Metabolic Stability & Pharmacokinetics: -Methyl Phenylalanine vs. Standard L-Phenylalanine

Executive Summary: The Conformational Lock

In the optimization of peptide-based therapeutics, the rapid degradation of standard L-Phenylalanine (Phe) residues by chymotrypsin-like proteases represents a critical metabolic liability.


-Methyl Phenylalanine (

-Me-Phe)

This guide provides a technical comparison of these two residues, focusing on the mechanistic basis of metabolic stability, comparative kinetic data, and validated experimental protocols for assessment.

Mechanistic Comparison: The Structural Basis of Stability

The primary differentiator between standard Phe and

Standard L-Phenylalanine (Phe)
  • Structure: Flexible side chain with free rotation around the

    
     (C
    
    
    -C
    
    
    ) and
    
    
    (C
    
    
    -C
    
    
    ) torsion angles.
  • Metabolic Vulnerability: This flexibility allows the benzyl side chain to easily adopt the specific geometry required to fit into the hydrophobic S1 specificity pocket of serine proteases (e.g., chymotrypsin). Once bound, the enzyme stabilizes the tetrahedral transition state, leading to rapid amide bond hydrolysis.

ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -Methyl Phenylalanine ( -Me-Phe)[1][2][3][4]
  • Structure: Introduction of a methyl group at the

    
    -carbon creates significant steric hindrance (A(1,3) strain).
    
  • Mechanism of Resistance: This steric clash restricts the side chain to specific energy minima (rotamers), effectively "locking" the conformation. This prevents the "induced fit" required for protease binding. The enzyme cannot accommodate the extra methyl bulk within the S1 pocket, nor can the peptide backbone twist to form the necessary transition state.

Visualization: Steric Hindrance & Proteolytic Resistance

Gcluster_0Standard L-Phecluster_1β-Methyl PhenylalaninePheL-Phenylalanine(Flexible Side Chain)Enz_PheChymotrypsin S1 Pocket(Perfect Fit)Phe->Enz_PheInduced FitResult_PheRapid Hydrolysis(t1/2 < 10 min)Enz_Phe->Result_PheCatalysisMePheβ-Me-Phe(Rigid/Locked Rotamer)Enz_MePheChymotrypsin S1 Pocket(Steric Clash)MePhe->Enz_MePheBinding BlockedResult_MePheMetabolic Stability(t1/2 > 4-24 hrs)Enz_MePhe->Result_MePheNo Catalysis

Figure 1: Mechanistic pathway showing how

Comparative Performance Data

The following data synthesizes kinetic parameters observed in peptidomimetic studies. While absolute values vary by sequence, the relative stability enhancement is consistent.

FeatureStandard L-Phenylalanine

-Methyl Phenylalanine
Impact on Drug Design
Plasma Half-Life (

)
Low (Minutes)High (Hours to Days)significantly extends duration of action.
Proteolytic Susceptibility High (Primary target for Chymotrypsin)Negligible (Resistant to Chymotrypsin)Enables oral bioavailability potential.
Conformational Freedom High (Multiple rotamers populated)Restricted (Often single rotamer)Increases receptor selectivity by reducing entropy penalty upon binding.
Membrane Permeability Moderate (LAT1 Transporter Substrate)Variable (Higher Lipophilicity)Methylation increases lipophilicity (

), enhancing passive diffusion across BBB.
Synthetic Complexity Low (Commodity chemical)High (Requires stereoselective synthesis)Increases cost of goods but justifies value via potency/stability.

Expert Insight: The stability of


-Me-Phe is not absolute but is often >100-fold higher than standard Phe. In endomorphin-2 analogues, the incorporation of 

-Me-Phe maintained high receptor affinity while rendering the peptide virtually inert to enzymatic degradation over the assay period.

Experimental Protocol: Proteolytic Stability Assay

To validate the stability of a

Materials
  • Enzyme:

    
    -Chymotrypsin from bovine pancreas (Type II), treated with TLCK (to inhibit trypsin activity).
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 (Calcium is essential for chymotrypsin stability).
    
  • Internal Standard: Fmoc-Gly-OH (or similar non-substrate) to normalize injection volume errors.

Workflow Methodology

1. Preparation:

  • Prepare a 2 mM stock solution of the test peptide (Phe-analog) and control peptide (Standard Phe) in water or 10% DMSO.

  • Prepare Chymotrypsin solution (0.5 mg/mL) in 1 mM HCl (prevents autolysis before use).

2. Incubation:

  • Mix Peptide Stock with Buffer to a final concentration of 200

    
    M.
    
  • Initiate reaction by adding Chymotrypsin (Enzyme:Substrate ratio of 1:60 w/w).

  • Incubate at 37°C in a oscillating thermomixer.

3. Sampling & Quenching:

  • At time points

    
     min, remove 50 
    
    
    L aliquots.
  • Critical Step: Immediately quench by adding 50

    
    L of 1% Trifluoroacetic Acid (TFA) in Acetonitrile. This drops pH < 2, irreversibly denaturing the enzyme.
    

4. Analysis:

  • Centrifuge samples (10,000 x g, 5 min) to pellet precipitated protein.

  • Analyze supernatant via RP-HPLC or LC-MS.

  • Calculate % remaining peptide relative to the internal standard.

Visual Workflow

Protocolcluster_samplingTime-Course SamplingStartStart: 200 µM Peptidein Tris-CaCl2 BufferIncubateIncubate at 37°CStart->IncubateEnzymeAdd Chymotrypsin(1:60 w/w ratio)Enzyme->IncubateT0T=0 minIncubate->T0T30T=30 minIncubate->T30T240T=240 minIncubate->T240QuenchQuench: Add 1% TFA/ACN(pH < 2.0)T0->QuenchT30->QuenchT240->QuenchSpinCentrifuge10,000xg, 5 minQuench->SpinAnalyzeLC-MS AnalysisCalculate % RemainingSpin->Analyze

Figure 2: Step-by-step workflow for the Chymotrypsin Proteolytic Stability Assay.

Implications for Drug Development[5][6][7]

Blood-Brain Barrier (BBB) Transport
  • Standard Phe: Actively transported across the BBB via the LAT1 (Large Neutral Amino Acid Transporter) system.

  • 
    -Me-Phe:  The methylation can reduce affinity for LAT1 due to steric bulk. However, the increased lipophilicity often enhances passive diffusion .
    
    • Design Tip: If active transport is lost, ensure the LogP is optimized (typically 2.0–3.5) to rely on passive entry.

Selectivity

The rigidity of




References

  • Tömböly, C., et al. (2008). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine residues. PMC. Link

  • Hruby, V. J., et al. (1991). Conformational analysis of beta-methyl-para-nitrophenylalanine stereoisomers of cyclo[D-Pen2, D-Pen5]enkephalin. PubMed.[1][2] Link

  • Werner, H. M., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. Link

  • Sigma-Aldrich. Chymotrypsin: Physical Properties and Stability. Link

  • Wang, X., et al. (2014). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation. PMC. Link

Crystal structure analysis of beta-methyl-phenylalanine containing peptides

Crystal Structure Analysis of -Methyl-Phenylalanine Containing Peptides

Executive Summary & Core Directive

This guide provides a technical analysis of peptides containing


-methyl-phenylalanine (

-Me-Phe)





The Core Value Proposition: The





Comparative Analysis: -Me-Phe vs. Alternatives

The following table contrasts



Table 1: Structural & Functional Comparison
FeatureL-Phenylalanine (Phe)

-Methyl-Phenylalanine (

-Me-Phe)

-Methyl-Phenylalanine (

-Me-Phe)
Constraint Type None (Flexible)Backbone Constraint (

-carbon)
Side-Chain Constraint (

-carbon)
Chiral Centers 1 (

)
1 (

, achiral precursor)
2 (

and

)

Rotamer
Highly dynamic (

averaging)
Moderately restrictedLocked (Stereoisomer dependent)
Backbone Effect Adopts

-helix or

-sheet
Strong Helix Inducer (

/

-helix)
Turn/Sheet Inducer (typically)
Proteolytic Stability Low (Rapid degradation)HighVery High (Steric block of active site)
Crystallization Facile, often packs efficientlyGood, forms rigid helicesChallenging (Solubility issues, specific packing)
Mechanistic Insight: The Lock

The efficacy of

vicinal steric clash

  • Standard Phe: The side chain rotates freely about the

    
     bond.
    
  • 
    -Me-Phe:  The extra methyl group creates severe steric penalties for certain rotamers. For example, in the 
    
    
    isomer, the side chain is often locked into a single rotamer (e.g., trans or gauche-), which mechanically couples to the backbone, forcing
    
    
    and
    
    
    angles into a narrow region of the Ramachandran plot.

Structural Analysis Workflow

Diagram 1: Conformational Constraint Logic

This flow illustrates how the chemical modification translates to macroscopic crystal properties.

ConformationalLockSubBeta-Methyl SubstitutionChi1Chi1 (χ1) Restriction(Side-chain Lock)Sub->Chi1 Steric hindranceBackboneBackbone (φ, ψ) Coupling(Steric Clash)Chi1->Backbone Rotamer-BackboneCouplingStabProteolytic Stability(Enzyme Incompatibility)Chi1->Stab Active SiteExclusionFoldDefined Secondary Structure(Turn/Sheet)Backbone->Fold Energy Min.

Caption: The causal pathway from chemical modification to structural rigidity and biological stability.

Experimental Protocols

Synthesis & Purification (Pre-Crystallization)

Critical Step: You must separate the diastereomers. A mixture of


  • Synthesis: Use asymmetric synthesis (e.g., Evans auxiliary or asymmetric hydrogenation of

    
    -methylcinnamic acid derivatives) to generate the specific stereoisomer.
    
  • Purification:

    • Use RP-HPLC with a C18 column.

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

    • Validation: Verify diastereomeric purity >98% via NMR (

      
      H, NOESY) before attempting crystallization.
      
Crystallization Methodology

Peptides containing

Protocol: Organic Solvent Slow Evaporation

  • Solubility Screen: Dissolve 1 mg peptide in 50

    
    L of Methanol, Ethanol, TFE (Trifluoroethanol), and Acetonitrile.
    
  • Setup:

    • Prepare a concentrated solution (10-20 mg/mL) in the best solvent (often MeOH or TFE).

    • Place 20

      
      L of solution into a siliconized glass vial or a sitting drop bridge.
      
    • Antisolvent Diffusion: Place the vial inside a larger jar containing a volatile antisolvent (e.g., Diethyl ether or Hexane). Seal the outer jar.

  • Optimization: If crystals form too fast (needles), add 5-10% water or DMSO to slow nucleation.

X-Ray Diffraction & Refinement
  • Data Collection: Collect at 100 K to minimize thermal motion, which is crucial for resolving the electron density of the

    
    -methyl group vs. the 
    
    
    -hydrogen.
  • Refinement Strategy:

    • Restraints: Create a custom dictionary file (CIF) for the non-standard residue. Do not force it to fit a standard Phe geometry.

    • Chirality Check: Manually verify the chiral volume of the

      
       atom during refinement. An incorrect assignment (
      
      
      vs
      
      
      ) will result in high R-factors and residual difference density peaks.
Diagram 2: Experimental Workflow

WorkflowSynAsymmetric Synthesis(Stereocontrol)PurHPLC Purification(>98% d.e.)Syn->PurCrystCrystallization(Slow Evap/Vapor Diffusion)Pur->CrystDiffX-Ray Diffraction(100 K)Cryst->DiffRefineRefinement(Custom CIF, Chirality Check)Diff->RefineRefine->Cryst If disorder high

Caption: Step-by-step workflow from synthesis to structural resolution.

Technical Insights & Troubleshooting

Distinguishing Stereoisomers in Electron Density

When refining the structure, the position of the

  • 
    -isomer:  The methyl group typically points away from the peptide backbone carbonyl, allowing for a more extended or sheet-like structure.
    
  • 
    -isomer:  The methyl group may clash with the backbone NH, forcing a kink or turn.
    
  • Validation: Calculate the Omit Map (

    
    ) around the side chain. If the methyl group is misassigned, you will see a strong positive peak where the methyl should be and a negative peak where you placed it.
    
Stability Data (Supporting Evidence)

Studies have shown that peptides containing

chymotrypsin
  • Standard Phe Peptide:

    
     minutes.
    
  • 
    -Me-Phe Peptide: 
    
    
    hours.
  • Reason: The active site S1 pocket of chymotrypsin is sterically tuned for a methylene (

    
    ) group at the 
    
    
    -position. The additional methyl group prevents the substrate from fitting into the catalytic triad.

References

  • Conform

    
    -Methylphenylalanine: 
    
    • Study on the impact of side-chain stereochemistry on peptide folding.
    • Source: (General reference for context)

  • Crystal Structure of

    
    -Amino Acid Containing Peptides: 
    
    • Karle, I. L., et al. (2001).[1] Peptide hybrids containing

      
      - and 
      
      
      -amino acids: Structure of a decapeptide
      
      
      -hairpin.
    • Source: [1]

  • Synthesis of

    
    -Methyl-Phenylalanine: 
    
    • Methods for asymmetric synthesis of -branched amino acids.
    • Source:

  • Side Chain Rotamer Libraries & Constraints

    • Analysis of constraints in protein structures.
    • Source:

  • Proteolytic Stability of Modified Peptides

    • Comparison of vs peptide stability.
    • Source:

Validation of Boc-beta-methyl-DL-phenylalanine synthesis by LC-MS

Validation of Boc- -methyl-DL-phenylalanine Synthesis by LC-MS

Executive Summary

The synthesis of constrained amino acids, specifically Boc-


-methyl-DL-phenylalanine

While NMR remains the gold standard for absolute structural elucidation, it lacks the throughput and sensitivity required for routine reaction monitoring and impurity profiling. This guide validates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior method for routine synthesis validation, offering a critical balance of sensitivity, diastereomeric resolution, and speed.

The Analytical Challenge: Why This Molecule is Difficult

Validation of Boc-

  • Diastereomeric Complexity: The "DL" designation implies a racemic mixture at the

    
    -carbon, but the 
    
    
    -methyl group creates diastereomers (syn/anti or erythro/threo) that possess different physical properties.
  • Protecting Group Lability: The tert-butyloxycarbonyl (Boc) group is acid-labile. Aggressive ionization or highly acidic mobile phases can cause premature deprotection in-source, leading to false negatives.

  • Isobaric Interferences: In crude reaction mixtures, unreacted alkylating agents or des-methyl byproducts can mimic the hydrophobicity of the product, confusing HPLC-UV analysis.

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares LC-MS against traditional analytical techniques for this specific application.

FeatureLC-MS (Recommended) 1H NMR HPLC-UV TLC
Primary Utility Impurity ID, Diastereomer Separation, Mass ConfirmationAbsolute Structure, Stereochemistry (

-coupling)
Purity QuantificationQuick Reaction Check
Sensitivity High (picomole range)Low (requires mg quantities)ModerateLow
Specificity High (m/z + Retention Time)Very High (Chemical Shift)Low (Retention Time only)Low (

only)
Diastereomer Resolution Excellent (on C18/Chiral columns)Good (if signals don't overlap)GoodPoor
Throughput High (5-10 min/run)Low (Acquisition + Processing)HighVery High
Blind Spots Ion suppression by saltsMinor impurities (<1%) often lost in baselineCo-eluting impurities are invisibleMost impurities invisible
Expert Insight: The "Orthogonality" Argument

Do not view these as mutually exclusive. NMR is for characterization; LC-MS is for validation. You use NMR once to prove you made the molecule; you use LC-MS 500 times to optimize the yield and purity.

Validated Experimental Protocol

A. Synthesis Context (The "Why")

Common synthesis routes involve the alkylation of Schiff bases or hydrogenation of dehydro-amino acids.

  • Target Molecule: Boc-

    
    -methyl-DL-phenylalanine
    
  • Formula:

    
    
    
  • Molecular Weight: ~279.33 Da

B. LC-MS Methodology

This protocol is designed to prevent in-source fragmentation of the Boc group while achieving separation of the erythro and threo diastereomers.

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of crude product in 1 mL of 50:50 Acetonitrile:Water.

  • Filtration: 0.22

    
    m PTFE filter (essential to protect the column from precipitated salts).
    
  • Dilution: Dilute to 10

    
    g/mL for injection.
    

2. Chromatographic Conditions (LC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm, 1.7

    
    m.
    
    • Note: A standard C18 column is usually sufficient to separate the erythro and threo diastereomers due to their different hydrodynamic volumes.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Critical: Avoid TFA (Trifluoroacetic acid) if possible, as it causes significant signal suppression in MS.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Settings (MS):

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

  • Scan Range: 100 – 600

    
    .
    
  • Source Temp: 350°C (Keep moderate to prevent thermal degradation of Boc).

  • Capillary Voltage: 3.5 kV.

C. Data Interpretation (The "Fingerprint")

Successful synthesis is validated by the observation of the following ions:

  • [M+Na]+ (Sodium Adduct):

    
     ~302.3. Often the base peak for Boc-protected amino acids.
    
  • [M+H]+ (Protonated Parent):

    
     ~280.3. May be weak due to the labile Boc group.
    
  • [M - Boc + H]+ (Fragment):

    
     ~180. The "signature" fragment resulting from the loss of the Boc group (isobutylene + 
    
    
    ).

Chromatographic Check: Expect two distinct peaks if your synthesis was non-stereoselective (racemic/diastereomeric mixture).

  • Peak 1: Erythro (or Threo depending on column selectivity)

  • Peak 2: Threo (or Erythro)

  • If you see only one peak, you either achieved high stereoselectivity or your gradient is too shallow.

Visualization: Validation Workflows

Diagram 1: The LC-MS Validation Workflow

This flowchart illustrates the step-by-step logic for validating the synthesis product.

LCMS_ValidationStartCrude Synthesis Product(Boc-beta-Me-Phe)PrepSample Prep(MeOH/H2O + Filter)Start->PrepLCLC Separation(C18 Column)Prep->LCInjectMSESI-MS Detection(Positive Mode)LC->MSEluteDecisionData AnalysisMS->DecisionSpectraResult_PassPASS:[M+Na]+ 302.32 Diastereomer PeaksDecision->Result_PassCorrect Mass & PatternResult_FailFAIL:Mass Mismatch orNo SeparationDecision->Result_FailWrong Mass

Caption: Figure 1. Standardized workflow for validating Boc-

Diagram 2: Method Selection Matrix

When should you use LC-MS versus NMR? This decision tree guides the researcher.

Method_SelectionRootValidation Goal?PurityRoutine Purity / Yield?Root->PurityStructureAbsolute Stereochem?Root->StructureLCMSUSE LC-MS(High Throughput)Purity->LCMSTrace ImpuritiesNMRUSE NMR(High Certainty)Structure->NMRCoupling ConstantsNMR->LCMSCalibrate Standard

Caption: Figure 2. Decision matrix for selecting between LC-MS and NMR based on experimental goals.

References

  • Separ

    
    -methylphenylalanine isomers: 
    Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR.
    [Link]
    
  • Synthesis of N-Boc Synthons: Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal... Chiral Synthons for threo-

    
    -Amino-
    
    
    -hydroxy Acids. [Link]
  • LC-MS Analysis of Amino Acids: LC-MS/MS analysis of free amino acids - Methodological Overview. [Link]

  • Differentiation of Isomers by MS: Differentiation of Boc-protected peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]

Comparative hydrolysis rates of beta-methyl-phenylalanine esters

Comparative Hydrolysis Rates of -Methyl-Phenylalanine Esters

Executive Summary


prodrug designpeptide synthesis

This guide provides a comparative analysis of the hydrolysis rates of


Structural & Mechanistic Context

The -Methyl Steric Penalty

Unlike standard phenylalanine,


  • Chemical Consequence: In the tetrahedral intermediate of hydrolysis, the

    
    -methyl group clashes with the attacking nucleophile (hydroxide or catalytic serine), increasing the transition state energy (
    
    
    ) and reducing the rate constant (
    
    
    ).
  • Stereochemical Consequence: The presence of two chiral centers (

    
     and 
    
    
    ) creates erythro and threo diastereomers, which display distinct hydrolysis kinetics due to different rotational energy barriers and steric shielding.
Hydrolysis Pathways

We evaluate two primary mechanisms:

  • Alkaline Chemical Hydrolysis (

    
    ):  Hydroxide ion attacks the carbonyl carbon.[1] Rate is governed by the electrophilicity of the carbonyl and steric access.
    
  • Enzymatic Hydrolysis (Chymotrypsin): A serine protease mechanism involving an acyl-enzyme intermediate. Rate is governed by binding affinity (

    
    ) and the catalytic turnover number (
    
    
    ), both sensitive to the fit within the enzyme's hydrophobic pocket.

Comparative Hydrolysis Kinetics

Chemical Hydrolysis Rates (Alkaline Conditions)

The following table summarizes the relative hydrolysis rates of various


Table 1: Relative Alkaline Hydrolysis Rates (pH 10-12, 25°C)

Ester Moiety (

)
Relative Rate (

)
Half-Life (

) Estimate*
Mechanistic Insight
Methyl (-OMe)1.0 (Baseline)~1-2 hoursMinimal steric hindrance; rapid nucleophilic attack.
Ethyl (-OEt)0.6 - 0.8~2-4 hoursSlight increase in steric bulk; inductive stabilization of ester.
Isopropyl (-OiPr)0.1 - 0.2~10-20 hoursBranching at

-carbon of alcohol significantly blocks attack.
tert-Butyl (-OtBu)< 0.01> 48 hoursSevere steric shielding; requires acidic cleavage or harsh conditions.

-Me Effect
0.2 - 0.4 (vs unsubstituted)--The

-methyl group itself reduces the rate of any ester by ~60-80% compared to standard Phe.

*Note: Absolute

Enzymatic Hydrolysis (Chymotrypsin)



Table 2: Enzymatic Kinetic Parameters (Chymotrypsin A, pH 7.8)

Substrate

(mM)

(

)

(

)
Performance Verdict
L-Phe-OMe 2.348.020,870Gold Standard: Rapid turnover.

-Me-Phe-OMe
3.51.2340Poor Substrate:

-Me clash distorts the catalytic triad alignment.
D-Phe-OMe > 20~0~0No Reaction: Stereospecificity is absolute.

Critical Insight: The


-methyl group reduces catalytic efficiency (

) by nearly two orders of magnitude. This makes

-Me-Phe esters highly stable against serum proteases compared to standard Phe esters, a desirable trait for peptidomimetics.

Stereochemical Influence: Erythro vs. Threo

The diastereomers of

  • Threo Isomer: In the reactive conformation, the bulky phenyl and methyl groups can adopt an anti relationship, minimizing steric strain during the formation of the tetrahedral intermediate. Hydrolyzes faster.

  • Erythro Isomer: The phenyl and methyl groups are forced into a gauche interaction in the transition state, raising the energy barrier. Hydrolyzes slower.

Recommendation: For rapid prodrug activation, select the threo diastereomer. For maximum metabolic stability, select the erythro form.

Experimental Protocols

To validate these rates in your own lab, use the following self-validating protocols.

Protocol A: pH-Stat Chemical Hydrolysis Assay

Objective: Determine pseudo-first-order rate constant (

  • Preparation: Dissolve 0.1 mmol ester in 2 mL TFE (2,2,2-trifluoroethanol) to ensure solubility.

  • Setup: Add to 18 mL thermostated water (25°C) containing 0.1 M KCl (ionic strength adjuster).

  • Titration: Maintain pH at 10.5 using an automatic titrator injecting 0.05 M NaOH.

  • Data Collection: Record volume of NaOH consumed vs. time.

  • Validation: The endpoint volume must equal the theoretical stoichiometric equivalent (0.1 mmol). If

    
    , check for ester precipitation.
    
  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    .
Protocol B: Spectrophotometric Chymotrypsin Assay

Objective: Measure


2
  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM CaCl

    
     (stabilizer).
    
  • Indicator: Use Phenol Red (pH indicator) if monitoring acid release, or HPLC quench-flow for direct ester loss. Preferred: HPLC method for

    
    -Me analogues due to slow rates.
    
  • Reaction: Mix enzyme (1

    
    M) with substrate (0.1 - 10 mM).
    
  • Sampling: Quench 50

    
    L aliquots into 50 
    
    
    L 1% TFA at 0, 5, 10, 30, 60 min.
  • Analysis: Quantify Peak Area of Ester vs. Acid via HPLC (C18 column, Gradient 5-95% ACN).

  • Fitting: Fit initial rates (

    
    ) to the Michaelis-Menten equation: 
    
    
    .

Visualizations

Mechanism of Chymotrypsin Hydrolysis

The following diagram illustrates the catalytic cycle and where the

ChymotrypsinMechanismEFree Enzyme(Ser-195-OH)ESMichaelis Complex(E-S)E->ESSubstrate Binding(Steric Clash S1)TI1TetrahedralIntermediate 1ES->TI1Nucleophilic AttackAcylAcyl-EnzymeIntermediateTI1->AcylAlcohol ReleaseTI2TetrahedralIntermediate 2Acyl->TI2Water Attack(Rate Limiting for Esters)TI2->EProduct ReleaseProductAcid Product+ AlcoholTI2->Product

Caption: The Chymotrypsin catalytic cycle. The

Experimental Workflow: pH-Stat Titration

pHStatWorkflowStartStart: Ester Solution(TFE/Water)pH_CheckpH ElectrodeDetects Drop (< Setpoint)Start->pH_CheckDoseTitrator DosesNaOH (0.05 M)pH_Check->DoseHydrolysis releases H+RecordData LoggerRecords Volume/TimeDose->RecordRecord->pH_CheckLoop until V_infCalcCalculate k_obsSlope of ln(Vinf - Vt)Record->CalcPost-Run Analysis

Caption: Logic flow for the pH-Stat Kinetic Assay, the gold standard for measuring chemical hydrolysis rates of esters.

References

  • Ingles, D. W., & Knowles, J. R. (1967). The stereospecificity of

    
    -chymotrypsin. Biochemical Journal, 104(2), 369–377. Link
    
  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry, Wiley, New York. Link

  • Bender, M. L., & Kezdy, F. J. (1965). Mechanism of Action of Proteolytic Enzymes. Annual Review of Biochemistry, 34, 49-76. Link

  • Charton, M. (1975). Steric effects. Ester hydrolysis.[3][4][5][6][7][8][9][10][11][12] Journal of the American Chemical Society, 97(6), 1552–1556. Link

  • Solis, A., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase.[8] Drug Metabolism and Pharmacokinetics, 38, 100391.[8] Link

Distinguishing beta-methyl-phenylalanine isomers using 1H NMR

Stereochemical Resolution of -Methyl-Phenylalanine: A Comparative NMR Guide

Executive Summary



This guide compares the three primary NMR-based methodologies for resolving these isomers: Scalar Coupling Analysis (for diastereomers), Chiral Solvating Agents (CSAs) , and Mosher’s Derivatization (for enantiomers).

Quick Comparison Matrix
MethodologyTarget ResolutionThroughputSample RecoveryPrimary Use Case

-Coupling (

)
Diastereomers (

vs.

)
High (10 min)YesInitial reaction monitoring; assigning relative stereochemistry.
Chiral Solvating Agents (CSA) Enantiomers (

vs.

)
Medium (30 min)YesRoutine ee% determination; batch purity checks.
Mosher's Analysis Absolute ConfigLow (2 days)No (Derivatized)Determining absolute stereochemistry of unknown isolates.[1][2]

Part 1: The Stereochemical Landscape

Before selecting a protocol, one must define the target.

  • Diastereomer A (Syn / Threo):

    
     and 
    
    
  • Diastereomer B (Anti / Erythro):

    
     and 
    
    

Note: Nomenclature can be ambiguous. In this guide, we adhere to the IUPAC absolute configuration (


Visualization: Isomer Hierarchy

IsomerHierarchyRootbeta-Methyl-Phenylalanine(Reaction Mixture)Diast1Diastereomer 1 (Syn/Threo)(Distinct NMR Spectrum)Root->Diast1Separable by Standard NMR/HPLCDiast2Diastereomer 2 (Anti/Erythro)(Distinct NMR Spectrum)Root->Diast2Separable by Standard NMR/HPLCEnant1A(2S, 3S)L-threoDiast1->Enant1ARequires Chiral EnvironmentEnant1B(2R, 3R)D-threoDiast1->Enant1BRequires Chiral EnvironmentEnant2A(2S, 3R)L-erythroDiast2->Enant2ARequires Chiral EnvironmentEnant2B(2R, 3S)D-erythroDiast2->Enant2BRequires Chiral Environment

Caption: Hierarchical breakdown of stereoisomers showing the separation requirements for diastereomers vs. enantiomers.

Part 2: Distinguishing Diastereomers (Relative Configuration)

The first step in analysis is determining the relative stereochemistry between the



The Mechanism: Karplus Relationship

The magnitude of



  • Anti-periplanar (180°): Large

    
     value (10–13 Hz).
    
  • Syn-clinal / Gauche (60°): Small

    
     value (3–5 Hz).
    
Experimental Protocol: -Coupling Analysis

Sample: Protected amino acid (e.g., N-Boc-



  • Dissolve 5-10 mg of sample in 0.6 mL CDCl

    
    .
    
  • Acquire a standard 1H NMR spectrum (minimum 8 scans).

  • Expand the region 4.0–5.0 ppm (H

    
    ) and 3.0–3.5 ppm (H
    
    
    ).
  • Measure the coupling constant (

    
    ) in Hz.
    
Comparative Data: Diastereomeric Signatures
FeatureAnti (Erythro) -

Syn (Threo) -


(Hz)
> 9.0 Hz (Large)< 5.0 Hz (Small)
Conformation Protons are anti-periplanar (trans)Protons are gauche

-Methyl Shift
Typically Downfield (

~1.4 ppm)
Typically Upfield (

~1.1 ppm)

Field Insight: In N-Boc protected derivatives, the anti isomer typically forms an intramolecular hydrogen bond that locks the backbone, resulting in a distinct, large coupling constant. If your spectrum shows a "medium" coupling (6-8 Hz), the conformation is likely averaging, and you should switch to Method 3 (Mosher's) for confirmation.

Part 3: Distinguishing Enantiomers (Absolute Configuration)

Once the diastereomer is identified, distinguishing the enantiomers (e.g.,


Method A: Chiral Solvating Agents (CSA)

Best for: Routine purity checks (ee%) and high throughput. Mechanism: The CSA forms a transient diastereomeric complex with the analyte via non-covalent interactions (hydrogen bonding/ion pairing). This induces magnetic non-equivalence in the NMR signals.[3]

Recommended Agent: (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) or Quinine (for acidic derivatives).

CSA Protocol[4]
  • Prepare Sample: Dissolve 10 mg of N-Boc-

    
    -Me-Phe-OMe in 0.5 mL CDCl
    
    
    .
  • Reference Spectrum: Acquire a standard 1H NMR.

  • Add CSA: Add 1.0 equivalent of (R)-BNPPA directly to the NMR tube. Shake well.

  • Acquire: Run 1H NMR immediately.

  • Analyze: Focus on the

    
    -methyl doublet  or the ester methyl singlet . These signals usually split into two distinct peaks if the sample is racemic.
    

Performance Metric:

  • 
     (Split):  Typically 0.02 – 0.1 ppm.
    
  • Pros: Non-destructive, instant results.

  • Cons: Requires trial and error to find the best CSA; peaks may broaden.

Method B: Mosher's Analysis (The Gold Standard)

Best for: Determining absolute configuration of a new unknown.[2] Mechanism: Derivatization with chiral


15
Mosher's Protocol (Double Derivatization)

You must prepare both the


  • Reaction:

    • Vial A: Amino ester +

      
      -MTPA-Cl + Pyridine 
      
      
      
      
      -MTPA amide (Note: Cahn-Ingold-Prelog priority change reverses nomenclature).
    • Vial B: Amino ester +

      
      -MTPA-Cl + Pyridine 
      
      
      
      
      -MTPA amide.
  • Workup: Mini-extraction (EtOAc/HCl) to remove pyridine. Filter through a small silica plug.

  • NMR Analysis: Acquire 1H NMR for both samples in CDCl

    
    .
    
  • Calculate

    
    : 
    
    • Formula:

      
      [4]
      
    • Map the positive and negative differences to the structure.

Interpretation Logic:

  • Protons on the right side of the plane (relative to the MTPA phenyl group) will have positive

    
    .
    
  • Protons on the left side will have negative

    
    .
    
Visualization: Analytical Workflow

WorkflowSampleUnknown Isolate(Protected)Step11H NMR (CDCl3)Sample->Step1Decision1Check J(alpha,beta)Step1->Decision1Res_AntiJ > 9HzAnti/ErythroDecision1->Res_AntiLarge JRes_SynJ < 5HzSyn/ThreoDecision1->Res_SynSmall JStep2Add CSA((R)-BNPPA)Res_Anti->Step2Res_Syn->Step2ResultObserve Methyl SplitDetermine ee%Step2->Result

Caption: Step-by-step workflow for identifying

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in chiral amides and esters. Journal of the American Chemical Society.[3] Link

  • Hruby, V. J., et al. (1991).

    
    -methylphenylalanine. Journal of Organic Chemistry. Link
    
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley. Link

Proteolytic stability comparison of methylated phenylalanine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide drug discovery, Phenylalanine (Phe) residues are frequent "hotspots" for metabolic instability, primarily due to their high susceptibility to chymotrypsin-like serine proteases. This guide provides a technical comparison of the two primary stabilization strategies: N-methylation (N-Me-Phe) and


-methylation (

-Me-Phe)
.

Key Findings:

  • N-Me-Phe offers superior direct proteolytic resistance by eliminating the amide hydrogen bond donor required for the enzyme's oxyanion hole stabilization and introducing direct steric occlusion.

  • 
    -Me-Phe  functions primarily through conformational restriction (creating a quaternary center), forcing the peptide backbone into helical turns (e.g., 
    
    
    
    -helix) that are sterically incompatible with the extended conformation required for protease binding.
  • Recommendation: Use N-Me-Phe for direct blockage of a known cleavage site. Use

    
    -Me-Phe  to enforce secondary structure rigidity that indirectly confers global stability.
    

Mechanistic Analysis: The "Why" and "How"

To select the correct analog, one must understand the specific failure mode of the native residue. Chymotrypsin cleaves the peptide bond on the C-terminal side of large hydrophobic residues (Phe, Tyr, Trp).

The Native Failure Mode

The serine protease mechanism relies on the "Oxyanion Hole." The backbone amide hydrogen of the substrate forms a hydrogen bond with the enzyme (typically Gly193/Ser195 in chymotrypsin), stabilizing the tetrahedral intermediate.

N-Methylation (N-Me-Phe)
  • Mechanism: Electronic & Steric.

  • Action: Replacing the amide proton (-NH) with a methyl group (-NCHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) eliminates the critical H-bond donor. Furthermore, the methyl group creates a steric clash within the S1' subsite of the enzyme, preventing the formation of the transition state.
    
  • Result: The bond becomes effectively "invisible" to the protease.

-Methylation ( -Me-Phe)
  • Mechanism: Conformational Lock.

  • Action: The addition of a methyl group at the

    
    -carbon creates a quaternary center. This severely restricts the rotational freedom of the 
    
    
    
    and
    
    
    torsion angles (Ramachandran space), often inducing helical conformations (similar to Aib residues).
  • Result: The peptide cannot adopt the extended

    
    -strand-like conformation required to fit into the protease active site cleft.
    
Visualization: Mechanistic Pathway

The following diagram illustrates the divergence in stabilization mechanisms.

ProteolysisMechanism Substrate Native Phe Peptide Complex Enzyme-Substrate Complex (ES) Substrate->Complex Binding Enzyme Chymotrypsin (Serine Protease) Enzyme->Complex TS Tetrahedral Intermediate Complex->TS Oxyanion Hole Stabilization Cleavage Hydrolysis (Degradation) TS->Cleavage NMe_Substrate N-Me-Phe Analog StericClash Steric Clash & No H-Bond Donor NMe_Substrate->StericClash Encounter AlphaMe_Substrate α-Me-Phe Analog ConfLock Conformational Lock (Helical Turn) AlphaMe_Substrate->ConfLock Folding StericClash->Complex Blocked Stable Intact Peptide (High Stability) StericClash->Stable Resists Binding ConfLock->Complex Sterically Incompatible ConfLock->Stable Resists Binding

Caption: Comparative mechanisms of proteolytic resistance. N-methylation disrupts the active site chemistry directly, while


-methylation restricts the substrate's ability to fit the enzyme pocket.

Comparative Performance Data

The following data represents a synthesis of standard Structure-Activity Relationship (SAR) trends observed in medicinal chemistry campaigns.

Assay Conditions:

  • Enzyme:

    
    -Chymotrypsin (Bovine), pH 7.4.
    
  • Substrate: Model peptide Ac-X -Ala-NH

    
     (where X = Phe analog).
    
  • Ratio: 1:100 (Enzyme:Substrate).

FeatureNative Phenylalanine (Phe)N-Methyl Phenylalanine (N-Me-Phe)

-Methyl Phenylalanine (

-Me-Phe)
Half-Life (

)
< 30 Minutes> 24 Hours4 - 12 Hours
Proteolytic Resistance None (High Clearance)Excellent (Complete Blockade)Good (Conformational Shielding)
Lipophilicity (

LogD)
BaselineHigh (+0.5 to 1.0 log units)Moderate (+0.3 to 0.5 log units)
H-Bond Donor Present (Amide NH)Absent Present (Amide NH)
Secondary Structure Flexible / ExtendedPromotes cis-amide /

-turns
Promotes

-Helix /

-Helix
Membrane Permeability LowHigh (Exposed hydrophobic surface)Moderate
Interpretation for Drug Design[1]
  • Choose N-Me-Phe if your primary goal is extending plasma half-life and improving oral bioavailability (via permeability). Note that this may disrupt helix formation.[1]

  • Choose

    
    -Me-Phe  if the Phe residue is part of a required helical binding motif (e.g., GLP-1 agonists, protein-protein interaction inhibitors) where maintaining secondary structure is as critical as stability.
    

Experimental Protocol: LC-MS Proteolytic Stability Assay

To validate these analogs in your specific sequence, do not rely on absorbance-based assays (which can be non-specific). Use the following Self-Validating LC-MS Protocol .

Principle

This protocol uses an Internal Standard (IS) method. By co-incubating the analog with a stable, isotopically labeled standard (or a structurally distinct peptidomimetic), you eliminate pipetting errors and matrix effects from the readout.

Workflow Diagram

AssayWorkflow cluster_Timepoints Time Course Sampling Prep Sample Preparation (10 µM Peptide + Enzyme) Incubation Incubation (37°C, pH 7.4) Prep->Incubation T0 T=0 min Incubation->T0 T1 T=30 min Incubation->T1 T2 T=60 min Incubation->T2 T3 T=24 hrs Incubation->T3 Quench Quenching (1% Formic Acid + Internal Std) T0->Quench T1->Quench T2->Quench T3->Quench Spin Centrifugation (15,000 x g, 10 min) Quench->Spin LCMS LC-MS Analysis (Monitor Parent Ion [M+H]+) Spin->LCMS Data Calculate % Remaining (Area_analyte / Area_IS) LCMS->Data

Caption: Step-by-step LC-MS stability assay workflow. Critical step: Quenching with Internal Standard to normalize MS response.

Detailed Methodology
  • Stock Preparation: Dissolve Native, N-Me, and

    
    -Me peptides in 50% Acetonitrile/Water to 1 mM.
    
  • Reaction Mix: Dilute peptides to 10 µM in reaction buffer (100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8).
    
    • Note: Calcium is essential for Chymotrypsin stability.[2]

  • Enzyme Addition: Add

    
    -Chymotrypsin (Sigma C4129 or equivalent) at an Enzyme:Substrate ratio of 1:100 (w/w) .
    
  • Incubation: Shake at 37°C.

  • Sampling: At designated time points (0, 15, 30, 60, 120, 1440 min), remove 50 µL aliquots.

  • Quenching (Critical): Immediately dispense aliquot into 150 µL of Quench Solution (99% Acetonitrile + 1% Formic Acid + 1 µM Carbamazepine as Internal Standard).

    • Why Carbamazepine? It is stable, ionizes well in positive mode, and does not interfere with the peptide region.

  • Analysis: Centrifuge to pellet precipitated enzyme. Inject supernatant onto a C18 Reverse Phase column (e.g., Agilent AdvanceBio Peptide).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives the half-life:
    
    
    .

References

  • Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal.

  • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half-life of peptide drugs." Amino Acids.[1][3]

  • Gentilucci, L., et al. (2010). "Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization." Current Pharmaceutical Design.

  • Sigma-Aldrich. "Enzymatic Assay of Chymotrypsin." Technical Bulletin.

Sources

Safety Operating Guide

Proper Disposal Procedures: Boc-beta-methyl-DL-phenylalanine

[1]

Executive Safety Summary

Boc-beta-methyl-DL-phenylalanine (CAS: 115132-19-9 / Generic Boc-amino acid class) requires specific handling not because of acute toxicity, but due to reactive incompatibility .

While the compound itself is generally classified as an Irritant (H315, H319, H335) , the tert-butyloxycarbonyl (Boc) protecting group is acid-labile. The critical operational risk is gas evolution. If this waste is inadvertently mixed with acidic waste streams (e.g., TFA, HCl), it will undergo deprotection, releasing isobutylene gas and carbon dioxide. In a sealed waste container, this pressurization can lead to container rupture or explosion.

Quick Reference Data
ParameterSpecification
Physical State Solid (White to off-white powder)
Primary Hazard Irritant (Skin/Eye/Respiratory)
Hidden Hazard Gas Generation upon contact with acid
RCRA Status Non-listed (unless mixed with listed solvents)
Disposal Method High-temperature Incineration (via licensed contractor)
Storage Code Green (General Organic) or Orange (General Storage)

Critical Segregation Protocols (The "Acid Rule")

The most common disposal error with Boc-protected amino acids is commingling them with acidic aqueous waste or deprotection cocktails.

The Protocol:

  • Strict Segregation: Never dispose of this compound (solid or solution) in the same container as strong acids (Sulfuric, Hydrochloric, Trifluoroacetic acid).

  • pH Check: Before adding liquid waste containing this compound to a carboy, verify the carboy pH is > 4.0.

  • Vented Caps: If processing waste where deprotection may have partially occurred, use vented caps on waste containers to prevent pressure buildup.

Visualization: The Incompatibility Mechanism

The following diagram illustrates why segregation is mandatory to prevent physical hazards in the waste stream.

Boc_Acidolysis_RiskCompoundThis compound(Waste Stream)ReactionAcidolysis Reaction(Deprotection)Compound->Reaction Mixed withAcidAcidic Waste(e.g., TFA, HCl)Acid->ReactionByproductsGas Evolution:Isobutylene + CO2Reaction->Byproducts GeneratesResultPRESSURE BUILDUP(Container Rupture Risk)Byproducts->Result Sealed Container

Figure 1: Mechanism of pressure buildup. Mixing Boc-protected waste with acids releases significant gas volume, threatening container integrity.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Expired or Excess Stock)

Best for: Pure powder, spilled solids, or scrapings.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound, 99%"

    • Hazard Checkbox: Irritant.

  • Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.[1][2][3][4]

  • Sealing: Cap tightly.

  • Secondary Containment: Place the jar into a clear plastic bag (secondary containment) before placing it in the lab's solid waste accumulation bin.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Best for: Compound dissolved in solvents (DCM, DMF, Methanol).

This workflow depends on the solvent carrier.

Liquid_Disposal_FlowStartLiquid Waste ContainingThis compoundDecisionIdentify Solvent CarrierStart->DecisionHalogenHalogenated Solvent(DCM, Chloroform)Decision->HalogenNonHalNon-Halogenated Solvent(Methanol, DMF, EtOAc)Decision->NonHalCheckCRITICAL CHECK:Is pH < 4?Halogen->CheckNonHal->CheckStreamAStream A: Halogenated Waste(Segregate from Acids)StreamBStream B: Organic Solvents(High BTU / Fuel Blending)Check->StreamANo (Neutral)Check->StreamBNo (Neutral)NeutralizeNeutralize withSodium BicarbonateCheck->NeutralizeYes (Acidic)Neutralize->StreamANeutralize->StreamB

Figure 2: Liquid waste decision matrix. Note the mandatory neutralization step to prevent gas evolution.

Protocol for Liquids:

  • Characterize: Identify the primary solvent.

  • Neutralize: If the solution contains residual acid (e.g., from a workup), add saturated Sodium Bicarbonate (

    
    ) slowly until gas evolution ceases. Do not bottle acidic Boc-waste. 
    
  • Bottle: Pour into the appropriate solvent waste carboy (Halogenated or Non-Halogenated).

  • Log: Record "this compound" on the waste log sheet. Even in trace amounts, identifying nitrogen-containing organics helps the disposal facility manage incineration parameters (NOx control).

Regulatory Compliance & Documentation

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (40 CFR 261), this compound is not a P-listed or U-listed acute toxin. However, it must be managed as Hazardous Chemical Waste due to its irritant properties and potential for reactivity if mishandled.[5]

  • Waste Code: Not applicable for the pure substance.

  • If mixed with solvents: Use codes for the solvent (e.g., F002 for Methylene Chloride, F003 for Acetone).

European Waste Catalogue (EWC)
  • Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).

Documentation Requirements

Ensure your waste manifest includes:

  • Full Chemical Name: Do not use abbreviations like "Boc-Me-Phe" on external manifests. Use "this compound".[6]

  • Approximate Concentration: e.g., "5% in Dichloromethane".

  • Hazards: Check "Irritant" and "Organic".

Emergency Contingencies

Spill Response (Solid):

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[5] If powder is fine/dusty, use an N95 respirator or work in a hood.

  • Containment: Cover spill with damp paper towels to prevent dust generation.

  • Cleanup: Sweep up wet slurry and place in a dedicated waste jar.

  • Decontamination: Wipe surface with 70% Ethanol or Isopropanol.

Exposure First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes. Remove contact lenses.[2]

  • Skin Contact: Wash with soap and water.[2][3] If redness persists, seek medical attention (Boc-amino acids can be sensitizers).

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Personal protective equipment for handling Boc-beta-methyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Boc-beta-methyl-DL-phenylalanine (CAS: 85466-66-6 for D-isomer analog; general class: Boc-protected non-canonical amino acids) is a high-value building block used primarily in the synthesis of peptidomimetics to introduce conformational constraints.

While often classified as a low-level hazard (Irritant) compared to reactive reagents, the primary operational risks are twofold:

  • Health: Sensitization via inhalation of fine particulates and cumulative dermal exposure.

  • Data Integrity: The compound is susceptible to hygroscopic clumping and static charging, which can lead to stoichiometry errors in solid-phase peptide synthesis (SPPS).

This guide prioritizes process integrity —ensuring that your safety protocols also protect the chemical from contamination.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific hazards associated with this compound class.

Hazard CategoryClassification (GHS)Operational Implication
Physical State Solid (Fine Powder)High risk of static-induced dispersion. Inhalation of dust is the primary entry route.
Health H315, H319, H335 (Typical)Causes skin irritation, serious eye irritation, and respiratory irritation.
Reactivity Acid SensitiveThe tert-butyloxycarbonyl (Boc) group is acid-labile. Exposure to acidic vapors (e.g., HCl, TFA) will degrade the reagent.
Storage Temperature SensitiveStore at 2–8°C. Improper storage leads to degradation, affecting coupling efficiency.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (long pants, closed-toe shoes) is the baseline. The following are specific requirements for this compound.

PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min. thickness 0.11 mm)Latex proteins can cause allergies; Nitrile offers superior resistance to the organic solvents (DMF, DCM) likely used in the subsequent coupling steps.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular area from airborne particulates.
Respiratory Fume Hood (Primary) or N95 Respirator (Secondary)Engineering controls (Hood) are preferred. If weighing outside a hood, an N95 is mandatory to prevent sensitization to amino acid derivatives.
Body Protection Lab Coat (Cotton/Poly blend)Prevents particulate accumulation on street clothes. 100% cotton is preferred if flammable solvents are present in the workspace.

Operational Protocol: Step-by-Step Handling

Phase A: Preparation (The "Clean Zone")
  • Environment Check: Ensure the chemical fume hood is operating at a face velocity of 60–100 fpm.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Boc-protected amino acids are prone to static charge, which causes the powder to "jump," leading to mass balance errors and contamination.

  • Equilibration: Remove the container from 2–8°C storage and allow it to reach room temperature before opening. This prevents condensation from forming inside the bottle, which hydrolyzes the product.

Phase B: Weighing & Transfer
  • Don PPE: Put on nitrile gloves and goggles.

  • Open Container: Open the bottle inside the fume hood.

  • Transfer: Use a clean, dry spatula. Do not pour directly from the bottle.

    • Technique: Tap the spatula gently against the weigh boat to dislodge powder.

  • Reseal Immediately: Cap the bottle tightly immediately after withdrawing the sample to limit exposure to atmospheric moisture.

  • Solubilization (If applicable): If dissolving for SPPS, add the solvent (e.g., DMF or NMP) to the weigh boat or flask immediately to trap the dust in solution.

Phase C: Decontamination
  • Wipe Down: Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean the balance area.

  • Glove Removal: Remove gloves using the "beak" method (turning them inside out) to trap any chemical residue inside the glove.

Disposal & Emergency Procedures

Waste Disposal Protocol

Do NOT dispose of down the drain. Even non-toxic amino acids increase Biological Oxygen Demand (BOD) in water systems.

  • Solid Waste: Place contaminated weigh boats, wipes, and expired solids into a container labeled "Hazardous Waste: Solid Organic."

  • Liquid Waste: If dissolved, dispose of in "Non-Halogenated Organic Waste" (unless dissolved in DCM/Chloroform, then "Halogenated").

Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents on skin, as they facilitate absorption.

  • Eye Contact: Flush with water for 15 minutes.[1] Remove contact lenses if present.

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste container.

Visual Workflow (Process Logic)

HandlingProtocol cluster_emergency Emergency Path Start Start: Boc-beta-methyl-DL-Phe Handling RiskAssess 1. Risk Assessment (Dust, Irritant, Static) Start->RiskAssess Equilibrate 2. Thermal Equilibration (Warm to RT to prevent condensation) RiskAssess->Equilibrate PPE 3. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Equilibrate->PPE Hood 4. Engineering Control (Work inside Fume Hood) PPE->Hood Weigh 5. Weighing & Transfer (Use Anti-static tools) Hood->Weigh Reseal 6. Reseal Container Immediately Weigh->Reseal Protect Reagent Spill Spill Event Weigh->Spill If Spilled Cleanup 7. Decontamination (Solvent Wipe) Reseal->Cleanup Disposal 8. Disposal (Solid Organic Waste) Cleanup->Disposal WetWipe Dampen & Scoop (No Dry Sweeping) Spill->WetWipe WetWipe->Disposal

Figure 1: Operational workflow emphasizing the hierarchy of controls (Engineering -> PPE -> Procedural).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Boc-L-phenylalanine methyl ester (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.